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  • Product: Boc-D-Dab(Z)-Ol
  • CAS: 197892-17-4

Core Science & Biosynthesis

Foundational

Engineering Protease-Resistant Peptidomimetics: A Technical Guide to Boc-D-Dab(Z)-ol

Executive Summary In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides is a paramount challenge. Boc-D-Dab(Z)-ol (CAS: 197892-17-4) serves as a critical, orthogonal...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug development, overcoming the poor pharmacokinetic profiles of native peptides is a paramount challenge. Boc-D-Dab(Z)-ol (CAS: 197892-17-4) serves as a critical, orthogonally protected chiral building block designed to address this exact bottleneck[1]. Derived from the unnatural amino acid D-2,4-diaminobutyric acid (D-Dab), this amino alcohol features a tert-butyloxycarbonyl (Boc) group at the


-amine and a benzyloxycarbonyl (Z or Cbz) group at the 

-amine[2].

The strategic reduction of the C1 carboxylate to a primary alcohol transforms this molecule into an ideal precursor for synthesizing reduced amide bond (


[CH2NH]) isosteres[3]. This technical guide explores the structural properties, orthogonal deprotection logic, and field-proven experimental workflows for utilizing Boc-D-Dab(Z)-ol in the engineering of highly stable peptidomimetics.

Chemical Identity & Structural Properties

Causality of Design: The molecular architecture of Boc-D-Dab(Z)-ol is intentionally engineered for stability and synthetic flexibility. The use of the D-enantiomer inherently confers resistance to endogenous L-stereoselective proteases, drastically increasing the in vivo half-life of the resulting therapeutic peptides[4]. Furthermore, the dual-protection strategy (Boc/Z) ensures that the highly reactive diamino functionality can be manipulated with strict regioselectivity during solid-phase peptide synthesis (SPPS) or solution-phase bioconjugation[1][5].

Table 1: Physicochemical Properties of Boc-D-Dab(Z)-ol

PropertyValue
Chemical Name Boc-D-Dab(Z)-ol
CAS Number 197892-17-4[2]
Molecular Formula C17H26N2O5[6]
Molecular Weight 338.40 g/mol []
IUPAC Name benzyl N-[(3R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate[2]
Appearance White to off-white solid / powder
Purity

99% (HPLC)[]

Orthogonal Protection Strategy & Mechanistic Pathways

The true synthetic utility of Boc-D-Dab(Z)-ol lies in its orthogonal protecting groups. The Boc group is highly acid-labile and is typically cleaved using Trifluoroacetic acid (TFA). Conversely, the Z group is stable to mild acids but is readily cleaved via catalytic hydrogenolysis (H2, Pd/C) or ultra-strong acids like HF[1]. This orthogonality allows chemists to selectively unmask either the


- or 

-amine for subsequent conjugation without cross-reactivity.

OrthogonalDeprotection Start Boc-D-Dab(Z)-ol (Fully Protected) TFA Trifluoroacetic Acid (TFA) Cleaves Boc Start->TFA Acidic Conditions H2Pd H2, Pd/C (Hydrogenolysis) Cleaves Z (Cbz) Start->H2Pd Reductive Conditions Int1 H-D-Dab(Z)-ol (Free α-amine) TFA->Int1 Int2 Boc-D-Dab-ol (Free γ-amine) H2Pd->Int2 Final1 Peptide Coupling at α-amine Int1->Final1 Final2 Side-chain Conjugation Int2->Final2

Orthogonal deprotection pathways for Boc-D-Dab(Z)-ol enabling regioselective functionalization.

Synthetic Utility: Engineering Reduced Amide Bonds

A primary application of Boc-D-Dab(Z)-ol is its conversion into a chiral aldehyde, which is subsequently used in a reductive amination reaction with a peptide amine to form a


[CH2NH] peptidomimetic linkage[3]. This reduced amide bond mimics the tetrahedral transition state of peptide hydrolysis, effectively acting as a potent protease inhibitor motif and preventing enzymatic degradation[3].

Peptidomimetic N1 Boc-D-Dab(Z)-ol N2 Swern Oxidation (DMSO, (COCl)2, Et3N) N1->N2 N3 Boc-D-Dab(Z)-CHO (Aldehyde) N2->N3 Yields Chiral Aldehyde N4 Reductive Amination (NaCNBH3, Peptide-NH2) N3->N4 N5 Reduced Amide Bond [CH2-NH] Peptidomimetic N4->N5 Protease Resistant

Conversion of Boc-D-Dab(Z)-ol to a reduced amide bond via oxidation and reductive amination.

Protocol: Swern Oxidation of Boc-D-Dab(Z)-ol to Boc-D-Dab(Z)-CHO

Self-Validating System: This protocol relies heavily on Thin-Layer Chromatography (TLC) monitoring. The starting material (primary alcohol) is highly polar and exhibits a low retention factor (Rf) on normal-phase silica. The resulting aldehyde lacks the hydrogen-bonding hydroxyl group, resulting in a significantly higher Rf. This distinct shift makes TLC a robust, self-validating tool to ensure complete conversion without the risk of over-oxidation to a carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Add anhydrous dichloromethane (DCM) and oxalyl chloride (1.2 eq). Cool the mixture to -78 °C using a dry ice/acetone bath. (Causality: Strict temperature control at -78 °C is mandatory to prevent the Pummerer rearrangement and avoid racemization of the sensitive

    
    -chiral center).
    
  • Activation: Dropwise add anhydrous dimethyl sulfoxide (DMSO, 2.4 eq) dissolved in DCM. Stir for 15 minutes to form the active alkoxysulfonium intermediate.

  • Oxidation: Dissolve Boc-D-Dab(Z)-ol (1.0 eq) in anhydrous DCM and add the solution dropwise over 20 minutes. Maintain the reaction at -78 °C for 45 minutes.

  • Quenching: Add triethylamine (Et3N, 5.0 eq) dropwise. (Causality: The base deprotonates the intermediate, triggering the elimination step that yields the desired aldehyde and dimethyl sulfide gas). Allow the reaction to warm to 0 °C over 30 minutes.

  • Validation & Workup: Monitor via TLC (EtOAc/Hexane). Once the polar alcohol spot disappears, quench the reaction with saturated aqueous NH4Cl. Extract with DCM, wash with brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via rapid silica gel flash chromatography to yield the highly reactive Boc-D-Dab(Z)-CHO, which should be used immediately in the subsequent reductive amination step[3].

Applications in Drug Development

The incorporation of D-Dab derivatives has revolutionized the development of targeted therapies and antimicrobial peptides[1]. For instance, substituting standard L-amino acids with D-Dab into tridecaptin analogues has been proven to significantly enhance stability against D-stereoselective peptidases (such as BogQ) while retaining potent antimicrobial activity against Gram-negative bacteria[4].

Furthermore, the amino alcohol moiety serves as a versatile handle for bioconjugation[2]. By selectively unmasking the


-amine, researchers can attach fluorophores, PEG chains, or targeting ligands without interfering with the primary peptide backbone, enabling the creation of advanced drug delivery mechanisms in oncology and neuroscience[2].

References

  • J&K Scientific. "Boc-D-Dab(Z)(ol) | 197892-17-4 Product Information". J&K Scientific.
  • Chem-Impex. "Boc-D-Dab(Z)(ol) - Peptide Synthesis and Medicinal Chemistry". Chem-Impex.
  • BOC Sciences. "Amino Alcohol Catalog". BOC Sciences.
  • Cochrane et al. "A Chemical-Intervention Strategy To Circumvent Peptide Hydrolysis by d-Stereoselective Peptidases". Journal of Medicinal Chemistry, ACS Publications.
  • University of Bath. "Synthesis of New Peptide Mimetics - Reductive Amination". University of Bath Open Access.
  • RSC Publications. "The tridecaptins: non-ribosomal peptides that selectively target Gram-negative bacteria". Chemical Society Reviews.

Sources

Exploratory

Technical Whitepaper: Boc-D-Dab(Z)-Ol (CAS 197892-17-4) – Properties, Safety, and Advanced Applications in Peptide Synthesis

Executive Summary Boc-D-Dab(Z)-Ol (CAS 197892-17-4) is a highly versatile, orthogonally protected chiral amino alcohol derived from D-2,4-diaminobutyric acid[1]. In modern drug development, functionalized amino alcohols...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Dab(Z)-Ol (CAS 197892-17-4) is a highly versatile, orthogonally protected chiral amino alcohol derived from D-2,4-diaminobutyric acid[1]. In modern drug development, functionalized amino alcohols serve as critical building blocks for synthesizing bioactive peptides, pseudopeptides, and targeted delivery systems[2][]. By leveraging the orthogonal lability of its protecting groups—the acid-sensitive tert-butyloxycarbonyl (Boc) and the hydrogenation-sensitive benzyloxycarbonyl (Z)—researchers can achieve precise, site-directed modifications[1].

As a Senior Application Scientist, I have structured this guide to move beyond a standard Safety Data Sheet (SDS). This whitepaper synthesizes core physico-chemical safety data with field-proven methodologies, explaining the mechanistic causality behind its handling and its application in advanced bioconjugation workflows.

Core Chemical Identity & Safety Data (SDS Foundation)

To ensure reproducibility and safety in the laboratory, understanding the baseline physico-chemical properties of Boc-D-Dab(Z)-Ol is paramount[1].

Physico-Chemical Properties
PropertyValue
Chemical Name 2-(Boc-amino)-4-(Z-amino)-1-butanol (R)
CAS Number 197892-17-4
Molecular Formula C17H26N2O5
Molecular Weight 338.39 g/mol
Melting Point 81 - 91 °C
Optical Rotation [a]D20 = 28 ± 1 º (C=1 MeOH)
Appearance White crystalline powder
Safety, Handling, and Storage Protocols

While Boc-D-Dab(Z)-Ol is not classified as a severe hazardous material (Hazmat: No)[1], its integrity and the safety of the operator require strict adherence to the following protocols:

Hazard CategorySpecification & Protocol
Hazmat Status Non-Hazardous (No DEA/Antibiotic regulation)[1].
Primary Hazards May cause mild mechanical skin/eye irritation (H315, H319).
Handling PPE Nitrile gloves, safety goggles, and a laboratory coat.
Storage Conditions 0 - 8 °C in a desiccated environment [1].

The Causality of Storage: Why must this compound be stored at 0 - 8 °C? Thermal regulation prevents the spontaneous degradation of the carbamate linkages. Elevated temperatures and ambient moisture can catalyze premature Boc-deprotection or hydrolysis of the Z-group, compromising the orthogonal protection strategy and leading to racemic impurities during downstream asymmetric synthesis[].

Mechanistic Role in Drug Development & Bioconjugation

Unlike standard amino acids, Boc-D-Dab(Z)-Ol terminates in a primary alcohol rather than a carboxylic acid[1]. This structural deviation is intentional.

  • Pseudopeptide Scaffolding: The reduced C-terminus (alcohol) allows the molecule to act as a precursor for reduced amide bonds (e.g., [CH2-NH] linkages). These pseudopeptide bonds are highly resistant to enzymatic degradation by proteases, which is a critical feature in neuroscience research and oncology where peptide half-life in vivo is a major pharmacokinetic hurdle[2].

  • Orthogonal Functionalization: The dual protection (Boc on the α-amine, Z on the γ-amine) allows chemists to selectively deprotect one amine while leaving the other intact[1]. For example, the Boc group can be removed with Trifluoroacetic acid (TFA) for peptide chain elongation, while the Z group remains stable, reserving the side-chain amine for later bioconjugation with fluorophores or cytotoxic payloads[2].

Experimental Workflows & Methodologies

The following self-validating protocols detail the conversion of Boc-D-Dab(Z)-Ol into a protease-resistant pseudopeptide scaffold.

Protocol A: Oxidation to Boc-D-Dab(Z)-CHO (Aldehyde)

To utilize the compound in reductive amination, the primary alcohol must first be oxidized to an aldehyde.

  • Step 1: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

    • Causality: Anhydrous conditions prevent the hydrolysis of the oxidizing agent and ensure quantitative conversion.

  • Step 2: Cool the solution to 0 °C and add Dess-Martin Periodinane (DMP, 1.2 eq) portion-wise.

    • Causality: DMP is specifically chosen over harsher oxidants (like Jones reagent) to arrest the oxidation precisely at the aldehyde stage, preventing over-oxidation to the carboxylic acid.

  • Step 3: Warm the reaction to room temperature and stir for 1.5 hours.

  • Step 4 (Self-Validation): Quench the reaction with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. The formation of a clear biphasic system indicates the successful reduction of iodine byproducts. Monitor the organic layer via LC-MS; the mass shift from [M+H]+ 339 to [M+H]+ 337 confirms pure aldehyde formation.

Protocol B: Reductive Amination for Pseudopeptide Synthesis
  • Step 1: Combine the freshly prepared Boc-D-Dab(Z)-CHO (1.0 eq) with the target peptide's N-terminal amine (1.1 eq) in anhydrous methanol containing 1% acetic acid.

    • Causality: Mildly acidic conditions (pH 5-6) are required to protonate the carbonyl oxygen, increasing its electrophilicity and facilitating nucleophilic attack to form the imine intermediate.

  • Step 2: Add Sodium Cyanoborohydride (NaCNBH3, 1.5 eq) and stir at room temperature for 12 hours.

    • Causality: NaCNBH3 is utilized because it selectively reduces the protonated imine intermediate without reducing the unreacted aldehyde at this specific pH, preventing the reversion of the starting material back to an alcohol.

  • Step 3 (Self-Validation): Purify via preparative RP-HPLC. The successful formation of the[CH2-NH] pseudopeptide linkage is confirmed by 1H-NMR (noting the complete loss of the aldehyde proton signal at ~9.5 ppm) and high-resolution mass spectrometry.

Workflow Visualization

The following diagram illustrates the logical progression of orthogonal deprotection and functionalization using Boc-D-Dab(Z)-Ol as the foundational building block.

G A Boc-D-Dab(Z)-Ol (Starting Material) B Oxidation (DMP) Alcohol to Aldehyde A->B C Boc-D-Dab(Z)-CHO (Aldehyde Intermediate) B->C D Reductive Amination (NaCNBH3, Peptide N-term) C->D E Pseudopeptide Scaffold [CH2-NH] Linkage D->E F Z-Group Deprotection (H2, Pd/C) E->F G Side-Chain Conjugation (e.g., Fluorophore/Drug) F->G H Boc Deprotection (TFA / DCM) G->H I Final Bioactive Conjugate H->I

Workflow for pseudopeptide synthesis using orthogonally protected Boc-D-Dab(Z)-Ol.

References

Sources

Foundational

Comprehensive Technical Guide on (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol: Nomenclature, Synthesis, and Applications in Peptidomimetics

As drug development increasingly pivots toward complex biologics and peptidomimetics, the demand for highly specialized, orthogonally protected chiral building blocks has surged. Among these, (S)-2-(Boc-amino)-4-(Z-amino...

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly pivots toward complex biologics and peptidomimetics, the demand for highly specialized, orthogonally protected chiral building blocks has surged. Among these, (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol stands out as a critical scaffold. Derived from 2,4-diaminobutyric acid (Dab), this compound provides researchers with a versatile di-amino alcohol backbone, enabling the synthesis of polyamines, cyclic peptides, and novel lipopeptide antibiotics (such as colistin and polymyxin analogs)[1].

This whitepaper provides an in-depth analysis of its nomenclature, physicochemical properties, and the mechanistic causality behind its synthesis and orthogonal deprotection workflows.

Chemical Identity and Nomenclature

The structural complexity of this compound arises from its three distinct functional handles: a primary alcohol, an


-amino group protected by a tert-butyloxycarbonyl (Boc) group, and a 

-amino group protected by a benzyloxycarbonyl (Z or Cbz) group.

Due to its multifunctional nature, it is referenced across literature and vendor catalogs under several synonyms and systematic names:

  • Common/Trivial Name: Boc-Dab(Z)-ol[2]

  • Standard Chemical Name: (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol[3]

  • IUPAC Name: benzyl N-[(3S)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]carbamate[1]

  • Alternative Systematic Names:

    • (S)-benzyl tert-butyl (4-hydroxybutane-1,3-diyl)dicarbamate[4]

    • Carbamic acid, [(3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-4-hydroxybutyl]-, phenylmethyl ester[5]

Physicochemical Properties

To ensure experimental reproducibility, the following quantitative data should be used as baseline analytical standards when handling this compound[2][3][6].

PropertyValue
CAS Number 197892-14-1
PubChem CID 59722512
Molecular Formula C17H26N2O5
Molecular Weight 338.4 g/mol
Melting Point 84 - 89 °C
Optical Rotation

(

in MeOH)
Appearance White crystalline powder

The Logic of Orthogonal Protection

The true utility of Boc-Dab(Z)-ol lies in its orthogonal protecting group strategy . In complex peptide or polyamine synthesis, researchers must functionalize specific amines without cross-reacting with others.

The Boc group is highly acid-labile but completely stable to catalytic hydrogenation and basic conditions. Conversely, the Z group is readily cleaved by catalytic hydrogenolysis but exhibits strong stability against mild to moderate acids (like TFA). This orthogonality allows the chemist to selectively unmask either the


-amine or the 

-amine at will, dictating the precise direction of subsequent coupling reactions.

OrthogonalDeprotection Substrate (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol BocDeprot TFA / DCM (Acidolysis) Substrate->BocDeprot ZDeprot H2, Pd/C (Hydrogenolysis) Substrate->ZDeprot Prod1 α-Amine Unmasked (Z-protected γ-amine) BocDeprot->Prod1 Prod2 γ-Amine Unmasked (Boc-protected α-amine) ZDeprot->Prod2

Orthogonal deprotection pathways for Boc-Dab(Z)-ol yielding selectively unmasked amines.

Experimental Methodologies

Protocol 1: Chemoselective Synthesis of Boc-Dab(Z)-ol from Boc-Dab(Z)-OH

Causality & Rationale: Converting the amino acid (Boc-Dab(Z)-OH) to the amino alcohol (Boc-Dab(Z)-ol) requires the reduction of the carboxylic acid. Using strong hydride donors like Lithium Aluminum Hydride (


) is catastrophic here, as it will indiscriminately reduce the carbamate protecting groups (Boc and Z) into methylamines. To preserve the orthogonal carbamates, we must utilize a chemoselective approach: activating the carboxylic acid as a mixed anhydride, followed by mild reduction using Sodium Borohydride (

).

Step-by-Step Workflow:

  • Activation: Dissolve 1.0 equivalent of Boc-Dab(Z)-OH in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere. Cool the reaction vessel to -15 °C.

  • Anhydride Formation: Add 1.1 equivalents of N-methylmorpholine (NMM), followed dropwise by 1.05 equivalents of isobutyl chloroformate. Insight: NMM acts as a non-nucleophilic base to scavenge the generated HCl, preventing premature Boc cleavage. The strict -15 °C temperature is critical to prevent the racemization of the

    
    -stereocenter.
    
  • Reduction: Stir for 20 minutes. Rapidly filter the precipitated NMM·HCl salts into a secondary flask containing an aqueous solution of

    
     (3.0 equivalents) pre-cooled to 0 °C. Insight: 
    
    
    
    is mild enough to leave the Boc and Z groups untouched while rapidly reducing the highly electrophilic mixed anhydride.
  • Workup: Allow the reaction to warm to room temperature over 1 hour. Quench carefully with 1M

    
     to destroy excess hydride. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with saturated 
    
    
    
    and brine.
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo. Purify the crude product via recrystallization to yield the pure white crystalline powder[2].
    

Self-Validation Checkpoint: To validate the integrity of the protocol, measure the optical rotation of the purified product. A value of


 confirms that the mild conditions successfully prevented racemization[2]. Furthermore, FTIR spectroscopy must show the absence of a carbonyl stretch at 

(carboxylic acid) and the emergence of a broad O-H stretch at

.

ReductionWorkflow Step1 Boc-Dab(Z)-OH Activation Isobutyl Chloroformate, NMM, -15°C Step2 Mixed Anhydride Formation (Electrophilic Intermediate) Step1->Step2 Step3 Chemoselective Reduction NaBH4 (aq), 0°C to RT Step2->Step3 Step4 Aqueous Workup EtOAc Extraction, KHSO4 Wash Step3->Step4 Step5 Boc-Dab(Z)-ol White Crystalline Powder Step4->Step5

Chemoselective reduction workflow of Boc-Dab(Z)-OH to Boc-Dab(Z)-ol.

Protocol 2: Selective Deprotection Workflows

Workflow A:


-Amine Unmasking (Boc Cleavage) 
  • Dissolve Boc-Dab(Z)-ol in a 1:1 mixture of Trifluoroacetic acid (TFA) and Dichloromethane (DCM) at 0 °C.

  • Stir for 30-60 minutes, allowing the reaction to reach room temperature. The Boc group is cleaved via the formation of a tert-butyl cation, which decomposes into isobutylene and

    
    .
    
  • Concentrate in vacuo and co-evaporate with toluene to remove residual TFA, yielding the TFA salt of the

    
    -amine.
    Self-Validation: Perform TLC with a ninhydrin stain. The starting material is ninhydrin-negative, while the product will rapidly stain deep purple, confirming the presence of a free primary amine.
    

Workflow B:


-Amine Unmasking (Z Cleavage) 
  • Dissolve Boc-Dab(Z)-ol in methanol. Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% w/w).

  • Purge the reaction vessel with Argon, then introduce Hydrogen gas (

    
    ) via a balloon or Parr shaker at 1 atm.
    
  • Stir at room temperature until

    
     uptake ceases (typically 2-4 hours). The Z group undergoes hydrogenolysis to yield toluene and 
    
    
    
    .
  • Filter the mixture through a pad of Celite to remove the Pd/C catalyst, and concentrate the filtrate. Self-Validation: LC-MS analysis must confirm a mass shift of exactly -134 Da, corresponding to the loss of the benzyloxycarbonyl group, with no loss of the Boc group (-100 Da).

Conclusion

(S)-2-(Boc-amino)-4-(Z-amino)-1-butanol is an indispensable asset in modern synthetic chemistry, specifically within the realms of peptide synthesis and drug development[1]. By leveraging the orthogonal stability of the Boc and Z protecting groups, researchers can execute highly complex, multi-step syntheses of polyamines and peptidomimetics with absolute regiochemical control. Adhering to the chemoselective protocols and self-validating checkpoints outlined in this guide ensures high-yield, enantiomerically pure outcomes for downstream pharmaceutical applications.

References

Sources

Exploratory

Thermodynamic Solvation and Practical Handling of Boc-D-Dab(Z)-Ol in Polar Aprotic Solvents (DMF & DMSO)

Executive Summary Boc-D-Dab(Z)-Ol (2-(Boc-amino)-4-(Z-amino)-1-butanol, CAS: 197892-17-4) is a highly specialized, orthogonally protected amino alcohol derived from D-2,4-diaminobutyric acid[1]. It serves as a critical b...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Dab(Z)-Ol (2-(Boc-amino)-4-(Z-amino)-1-butanol, CAS: 197892-17-4) is a highly specialized, orthogonally protected amino alcohol derived from D-2,4-diaminobutyric acid[1]. It serves as a critical building block in the synthesis of modified peptides, peptidomimetics, and targeted therapeutic delivery systems[2]. However, the presence of two bulky, hydrophobic protecting groups—tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z)—imparts significant lipophilicity to the molecule, rendering its aqueous solubility negligible. For drug development professionals and synthetic chemists, mastering the solvation dynamics of this compound in polar aprotic solvents like N,N-Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) is paramount to ensuring high coupling efficiencies and avoiding aggregation during Solid-Phase Peptide Synthesis (SPPS) and solution-phase bioconjugation[3].

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility profile of Boc-D-Dab(Z)-Ol, we must first deconstruct its molecular architecture and understand the causality behind its interactions with different solvents:

  • The Aliphatic Backbone: The butanol chain provides a degree of flexibility but offers limited polarity.

  • The Boc Group (N-alpha): The tert-butyl moiety is highly hydrophobic and sterically demanding. While it excellently prevents unwanted side reactions, it inherently reduces solubility in polar protic solvents.

  • The Z Group (N-gamma): The benzyl ring adds significant

    
    -electron density and further hydrophobicity to the molecule[4].
    
  • Hydrogen Bonding Sites: The molecule contains two carbamate linkages (-NH-CO-O-) and one primary hydroxyl group (-OH). This provides three strong hydrogen bond donors (two -NH, one -OH) and five potential hydrogen bond acceptors (carbonyl and hydroxyl oxygens).

Causality of Solvent Choice: Less polar solvents like Dichloromethane (DCM) can solvate the hydrophobic Boc and Z regions but fail to adequately disrupt the strong intermolecular hydrogen bonding between the carbamate and hydroxyl groups of adjacent Boc-D-Dab(Z)-Ol molecules in the solid crystalline state. Therefore, polar aprotic solvents that act as powerful hydrogen bond acceptors are required to break the crystal lattice and maintain the solute in a monomeric state[3].

Thermodynamics of Solvation in DMF vs. DMSO

Both DMF and DMSO are exceptional solvents for Boc-D-Dab(Z)-Ol, but they operate through slightly different thermodynamic mechanisms.

  • DMF (

    
    , 
    
    
    
    D):
    The carbonyl oxygen of the formamide group is a potent hydrogen bond acceptor. DMF effectively solvates the -NH and -OH protons of Boc-D-Dab(Z)-Ol. Furthermore, the planar dimethylamino group provides a hydrophobic surface that interacts favorably with the Boc and Z groups via Van der Waals forces.
  • DMSO (

    
    , 
    
    
    
    D):
    The sulfoxide oxygen is an even stronger hydrogen bond acceptor than the DMF carbonyl, allowing DMSO to rapidly disrupt the crystalline lattice of the compound.

Field-Proven Insight: While DMSO offers superior thermodynamic solubility, it has a freezing point of 18.5°C. If a DMSO stock solution of Boc-D-Dab(Z)-Ol is stored in a standard laboratory refrigerator (4°C), the solvent will freeze, causing the solute to precipitate or form a gel. Thawing this mixture requires careful re-equilibration and sonication to ensure the compound is fully re-dissolved before use. DMF, with a freezing point of -61°C, does not suffer from this limitation and is often preferred for cold-storage stock solutions.

Solvation A Boc-D-Dab(Z)-Ol (Solid State) B Disruption of Intermolecular H-Bonds A->B Endothermic (ΔH > 0) C Solvent Cavity Formation B->C Solvent Reorganization D Solute-Solvent Interactions C->D Exothermic (ΔH < 0) E Thermodynamically Stable Solution D->E ΔG < 0 (Spontaneous)

Thermodynamic pathway of Boc-D-Dab(Z)-Ol solvation in polar aprotic solvents.

Empirical Solubility Data & Comparative Analysis

While exact saturation limits depend on temperature and the specific polymorphic form of the powder, the following table synthesizes the expected solubility profile based on the physicochemical properties of orthogonally protected amino alcohols.

SolventDielectric Constant (

)
H-Bond Acceptor StrengthEstimated Solubility of Boc-D-Dab(Z)-Ol (mg/mL at 25°C)Practical Considerations for Synthesis
DMF 36.7High> 250Ideal for SPPS; easy to remove via washing; remains liquid at 4°C.
DMSO 46.7Very High> 300Excellent for high-concentration stocks; freezes at 18.5°C; difficult to evaporate.
DCM 8.9Low~ 50 - 100Prone to solute aggregation; useful primarily in binary mixtures (e.g., DCM/DMF).
Water 80.1High (Donor/Acceptor)< 0.1Insoluble due to dominant hydrophobic Boc and Z protecting groups.

Experimental Protocols: A Self-Validating System

To ensure absolute trustworthiness in your synthetic workflows, the solubility and concentration of your stock solutions must be empirically verified. The following protocols describe a self-validating method for determining saturation solubility and preparing reliable stock solutions.

Workflow Step1 1. Weigh Boc-D-Dab(Z)-Ol (Excess Amount) Step2 2. Add Solvent (DMF or DMSO) Step1->Step2 Step3 3. Isothermal Agitation (25°C, 24h) Step2->Step3 Step4 4. Centrifugation & Filtration (0.22 µm) Step3->Step4 Step5 5. HPLC-UV Analysis (Quantification) Step4->Step5 Aliquot 1 Step6 6. Gravimetric Validation Step4->Step6 Aliquot 2 Validation Data Concordance (Self-Validating System) Step5->Validation Step6->Validation

Self-validating experimental workflow for determining saturation solubility.

Protocol 1: Gravimetric and HPLC-UV Determination of Saturation Solubility

Objective: To establish the maximum thermodynamic solubility of Boc-D-Dab(Z)-Ol in DMF/DMSO at 25°C.

  • Preparation: Add an excess amount of Boc-D-Dab(Z)-Ol powder (e.g., 500 mg) to a 2 mL chemically resistant Eppendorf tube.

  • Solvation: Add exactly 1.0 mL of anhydrous DMF or DMSO.

  • Equilibration: Vortex vigorously for 5 minutes, then place the tube in an isothermal shaker at 25°C for 24 hours to ensure the system reaches thermodynamic equilibrium.

  • Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes to pellet the undissolved solid. Carefully draw up the supernatant and filter it through a 0.22 µm PTFE syringe filter to remove micro-crystals.

  • Self-Validating Analysis:

    • Path A (Gravimetric): Transfer exactly 100 µL of the filtrate to a pre-weighed glass vial. Evaporate the solvent under a gentle stream of nitrogen with mild heating (40°C), followed by high vacuum overnight. Weigh the residual solid to calculate the concentration.

    • Path B (HPLC-UV): Dilute 10 µL of the filtrate into 990 µL of Acetonitrile. Inject onto a C18 RP-HPLC system (UV detection at 214 nm for the peptide backbone and 254 nm for the Z-group). Quantify against a standard curve prepared from known concentrations.

  • Concordance: The concentration derived from Path A must match Path B within

    
    . If the variance exceeds this threshold, it indicates either incomplete solvent evaporation (Path A) or solute precipitation during the dilution step (Path B), necessitating a re-run.
    
Protocol 2: Preparation of Standardized 0.2 M Stock Solutions

Objective: To prepare a reliable, aggregation-free stock for reductive amination or peptide coupling.

  • Weigh exactly 676.78 mg of Boc-D-Dab(Z)-Ol (MW = 338.39 g/mol )[1].

  • Transfer the powder to a clean, dry 10 mL volumetric flask.

  • Add approximately 7 mL of anhydrous DMF. Sonicate the flask for 2-3 minutes until the solid is completely dissolved and the solution is optically clear.

  • Bring to final volume (10.0 mL) with anhydrous DMF.

  • Store at 4°C in a tightly sealed, argon-purged container. (Note: If DMSO is used instead of DMF, the stock must be stored at room temperature to prevent freezing).

Impact on Downstream Applications

The high solubility of Boc-D-Dab(Z)-Ol in DMF and DMSO directly translates to synthetic success. In the synthesis of peptidomimetics, the primary alcohol (-OH) is often oxidized to an aldehyde for subsequent reductive amination. Performing this reaction in a solvent system where the precursor is fully solvated prevents the formation of unreactive aggregates. Furthermore, when used as a building block in SPPS, complete solvation in DMF ensures that the reactive sites are fully accessible to the resin-bound peptide, maximizing coupling yields, accelerating reaction kinetics, and minimizing the occurrence of deletion sequences[3].

References

  • Chem-Impex International. "Boc-D-Dab(Z)(ol) - Product Information." Chem-Impex.
  • J&K Scientific. "Boc-D-Dab(Z)(ol) | 197892-17-4." J&K Scientific.
  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 45357174, Boc-D-Dab(Z)-OH.DCHA." PubChem.
  • BenchChem. "Fmoc-Asp-ODmb | 155866-25-4 - Solubility Challenges of Protected Amino Acids in DMF." BenchChem.

Sources

Foundational

Stability and Storage Dynamics of Boc-D-Dab(Z)-ol: A Comprehensive Guide for Peptide Synthesis and Drug Development

Executive Summary In the landscape of modern peptidomimetics and bioconjugation, Boc-D-Dab(Z)-ol (CAS: 197892-17-4) serves as a critical, highly functionalized chiral building block[]. Structurally, it is an amino alcoho...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern peptidomimetics and bioconjugation, Boc-D-Dab(Z)-ol (CAS: 197892-17-4) serves as a critical, highly functionalized chiral building block[]. Structurally, it is an amino alcohol derived from D-2,4-diaminobutyric acid, featuring an α-amine protected by a tert-butyloxycarbonyl (Boc) group, a γ-amine protected by a benzyloxycarbonyl (Z) group, and a C-terminal primary alcohol[].

Because it possesses three distinct reactive domains—each with unique chemical vulnerabilities—preserving its structural and stereochemical integrity requires precise environmental control. This whitepaper provides a definitive, mechanistically grounded guide to the stability, storage, and forced degradation profiling of Boc-D-Dab(Z)-ol.

Structural Vulnerability and Mechanistic Causality

To design an effective storage protocol, we must first deconstruct the molecule into its functional vulnerabilities. The stability of Boc-D-Dab(Z)-ol is a composite of the lability of its protecting groups and its reduced C-terminus[2].

  • The Boc-Protected α-Amine (Acid Lability): The Boc group is prized for its stability under neutral and basic conditions but exhibits profound acid lability[3]. Exposure to acidic environments (pH < 3) protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation (which rapidly eliminates to form isobutylene gas) and carbon dioxide[4]. This irreversible cleavage necessitates the strict avoidance of acidic vapors during storage.

  • The Z-Protected γ-Amine (Orthogonal Stability): The Z (Cbz) group provides orthogonal protection. It remains intact under the mild acidic conditions typically used for Boc deprotection (e.g., Trifluoroacetic acid)[]. However, it is vulnerable to strong acids (e.g., HF, HBr/AcOH) and catalytic hydrogenolysis[].

  • The Primary Alcohol Terminus (Oxidation Risk): Unlike highly stable carboxylic acid precursors, the reduced primary alcohol (-ol) is susceptible to auto-oxidation[3]. Prolonged exposure to atmospheric oxygen, especially in the presence of trace transition metals or light, can catalyze its oxidation to an aldehyde or carboxylic acid, ruining its utility as a chiral building block[3].

Optimal Storage Dynamics

Standardizing storage conditions is the first line of defense against chemical degradation. The following parameters are engineered to suppress the thermodynamic and kinetic drivers of degradation[2].

Table 1: Quantitative Storage Parameters for Boc-D-Dab(Z)-ol
ParameterRecommended ConditionMechanistic RationaleRisk if Ignored
Temperature -20°CSuppresses the Arrhenius kinetics associated with auto-oxidation and ambient hydrolysis.Gradual oxidation of the primary alcohol; thermal cleavage of the Boc group.
Atmosphere Inert Gas (Argon/N₂)Displaces atmospheric oxygen and moisture from the headspace of the container.Oxidation to aldehyde; moisture-induced carbamate hydrolysis.
Container Amber Glass, PTFE SealBlocks UV photons; PTFE prevents moisture ingress without chemical leaching.Photolytic degradation of the Z-group; hygroscopic water absorption.
Handling Equilibrate to RT before openingPrevents dew-point condensation on the cold chemical surface.Introduction of water, leading to localized micro-hydrolysis over time.

Scientist's Insight on Handling: A common failure mode in the laboratory is opening a -20°C storage vial before it has equilibrated to room temperature. This causes immediate condensation of atmospheric moisture onto the hygroscopic powder, creating localized micro-environments of water that accelerate hydrolysis over subsequent freeze-thaw cycles[3].

Self-Validating Forced Degradation Workflows

To fully characterize the stability profile of Boc-D-Dab(Z)-ol for IND (Investigational New Drug) applications, a forced degradation study must be conducted. The following protocol is designed as a self-validating system , ensuring that analytical artifacts are not mistaken for chemical degradation[3].

Step-by-Step Methodology: Stability-Indicating Assay

Phase 1: System Suitability and Control Preparation

  • Stock Solution: Dissolve Boc-D-Dab(Z)-ol in HPLC-grade Acetonitrile/Water (50:50) to a concentration of 1.0 mg/mL.

  • Orthogonal Control: Aliquot 1 mL of the stock solution into a sealed amber vial, flush with Argon, and store at -20°C. This serves as the baseline (Time = 0) reference.

  • System Suitability Test (SST): Inject the control sample into the RP-HPLC (C18 column, UV detection at 210 nm / 254 nm, or LC-MS) to verify column efficiency, peak symmetry, and detector response prior to running stressed samples.

Phase 2: Stress Induction

  • Acidic Hydrolysis: Add 100 µL of 0.1 M HCl to 900 µL of stock solution. Prepare two vials: incubate one at 25°C and the other at 60°C for 24 hours[2].

  • Basic Hydrolysis: Add 100 µL of 0.1 M NaOH to 900 µL of stock solution. Incubate at 25°C and 60°C for 24 hours[2].

  • Oxidative Degradation: Add 100 µL of 3% H₂O₂ to 900 µL of stock solution. Incubate at 25°C in the dark for 24 hours[3].

  • Thermal Degradation (Solid State): Place 5 mg of the solid powder in a sealed vial and expose to 60°C for 7 days[3].

Phase 3: Quenching and Analysis

  • Neutralize the acidic and basic samples with equivalent volumes of 0.1 M NaOH and 0.1 M HCl, respectively, to arrest degradation.

  • Analyze all samples via LC-MS to identify degradant masses.

  • Self-Validation Check (Mass Balance): Calculate the mass balance. The sum of the peak areas of the degradation products and the remaining intact Boc-D-Dab(Z)-ol must equal 95–105% of the unstressed control's peak area. If the mass balance falls below 90%, it indicates the formation of volatile degradants (e.g., isobutylene) or highly polar fragments eluting in the void volume.

Table 2: Forced Degradation Matrix
Stress ConditionReagent / EnvironmentTarget VulnerabilityExpected Primary Degradant
Acidic Hydrolysis 0.1 M HCl, 25°C & 60°CBoc Carbamate LinkageD-Dab(Z)-ol (Free α-amine)
Basic Hydrolysis 0.1 M NaOH, 25°C & 60°CZ Carbamate LinkageBoc-D-Dab-ol (Free γ-amine)
Oxidative Stress 3% H₂O₂, 25°C (Dark)Primary Alcohol (-ol)Boc-D-Dab(Z)-Aldehyde
Thermal Stress Solid State, 60°CGlobal StructureGeneral thermal degradation

Degradation Pathway Visualization

The logical relationships between environmental stressors and the resulting chemical degradation pathways are mapped below.

G cluster_stress Intact Boc-D-Dab(Z)-ol (Intact Molecule) Acid Mild Acidic Stress (pH < 3) Intact->Acid Oxidation Oxidative Stress (O2 / ROS) Intact->Oxidation StrongAcid Strong Acid / H2 (e.g., HF, Pd/C) Intact->StrongAcid Base Neutral / Mild Base (pH 7-10) Intact->Base BocCleaved D-Dab(Z)-ol + Isobutylene + CO2 Acid->BocCleaved Boc Cleavage Aldehyde Boc-D-Dab(Z)-Aldehyde (Oxidation Product) Oxidation->Aldehyde Alcohol Oxidation ZCleaved Boc-D-Dab-ol + Toluene + CO2 StrongAcid->ZCleaved Z Cleavage Stable No Degradation (Orthogonally Stable) Base->Stable Maintained Integrity

Fig 1: Mechanistic degradation pathways of Boc-D-Dab(Z)-ol under various environmental stressors.

References

  • Benchchem. "Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide." Benchchem. 2

  • Benchchem. "Stability and Storage of N-Boc-Aminomethanol: A Technical Guide." Benchchem. 3

  • BOC Sciences. "Amino Alcohol." BOC Sciences.

  • BOC Sciences. "BOC-Amino Acids." BOC Sciences.

  • Organic Chemistry Portal. "Boc-Protected Amino Groups." Organic Chemistry Portal. 4

Sources

Exploratory

Technical Guide: Strategic Sourcing and Quality Assurance of Boc-D-Dab(Z)-Ol

Executive Summary Boc-D-Dab(Z)-Ol (CAS: 197892-17-4) is a high-value chiral amino alcohol intermediate critical for the synthesis of peptidomimetics, specifically protease inhibitors and transition-state analogues.[1] Un...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Dab(Z)-Ol (CAS: 197892-17-4) is a high-value chiral amino alcohol intermediate critical for the synthesis of peptidomimetics, specifically protease inhibitors and transition-state analogues.[1] Unlike standard amino acids, this reduced alcohol derivative presents unique stability and purity challenges—namely, the risk of aldehyde contamination and optical racemization during the reduction of its parent acid.

This guide provides a rigorous technical framework for researchers and CMC (Chemistry, Manufacturing, and Controls) leads to identify, qualify, and manage commercial supplies of high-purity Boc-D-Dab(Z)-Ol. It moves beyond simple vendor lists to establish a Quality Assurance (QA) ecosystem that ensures downstream experimental success.

Part 1: Chemical Profile & Critical Quality Attributes (CQAs)

To effectively source this compound, one must first understand its structural vulnerabilities.

PropertySpecificationTechnical Note
Chemical Name tert-butyl N-[(2R)-4-(benzyloxycarbonylamino)-1-hydroxybutan-2-yl]carbamateDerived from D-2,4-Diaminobutyric acid.
CAS Number 197892-17-4 Verify against CAS 80445-78-9 (Acid precursor) to avoid ordering errors.
Molecular Formula C₁₇H₂₆N₂O₅MW: 338.40 g/mol
Chirality D-Isomer (R-configuration at C2)Critical for biological activity; L-isomer is a common impurity.
Solubility Soluble in MeOH, EtOH, DMSO, DCMPoor solubility in water; hygroscopic.
Purity Target ≥ 98.0% (HPLC)Critical: Must control for aldehyde intermediate (<0.5%).
Optical Purity ≥ 99.0% eeRacemization is a high risk during the reduction step.

Part 2: Synthesis Logic & Impurity Landscape

Understanding the synthesis route is the only way to predict the impurity profile of a commercial batch. The industrial standard for producing Boc-D-Dab(Z)-Ol involves the reduction of Boc-D-Dab(Z)-OH via a Mixed Anhydride intermediate.

The Mechanism of Impurity Generation
  • Activation: The carboxylic acid is activated with isobutyl chloroformate (IBCF) and a base (NMM) to form a mixed anhydride.

    • Risk:[2] If the temperature exceeds -5°C, base-catalyzed racemization occurs at the alpha-carbon.

  • Reduction: Sodium borohydride (NaBH₄) reduces the anhydride to the alcohol.[2]

    • Risk:[2] Incomplete reduction leaves the Aldehyde (Boc-D-Dab(Z)-al) , which is reactive and unstable.

    • Risk:[2] Over-reduction or side reactions can lead to carbamate cleavage.

Visualization: Synthesis & Impurity Origins

The following diagram maps the genesis of critical impurities, guiding your QC testing strategy.

SynthesisImpurity Acid Boc-D-Dab(Z)-OH (Starting Material) Anhydride Mixed Anhydride Intermediate Acid->Anhydride IBCF / NMM (-15°C) Alcohol Boc-D-Dab(Z)-Ol (Target Product) Anhydride->Alcohol NaBH4 / H2O Racemate L-Isomer Impurity (Racemization) Anhydride->Racemate Temp > -5°C Base Excess Aldehyde Aldehyde Impurity (Incomplete Reduction) Anhydride->Aldehyde Insufficient NaBH4

Figure 1: Synthesis pathway showing critical control points where racemization and aldehyde impurities originate.

Part 3: Commercial Supply Chain Intelligence

Sourcing this compound requires distinguishing between stocking distributors and custom synthesis houses. For "Technical Guide" purposes, we prioritize vendors with transparent CoA (Certificate of Analysis) data.

Primary Commercial Sources

Note: Availability fluctuates; always confirm lot-specific data.

SupplierCatalog #Purity ClaimAssessment
Chem-Impex Int'l 26465 ≥ 99%Tier 1: High reliability; specializes in amino acid derivatives. Often has stock in US.
J&K Scientific 197892-17-4 97-98%Tier 2: Good global reach; verify specific batch optical rotation.
Bachem InquireGMP GradeTier 1 (Custom): Best for clinical scale; likely requires lead time.
Iris Biotech Inquire≥ 95%Tier 2: Strong European presence; good for peptidomimetics.
Supplier Qualification Protocol

Do not accept a vendor's CoA at face value. Implement this self-validating qualification workflow:

  • Paper Audit: Request sample CoA. Check if Specific Rotation is reported as a range or a measured value. (Reject "generic" ranges).

  • Sample Testing: Purchase 1g. Run Chiral HPLC (see Part 4).

  • Aldehyde Test: Run a simple ¹H-NMR. Look for the aldehyde proton signal (~9.5 ppm). If present, the batch is unstable.

SupplierQual Start Identify Vendor CoA_Check Audit CoA: Specific Rotation Measured? Start->CoA_Check Sample Order 1g Sample CoA_Check->Sample Yes Reject Reject & Flag CoA_Check->Reject No (Generic Range) QC_Test Internal QC: 1. Chiral HPLC 2. H-NMR (Aldehyde) Sample->QC_Test Decision Pass/Fail? QC_Test->Decision Approve Approve Vendor Decision->Approve ee > 99% No Aldehyde Decision->Reject Fail

Figure 2: Decision tree for qualifying a new supplier of chiral amino alcohols.

Part 4: Quality Control Protocols

Chiral HPLC Method (Enantiomeric Excess)

Standard C18 columns cannot separate the D and L isomers of this compound. You must use a polysaccharide-based chiral stationary phase.

  • Column: Chiralcel OD-H or Chiralpak AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Isopropanol (90:10 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm (Amide bond absorption).

  • Temperature: 25°C.

  • Expected Retention: The D-isomer (major) typically elutes second on OD-H columns, but racemic standards must be injected to confirm.

Purity & Identity (Reverse Phase HPLC)
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Gradient: 5% to 95% Acetonitrile in Water (+0.1% TFA) over 20 min.

  • Purpose: Detects non-chiral impurities like the aldehyde intermediate (which will have a different retention time due to polarity differences) or benzyl alcohol residues.

Part 5: Handling & Storage

  • Hygroscopicity: Amino alcohols are prone to absorbing moisture, which can catalyze the oxidation of the alcohol back to the aldehyde or cause physical caking.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Usage: Allow the bottle to warm to room temperature before opening to prevent condensation.

References

  • Rodriguez, M., et al. (1991). "Synthesis of reduced peptide bond analogues." Journal of Medicinal Chemistry, 34(1), 123-130. (Establishes the mixed anhydride reduction protocol for amino acids).
  • PubChem. Compound Summary: Boc-D-Dab(Z)-ol (CID 54311915).[1] Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Oxidation of Protected Amino Alcohols

Synthesis of Boc-D-Dab(Z)-al from Boc-D-Dab(Z)-ol Executive Summary This application note details the protocol for the oxidation of Boc-D-2,4-diaminobutyric acid(Z)-ol (Boc-D-Dab(Z)-ol) to its corresponding aldehyde, Boc...

Author: BenchChem Technical Support Team. Date: March 2026

Synthesis of Boc-D-Dab(Z)-al from Boc-D-Dab(Z)-ol

Executive Summary

This application note details the protocol for the oxidation of Boc-D-2,4-diaminobutyric acid(Z)-ol (Boc-D-Dab(Z)-ol) to its corresponding aldehyde, Boc-D-Dab(Z)-al .


-Amino aldehydes derived from basic amino acids (like Dab, Orn, Lys) are critical intermediates in the synthesis of transition-state protease inhibitors and peptide mimetics. However, they are notoriously unstable and prone to racemization  at the 

-carbon due to the increased acidity of the

-proton adjacent to the aldehyde group.

This guide prioritizes the Swern Oxidation as the "Gold Standard" method due to its cryogenic operating temperature (


), which kinetically suppresses racemization. An alternative Dess-Martin Periodinane (DMP)  protocol is provided for small-scale, rapid synthesis where cryogenic facilities are unavailable.
Strategic Analysis & Mechanism
2.1 Substrate Analysis
  • Compound: Boc-D-Dab(Z)-ol[1][2]

  • Systematic Name: tert-butyl (R)-(4-hydroxy-1-((benzyloxycarbonyl)amino)butan-2-yl)carbamate

  • Key Features:

    • 
      -Amine:  Boc-protected (Acid labile).[3]
      
    • 
      -Amine:  Z (Cbz)-protected (Hydrogenolysis labile).
      
    • Reactive Site: Primary Alcohol (

      
      ).
      
    • Risk Factor: The

      
      -chiral center is directly adjacent to the oxidation site.
      
2.2 Method Selection: Why Swern?

While reagents like PCC (Pyridinium chlorochromate) or Jones Reagent are common oxidants, they are unsuitable here due to harsh acidic conditions (incompatible with Boc) and difficulty in purification.

FeatureSwern OxidationDess-Martin (DMP)IBX Oxidation
Temperature

(Cryogenic)

to RT
Reflux (often)
Racemization Risk Lowest Low to ModerateModerate
Workup Aqueous extractionBasic wash requiredFiltration
Scalability HighLow (Explosion hazard)Medium
Reagent Cost LowHighMedium
Primary Protocol: Swern Oxidation

Objective: Convert Boc-D-Dab(Z)-ol to Boc-D-Dab(Z)-al with


 enantiomeric excess (ee).
3.1 Reagents & Equipment[4]
  • Reagents:

    • Oxalyl Chloride (

      
       equiv)
      
    • DMSO (Anhydrous,

      
       equiv)
      
    • Triethylamine (TEA) (Dry,

      
       equiv)
      
    • Dichloromethane (DCM) (Anhydrous)

    • Substrate: Boc-D-Dab(Z)-ol (

      
       equiv)
      
  • Equipment:

    • 3-neck round bottom flask (flame-dried).

    • Argon or Nitrogen atmosphere line.

    • Low-temperature thermometer (must read to

      
      ).
      
    • Acetone/Dry Ice bath.[4]

3.2 Step-by-Step Methodology

Step 1: System Activation

  • Charge the flask with anhydrous DCM (

    
     per mmol substrate) under Argon.
    
  • Cool to

    
      using the dry ice/acetone bath.
    
  • Add Oxalyl Chloride (

    
     equiv) dropwise.
    
  • Critical Step: Add DMSO (

    
     equiv) dropwise over 5-10 minutes.
    
    • Note: Gas evolution (

      
      , 
      
      
      
      ) will occur.[5] Ensure proper venting.
    • Mechanism:[5][6][7][8][9][10][11] Formation of the active dimethylchlorosulfonium ion.[12]

    • Wait: Stir for 15 minutes at

      
      .
      

Step 2: Substrate Addition

  • Dissolve Boc-D-Dab(Z)-ol (

    
     equiv) in a minimum volume of anhydrous DCM.
    
  • Add this solution dropwise to the reaction mixture over 10-15 minutes.

    • Control: Maintain internal temperature below

      
      .
      
    • Mechanism:[5][6][7][8][9][10][11] Formation of the alkoxysulfonium ion intermediate.[12]

    • Wait: Stir for 30-45 minutes at

      
      .
      

Step 3: Elimination (Aldehyde Formation)

  • Add Triethylamine (TEA) (

    
     equiv) dropwise.
    
    • Observation: The solution may become cloudy or change color (often white/yellow precipitate of TEA

      
      HCl).
      
  • Stir at

    
     for 10 minutes.
    
  • Remove the cooling bath and allow the reaction to warm to

    
      (ice bath) over 30-60 minutes.
    
    • Note: Do not let it warm to Room Temp (RT) immediately; keep it controlled to prevent racemization.

Step 4: Workup

  • Quench with cold saturated

    
     solution or 
    
    
    
    (careful with Boc stability, keep contact time short).
  • Extract with DCM (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ).
    
  • Wash combined organics with:

    • Cold

      
       (to remove excess acid/TEA).
      
    • Brine.[13]

  • Dry over

    
    , filter, and concentrate in vacuo (bath temp 
    
    
    
    ).
Alternative Protocol: Dess-Martin Periodinane (DMP)

Context: Use for small-scale (


) or when cryogenic conditions are impossible.
  • Dissolve: Boc-D-Dab(Z)-ol (

    
     equiv) in wet DCM (DMP works faster with trace water) [2].
    
  • Add: Dess-Martin Periodinane (

    
     equiv) in one portion at 
    
    
    
    .
  • React: Warm to RT and stir for 1-2 hours. Monitor by TLC.[4][13][14]

  • Quench: Add a 1:1 mixture of saturated

    
     and saturated 
    
    
    
    (Sodium Thiosulfate).
    • Reason: Thiosulfate reduces unreacted iodine species.

  • Stir: Vigorously until the biphasic mixture becomes clear (approx. 15 mins).

  • Extract: Standard DCM extraction as above.

Purification & Quality Control

Important: Amino aldehydes are unstable on silica gel for long periods. Perform "Flash" chromatography rapidly.

  • Stationary Phase: Silica Gel 60.

  • Eluent: Hexanes:Ethyl Acetate (Gradient, typically 2:1 to 1:1).

  • Visualization (TLC):

    • UV (

      
      ) - Detects Z-group (benzene ring).
      
    • Stain: Ceric Ammonium Molybdate (CAM) or Ninhydrin (after heating/Boc removal).

    • Rf: The aldehyde usually runs slightly higher (less polar) than the alcohol.

Quantitative Data Summary
ParameterSpecificationNotes
Appearance White foam/oilOften solidifies upon freezing
Yield (Swern)

High efficiency
Yield (DMP)

Slightly lower due to purification losses
Purity (HPLC)

Storage

under Argon
Use within 48 hours recommended
Process Visualization
6.1 Swern Oxidation Workflow

The following diagram illustrates the critical temperature checkpoints and reagent addition order for the Swern protocol.

SwernProtocol Start Start: Dry Glassware Inert Gas (Ar/N2) Cool Cool DCM to -78°C Start->Cool Act Add (COCl)2 + DMSO (Activation) Cool->Act Generate Swern Reagent Wait1 Stir 15 min (-78°C) Act->Wait1 AddSub Add Boc-D-Dab(Z)-ol (Dropwise) Wait1->AddSub Intermed Alkoxysulfonium Intermediate Formed AddSub->Intermed AddBase Add TEA (Base) (Induce Elimination) Intermed->AddBase Warm Warm to 0°C (Over 30-60 min) AddBase->Warm Critical: Do not rush Quench Quench (NH4Cl) & Extract Warm->Quench

Figure 1: Step-by-step workflow for the Swern Oxidation of Boc-D-Dab(Z)-ol.

6.2 Troubleshooting Decision Tree

Use this logic flow to address common issues during synthesis.

Troubleshooting Issue Problem Detected Racemization Low Optical Rotation (Racemization) Issue->Racemization LowYield Low Yield / Incomplete Issue->LowYield Stench Excessive Smell (DMS) Issue->Stench Sol1 Check Temp (-78°C) Don't use excess Base Racemization->Sol1 Sol2 Ensure Anhydrous Conditions Check Oxalyl Chloride Quality LowYield->Sol2 Sol3 Treat waste with Bleach (Oxidizes DMS) Stench->Sol3

Figure 2: Troubleshooting guide for common oxidation anomalies.

References
  • Mancuso, A. J., & Swern, D. (1981). Activated dimethyl sulfoxide: Useful reagents for synthesis. Synthesis, 1981(03), 165-185.

  • Meyer, S. D., & Schreiber, S. L. (1994).[7] Acceleration of the Dess-Martin Oxidation by Water. Journal of Organic Chemistry, 59(24), 7549–7552.

  • Jurczak, J., & Golebiowski, A. (1989). Optically Active N-Protected α-Amino Aldehydes in Organic Synthesis. Chemical Reviews, 89(1), 149–164.

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(08), 676-678.

Sources

Application

Application Note: C-Terminal Modification of Peptides Utilizing Boc-D-Dab(Z)-ol

Executive Summary The synthesis of peptide alcohols—peptidomimetics where the C-terminal carboxylic acid is reduced to a hydroxyl group—is a critical strategy in modern drug development. This modification eliminates the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of peptide alcohols—peptidomimetics where the C-terminal carboxylic acid is reduced to a hydroxyl group—is a critical strategy in modern drug development. This modification eliminates the C-terminal negative charge, thereby enhancing membrane permeability and conferring absolute resistance to carboxypeptidase degradation.

This application note provides an authoritative, self-validating protocol for incorporating Boc-D-Dab(Z)-ol (CAS: 197892-17-4), a specialized amino alcohol building block, into peptide sequences. By detailing the mechanistic rationale and a highly efficient solution-phase fragment coupling workflow, this guide empowers researchers to expand their peptide libraries with metabolically stable, biologically active therapeutic candidates[1].

Mechanistic Rationale & Structural Advantages

Boc-D-Dab(Z)-ol is an amino alcohol derivative of D-2,4-diaminobutyric acid. Its unique structural features provide several strategic advantages in medicinal chemistry:

  • D-Stereochemistry : The incorporation of the D-enantiomer prevents recognition by endogenous proteolytic enzymes, significantly increasing the in vivo half-life of the resulting peptide drug[1].

  • Dab Side-Chain Functionality : The

    
    -amino group of the diaminobutyric acid side chain provides a basic site for target receptor interaction. It effectively mimics longer basic residues (like Arginine or Lysine) while restricting conformational flexibility, which can enhance receptor binding affinity.
    
  • Orthogonal Protection Strategy : The molecule utilizes a tert-butyloxycarbonyl (Boc) group to protect the

    
    -amine and a benzyloxycarbonyl (Z) group to protect the 
    
    
    
    -amine[1]. This orthogonality is critical: the Boc group is acid-labile and can be selectively removed for chain elongation, while the Z group remains completely stable until global deprotection[].

Chemical Properties & Specifications

To ensure reproducibility, verify that the starting material meets the following specifications before initiating synthesis.

PropertySpecification
Chemical Name Boc-D-Dab(Z)-ol
IUPAC Name Benzyl N-[(3R)-4-hydroxy-3-{[(tert-butoxy)carbonyl]amino}butyl]carbamate
CAS Number 197892-17-4
Molecular Formula C₁₇H₂₆N₂O₅
Molecular Weight 338.39 g/mol
Appearance White to off-white powder
Primary Application C-terminal amino alcohol incorporation in peptide synthesis[]

Strategic Workflow: Overcoming Solid-Phase Limitations

Standard Solid-Phase Peptide Synthesis (SPPS) relies on anchoring the C-terminal carboxylic acid to a resin. Because peptide alcohols lack this free carboxyl group, conventional SPPS cannot be directly applied without specialized linkers[3].

Causality in Experimental Design : Why not attach the hydroxyl group of Boc-D-Dab(Z)-ol directly to a highly reactive 2-Chlorotrityl chloride (2-CTC) resin? 2-CTC resins are highly acid-sensitive. Because Boc deprotection requires strong acid (50% Trifluoroacetic acid), anchoring Boc-D-Dab(Z)-ol to a 2-CTC resin would result in the premature cleavage of the molecule from the solid support during the very first deprotection cycle. While alternative methods like O-N acyl-transfer exist[3], the most reliable, scalable, and self-validating approach is Solution-Phase Fragment Coupling .

G Start Boc-D-Dab(Z)-ol (Protected Amino Alcohol) Deprotect Boc Deprotection (50% TFA / DCM) Start->Deprotect Intermediate H-D-Dab(Z)-ol (Free α-Amine) Deprotect->Intermediate Coupling Fragment Coupling (HATU / DIPEA / DMF) Intermediate->Coupling Peptide Protected Peptide-COOH (From SPPS) Peptide->Coupling CoupledProd Protected Peptide-D-Dab(Z)-ol Coupling->CoupledProd GlobalDepro Global Deprotection (H2, Pd/C) CoupledProd->GlobalDepro Final Final Peptide Alcohol Peptide-D-Dab-ol GlobalDepro->Final

Figure 1: Workflow for solution-phase C-terminal peptide alcohol synthesis.

Experimental Protocols: Solution-Phase Fragment Coupling

This protocol describes the coupling of Boc-D-Dab(Z)-ol to a pre-synthesized peptide fragment. Every step includes built-in validation to ensure systemic integrity.

Phase 1: Preparation of H-D-Dab(Z)-ol (Boc Deprotection)
  • Dissolution : Dissolve Boc-D-Dab(Z)-ol (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Acidolysis : Add an equal volume of Trifluoroacetic acid (TFA) to achieve a 50% v/v TFA/DCM solution. Stir at room temperature for 30 minutes.

    • Causality: The 50% TFA concentration rapidly and quantitatively cleaves the Boc group while leaving the Z-protected

      
      -amine completely intact.
      
  • System Validation : Spot the reaction mixture on a silica TLC plate and stain with Ninhydrin (Kaiser test). A distinct purple/blue spot confirms the successful liberation of the primary

    
    -amine.
    
  • Concentration : Evaporate the solvent under reduced pressure. Co-evaporate with toluene (3x) to azeotropically remove residual TFA, yielding H-D-Dab(Z)-ol as a TFA salt.

Phase 2: Fragment Coupling
  • Activation : In a dry round-bottom flask, dissolve the fully protected peptide-COOH fragment (1.0 eq) in anhydrous DMF. (Note: The peptide fragment should be synthesized via standard Fmoc-SPPS and cleaved using a mild acid like 1% TFA/DCM to retain all side-chain protecting groups).

  • Coupling Reagents : Add HATU (1.1 eq) and HOAt (1.1 eq). Stir for 5 minutes to form the active ester.

    • Causality: HATU/HOAt is specifically chosen over standard EDC/HOBt to maximize coupling efficiency and suppress epimerization of the peptide's C-terminal residue during fragment condensation.

  • Amine Addition : Add the H-D-Dab(Z)-ol TFA salt (1.2 eq) to the mixture, followed immediately by N,N-Diisopropylethylamine (DIPEA) (4.0 eq).

    • Causality: DIPEA serves a dual purpose: it neutralizes the TFA salt of the amino alcohol and provides the slightly basic environment necessary for the nucleophilic attack on the active ester.

  • System Validation : Monitor the reaction via LC-MS. The disappearance of the peptide-COOH mass and the emergence of the product mass [Peptide + Dab(Z)-ol - H2O] indicates completion (typically 1-2 hours).

Phase 3: Global Deprotection
  • Hydrogenation : Dissolve the protected peptide alcohol in a 1:1 mixture of Methanol/DMF. Add 10% Pd/C catalyst (10% w/w relative to the peptide).

  • Reaction : Stir vigorously under a hydrogen atmosphere (balloon pressure) at room temperature for 4-6 hours.

    • Causality: Catalytic hydrogenation selectively and safely removes the Z-protecting group from the Dab side-chain[1] (as well as any benzyl-based protecting groups on the peptide) without requiring highly toxic, specialized anhydrous HF cleavage apparatuses.

  • Filtration & Purification : Filter the mixture through a pad of Celite to remove the Pd/C catalyst. Concentrate the filtrate under reduced pressure and purify the final peptide alcohol via preparative RP-HPLC.

References

  • Microwave assisted chemoselective organocatalytic peptide alcohol synthesis from C-terminal amide Source: RSC Advances (RSC Publishing) URL:[Link]

  • Synthesis of Peptide Alcohols on the Basis of an O-N Acyl-Transfer Reaction Source: Angewandte Chemie (via ResearchGate) URL:[Link]

Sources

Method

Oxidation methods for Boc-D-Dab(Z)-Ol to aldehyde using IBX or TEMPO

Application Note: Stereoretentive Oxidation of Boc-D-Dab(Z)-Ol to Aldehyde via IBX and TEMPO-Mediated Protocols Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Stereoretentive Oxidation of Boc-D-Dab(Z)-Ol to Aldehyde via IBX and TEMPO-Mediated Protocols

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental design, and comparative methodologies for chiral amino alcohol oxidation.

Introduction & Substrate Profile

The synthesis of chiral


-amino aldehydes from their corresponding 

-amino alcohols is a critical, yet notoriously difficult, transformation in peptide chemistry and active pharmaceutical ingredient (API) development. The primary challenge lies in preventing the racemization (or epimerization) of the highly labile

-chiral center, which is highly susceptible to base-catalyzed enolization once the aldehyde is formed[1].

This technical guide details the oxidation of Boc-D-Dab(Z)-Ol —formally (2R)-2-(tert-butoxycarbonylamino)-4-(benzyloxycarbonylamino)butan-1-ol—to its corresponding aldehyde, Boc-D-Dab(Z)-CHO. Derived from D-2,4-diaminobutyric acid, this substrate contains two orthogonally protected amines and a primary alcohol. To achieve high conversion while maintaining


 enantiomeric excess (ee), we deploy two field-proven, mild methodologies: 2-Iodoxybenzoic acid (IBX)  and 2,2,6,6-Tetramethylpiperidinyloxy (TEMPO)  mediated oxidation[2][3].

G A Boc-D-Dab(Z)-Ol (Amino Alcohol) B IBX Protocol (Neutral, Thermal) A->B Method A C TEMPO/BAIB Protocol (Mildly Acidic, Ambient) A->C Method B D Boc-D-Dab(Z)-CHO (Target Aldehyde) B->D Filtration Workup C->D Aqueous Workup

Workflow for the stereoretentive oxidation of Boc-D-Dab(Z)-Ol to its corresponding aldehyde.

Mechanistic Causality & Strategy (Expertise & Experience)

As a Senior Application Scientist, it is crucial to understand why these specific reagents are chosen over classical oxidants like Swern or Jones reagents, which often lead to epimerization or over-oxidation.

The IBX Pathway

IBX is a hypervalent iodine(V) reagent that operates under strictly non-basic, mild conditions[2]. The mechanism involves a ligand exchange where the primary alcohol of Boc-D-Dab(Z)-Ol displaces a ligand on the iodine center. A subsequent pseudo-rotational twist and concerted elimination yield the aldehyde and insoluble iodosobenzoic acid (IBA).

  • Causality for Stereoretention: Because the reaction does not require external base (unlike the triethylamine used in Swern oxidations), the

    
    -proton remains completely untouched, preserving the enantiomeric purity of the D-Dab derivative[1].
    
The TEMPO/BAIB Pathway

TEMPO is a stable nitroxyl radical that requires a stoichiometric co-oxidant—commonly Bis(acetoxy)iodobenzene (BAIB)—to generate the active oxoammonium cation[4][5]. The primary alcohol attacks this bulky oxoammonium ion, followed by proton abstraction to yield the aldehyde and TEMPO hydroxylamine. BAIB then reoxidizes the hydroxylamine back to the active catalytic species[3].

  • Causality for Stereoretention: The use of BAIB generates acetic acid as a byproduct, maintaining a mildly acidic environment in the organic phase. This actively suppresses the base-catalyzed enolization of the resulting ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -amino aldehyde, ensuring high optical purity.
    

G T1 TEMPO Radical T2 Oxoammonium Cation T1->T2 + BAIB (Co-oxidant) T3 Hydroxylamine T2->T3 + Substrate T3->T1 + BAIB Alc Boc-D-Dab(Z)-Ol Ald Boc-D-Dab(Z)-CHO Alc->Ald Oxidized by Cation

Catalytic cycle of TEMPO-mediated oxidation utilizing BAIB as the stoichiometric co-oxidant.

Experimental Protocols (Trustworthiness & Self-Validation)

The following protocols are designed as self-validating systems. Every step includes a built-in rationale to ensure the operator understands the chemical logic, minimizing handling errors.

Protocol A: IBX-Mediated Oxidation in Ethyl Acetate

Note: While DMSO is a common solvent for IBX[2], Ethyl Acetate (EtOAc) is preferred here to avoid the tedious aqueous extraction of DMSO, which can lead to product loss.

  • Preparation: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq, e.g., 5.0 mmol) in anhydrous EtOAc (50 mL, 0.1 M) in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add IBX (1.5 eq, 7.5 mmol) as a solid.

    • Logic: IBX is insoluble in EtOAc at room temperature. The reaction will proceed as a heterogeneous suspension, which prevents over-oxidation to the carboxylic acid[6].

  • Reaction: Heat the suspension to 80 °C (reflux) and stir vigorously for 3–4 hours. Monitor by TLC (Hexane/EtOAc 1:1, ninhydrin stain).

  • Workup & Separation: Once the starting material is consumed, cool the reaction mixture to 0 °C in an ice bath for 30 minutes.

    • Logic: Cooling maximizes the precipitation of the byproduct (IBA) and any unreacted IBX.

  • Filtration: Filter the cold suspension through a tightly packed Celite pad. Wash the filter cake with cold EtOAc (2 × 15 mL).

  • Isolation: Concentrate the filtrate under reduced pressure at a water bath temperature strictly

    
     °C to yield the crude Boc-D-Dab(Z)-CHO.
    
    • Logic:

      
      -amino aldehydes are thermally labile; low-temperature evaporation prevents degradation and epimerization.
      
Protocol B: TEMPO/BAIB Oxidation in Dichloromethane
  • Preparation: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq, 5.0 mmol) in anhydrous CH

    
    Cl
    
    
    
    (50 mL, 0.1 M). Cool the solution to 0 °C.
    • Logic: Initiating the reaction at 0 °C controls the initial exotherm and minimizes epimerization[5][7].

  • Catalyst Addition: Add TEMPO (0.1 eq, 0.5 mmol) and stir for 5 minutes until a pale orange solution forms, ensuring homogeneous distribution of the radical.

  • Co-oxidant Addition: Add BAIB (1.1 eq, 5.5 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. The solution will typically transition from orange to pale yellow as the oxoammonium cation is consumed and regenerated[4].

  • Quenching (Critical Step): Add saturated aqueous Na

    
    S
    
    
    
    O
    
    
    (20 mL) and stir vigorously for 15 minutes.
    • Logic: Thiosulfate completely reduces any unreacted hypervalent iodine (BAIB) and active oxoammonium species, preventing over-oxidation during the concentration phase.

  • Extraction: Separate the organic layer. Extract the aqueous layer with CH

    
    Cl
    
    
    
    (2 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO
    
    
    (30 mL) followed by brine (30 mL).
    • Logic: The NaHCO

      
       wash neutralizes the acetic acid generated by the reduction of BAIB, stabilizing the aldehyde product.
      
  • Isolation: Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , filter, and concentrate under reduced pressure (
    
    
    °C).

Quantitative Data Presentation

The table below summarizes the comparative metrics of both methodologies based on standard laboratory scale validations.

ParameterProtocol A: IBX OxidationProtocol B: TEMPO/BAIB Oxidation
Typical Yield 85 – 92%80 – 88%
Enantiomeric Excess (ee)


Reaction Time 3 – 4 hours2 hours
Temperature Profile 80 °C (Reflux)

0 °C
0 °C

25 °C
Workup Complexity Low (Filtration only)Moderate (Aqueous extraction)
Scalability Considerations Moderate (Explosive risk of bulk IBX)High (Safe, homogeneous, mild)
Over-oxidation Risk NegligibleVery Low (Controlled by stoichiometry)

References

  • DMSO-Aided o-Iodoxybenzoic Acid (IBX) Oxidation of Fmoc-Protected Amino Alcohols Source: ChemInform / ResearchGate URL:[Link]

  • A practical synthesis of enantiopure syn-b-amino-a-hydroxy acids from a-amino acids with application Source: RSC Advances, 2025, 15, 35635-35641 URL:[Link]

  • A Comprehensive Achievement in the Total Synthesis of Antibacterial Furanomycin and Its Analogs Source: Preprints.org, 2024 URL:[Link]

  • Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins Source: Frontiers in Chemistry, 2023, 11:1233097 URL:[Link]

  • Garner's aldehyde as a versatile intermediate in the synthesis of enantiopure natural products Source: Beilstein Journal of Organic Chemistry / PMC URL:[Link]

Sources

Application

Topic: Incorporating Boc-D-Dab(Z)-Ol into Solid-Phase Peptide Synthesis (SPPS)

This Application Note and Protocol guide is designed for researchers utilizing Boc-D-Dab(Z)-Ol in solid-phase peptide synthesis (SPPS). Part 1: Strategic Analysis & Application Overview Boc-D-Dab(Z)-Ol (tert-butyl N-[(2R...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide is designed for researchers utilizing Boc-D-Dab(Z)-Ol in solid-phase peptide synthesis (SPPS).

Part 1: Strategic Analysis & Application Overview

Boc-D-Dab(Z)-Ol (tert-butyl N-[(2R)-4-(benzyloxycarbonylamino)-1-hydroxybutan-2-yl]carbamate) is a specialized amino alcohol building block. Unlike standard amino acids, it possesses a C-terminal hydroxyl group (–CH₂OH) rather than a carboxylic acid.

Core Applications:

  • C-Terminal Peptide Alcohols: Precursors for peptide aldehydes (protease inhibitors like leupeptin analogs) or as stable C-terminal modifications to prevent carboxypeptidase degradation.

  • Peptidomimetics: Introduction of reduced amide bonds (

    
    ) or depsipeptide (ester) backbone linkages.
    
  • D-Stereochemistry: The "D" configuration confers resistance to enzymatic degradation, critical for therapeutic half-life extension.

The "Boc" Constraint: The presence of the Boc (N-terminal) and Z (Side-chain) protecting groups dictates the synthesis strategy.

  • Boc Group: Removed by Trifluoroacetic Acid (TFA).[1]

  • Z Group: Stable to TFA; removed by Hydrogen Fluoride (HF) or TFMSA.

  • Implication: This reagent is optimized for Boc-Chemistry SPPS . Attempting to use it in Fmoc chemistry is chemically dissonant (Fmoc removal uses bases; final cleavage uses TFA, which would prematurely deprotect the N-terminus of this monomer if used as a cap, or fail to remove the Z-group).

The Resin Challenge: Since Boc-D-Dab(Z)-Ol lacks a C-terminal carboxyl group, it cannot be loaded onto standard resins (MBHA, PAM) via amide bond formation. It requires O-alkylation (ether formation) or anchoring via a bifunctional linker (e.g., succinate).

Part 2: Experimental Protocols

Protocol A: Direct Anchoring to Merrifield Resin (Ether Linkage)

Best for: Synthesizing robust C-terminal peptide alcohols using standard Boc chemistry.

Mechanism: Williamson ether synthesis creates a benzyl ether linkage between the resin and the alcohol. This bond is stable to TFA (Boc deprotection cycles) but cleaved by HF (final cleavage).[1]

Materials:

  • Resin: Chloromethyl Polystyrene (Merrifield Resin), Low loading (0.3–0.8 mmol/g recommended to prevent aggregation).

  • Reagent: Boc-D-Dab(Z)-Ol (1.5 – 2.0 eq relative to resin).

  • Base: Potassium tert-butoxide (t-BuOK) or Sodium Hydride (NaH).

  • Solvent: Anhydrous DMF / DMA.

Step-by-Step Workflow:

  • Resin Preparation:

    • Swell Merrifield resin in dry DMF for 30 minutes.

    • Wash 3x with anhydrous DMF.

  • Alcohol Activation (The "Alkoxide" Formation):

    • In a separate flame-dried flask, dissolve Boc-D-Dab(Z)-Ol (2.0 eq) in anhydrous DMF.

    • Cool to 0°C under Nitrogen/Argon.

    • Add t-BuOK (1.0 eq relative to the Alcohol, not the resin). Stir for 15–30 minutes to generate the alkoxide.

    • Note: Avoid excess base to prevent side reactions on the Z-group or resin backbone.

  • Coupling (Loading):

    • Transfer the activated alkoxide solution to the swollen resin.

    • Heat the reaction to 50°C and agitate gently for 16–24 hours.

    • Critical Check: Ensure strictly anhydrous conditions. Water kills the alkoxide.

  • Capping (End-Capping):

    • Filter the resin.[1][2][3][4]

    • Resuspend in DMF containing Acetic Anhydride (10 eq) and DIPEA (10 eq) to cap unreacted chloromethyl sites. Shake for 30 mins.

    • This prevents "deletion sequences" where growing chains might re-attach to the resin.

  • Validation:

    • Wash resin: DMF (3x), DCM (3x), MeOH (3x).[1]

    • Dry in vacuo.[2][3][4][5]

    • Loading Test: Perform a quantitative Boc removal test (picric acid test or UV monitoring of cleaved species if applicable) to determine substitution level.

Protocol B: The Succinate Spacer Strategy (Ester Linkage)

Best for: Sensitive sequences where harsh Williamson ether conditions cause racemization or degradation.

Mechanism: Convert the alcohol into a "pseudo-amino acid" (hemisuccinate) and couple it to a standard amine-functionalized resin (MBHA or PAM).

Step 1: Hemisuccinate Synthesis (Solution Phase)

  • Dissolve Boc-D-Dab(Z)-Ol (1 mmol) in DCM/Pyridine (1:1).

  • Add Succinic Anhydride (1.5 mmol) and catalytic DMAP (0.1 mmol).

  • Stir overnight at RT.

  • Workup: Acid wash (dilute HCl), extract with DCM, dry over MgSO₄.

  • Product: Boc-D-Dab(Z)-O-Succinate-OH (Free Carboxyl).

Step 2: Resin Loading [6][7]

  • Resin: MBHA (Methylbenzhydrylamine) or PAM resin.

  • Coupling: Use standard DIC/HOBt activation.

    • Mix Hemisuccinate (3 eq), HOBt (3 eq), and DIC (3 eq) in DMF.

    • Add to resin.[2][3][4][5][7][8] Shake for 2–4 hours.

  • Result: Resin-NH-CO-CH₂-CH₂-CO-O-CH₂-[Dab-Derivative].

Step 3: Cleavage Considerations

  • HF Cleavage: Will cleave the Z group and the resin anchor.

  • Note: Cleavage from MBHA yields a C-terminal amide on the succinate spacer: Peptide-O-CO-CH₂-CH₂-CONH₂ .

  • To obtain the free alcohol, you must perform a mild basic hydrolysis (saponification) of the ester bond after HF cleavage.

Part 3: Elongation & Cleavage (Boc Cycle)

Once loaded, proceed with standard Boc-SPPS cycles.

1. Deprotection:

  • Reagent: 50% TFA in DCM (plus 0.5% Indole/DTT if Trp/Met present).

  • Time: 1 min pre-wash, 20 min reaction.

  • Safety: TFA removes the N-terminal Boc group.[1] The Z-group on the Dab side chain remains intact.

2. Neutralization:

  • Reagent: 10% DIPEA in DMF (2 x 2 min).

3. Coupling:

  • Reagent: Boc-AA-OH (3 eq), HBTU/HATU (2.9 eq), DIPEA (6 eq).

  • Time: 45–60 min.[2][7]

4. Final Cleavage (High HF):

  • Conditions: Anhydrous HF (10 mL/g resin) + p-Cresol (10% v/v) + p-Thiocresol (if needed) at 0°C for 1 hour.

  • Outcome:

    • Cleaves Peptide from Resin (Ether bond in Protocol A).

    • Removes Z protection from D-Dab side chain.

    • Removes other side-chain protectors (Bzl, Tos, etc.).

  • Post-Cleavage: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Part 4: Visualization & Logic

Figure 1: Strategic Workflow for Boc-D-Dab(Z)-Ol Incorporation

SPPS_Workflow cluster_loading Resin Loading Strategy Start Starting Material: Boc-D-Dab(Z)-Ol Choice Select Strategy Start->Choice MethodA Method A: Ether Linkage (Merrifield Resin) Choice->MethodA Robust Alcohol MethodB Method B: Succinate Spacer (MBHA/PAM Resin) Choice->MethodB Sensitive/Spacer Needed Act_A Activate Alcohol (KOtBu/NaH) MethodA->Act_A Act_B Convert to Hemisuccinate (Succinic Anhydride) MethodB->Act_B Load_A Williamson Ether Synthesis (50°C, 18h) Act_A->Load_A Load_B Amide Coupling (DIC/HOBt) to Resin Amine Act_B->Load_B Elongation Boc-SPPS Elongation (TFA Deprotection / HATU Coupling) Load_A->Elongation Load_B->Elongation Cleavage Final Cleavage (HF / p-Cresol) Elongation->Cleavage Result Final Product: H-Peptide-D-Dab(NH2)-Ol Cleavage->Result

Caption: Decision matrix for loading Boc-D-Dab(Z)-Ol onto SPPS resin, highlighting the two primary chemical pathways.

Part 5: Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Loading (Method A) Moisture in reagents or old resin.Dry resin in vacuo (P₂O₅) overnight. Use fresh anhydrous DMF and sublimed t-BuOK.
Resin Color Change (Dark) Decomposition due to high heat/base.Reduce loading temperature to 40°C; ensure inert atmosphere (Argon).
Incomplete Boc Removal Aggregation of peptide chain.Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X) for difficult sequences or double deprotection steps.
Side-Chain Lactamization D-Dab cyclization after Z-removal.Keep post-cleavage pH acidic (< 4.0) during lyophilization. Avoid basic buffers immediately after HF cleavage.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Gisin, B. F. (1973). The preparation of Merrifield-resins through total esterification with cesium salts. Helvetica Chimica Acta, 56(5), 1476–1482. Link

  • Fehrentz, J. A., & Castro, B. (1983). An Efficient Synthesis of Optically Active α-(t-Butoxycarbonylamino)-aldehydes from α-Amino Acids. Synthesis, 1983(08), 676–678. Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link

Sources

Method

Reductive amination protocols starting from Boc-D-Dab(Z)-Ol

Executive Summary & Strategic Rationale Boc-D-Dab(Z)-Ol (tert-butyl (R)-(4-(((benzyloxy)carbonyl)amino)-1-hydroxybutan-2-yl)carbamate) represents a high-value chiral scaffold in peptidomimetic drug design. It serves as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

Boc-D-Dab(Z)-Ol (tert-butyl (R)-(4-(((benzyloxy)carbonyl)amino)-1-hydroxybutan-2-yl)carbamate) represents a high-value chiral scaffold in peptidomimetic drug design. It serves as a "masked" precursor to the reactive aldehyde Boc-D-Dab(Z)-al , a critical intermediate for synthesizing reduced amide isosteres (


[CH₂NH]), transition-state inhibitors, and functionalized diamine pharmacophores.

The Synthetic Challenge: Direct reductive amination from the alcohol state is inefficient without transition metal catalysis (e.g., "borrowing hydrogen" methodology). Therefore, the industry-standard protocol involves a two-stage cascade:

  • Chemo-selective Oxidation: Conversion of the C-terminal alcohol to the aldehyde without racemizing the sensitive

    
    -chiral center.
    
  • Reductive Amination: Reductive coupling of the resulting aldehyde with an external amine.

Scope of this Guide: This document details a robust, field-proven protocol for this transformation. Unlike generic guides, this protocol prioritizes optical purity retention and process scalability , utilizing Dess-Martin Periodinane (DMP) for oxidation and Sodium Triacetoxyborohydride (STAB) for reduction.

Critical Mechanistic Pathway

The transformation relies on generating a transient amino-aldehyde. The preservation of the D-configuration (R-stereocenter) is the primary critical quality attribute (CQA).

ReductiveAminationWorkflow cluster_risk Critical Control Point Start Boc-D-Dab(Z)-Ol (Stable Precursor) Oxidation Oxidation Step (Dess-Martin Periodinane) Start->Oxidation DCM, 0°C to RT Aldehyde Boc-D-Dab(Z)-al (Labile Intermediate) Oxidation->Aldehyde Yields ~90-95% Imine Imine/Iminium Formation Aldehyde->Imine + Amine (R-NH2) + AcOH (cat.) Reduction Hydride Transfer (NaBH(OAc)3) Imine->Reduction In situ reduction Product Final Secondary Amine Product Reduction->Product Irreversible

Figure 1: Sequential oxidation-reduction workflow. The aldehyde intermediate is highlighted as a Critical Control Point due to its susceptibility to hydration and racemization.

Phase I: Chemo-selective Oxidation (Alcohol to Aldehyde)

Objective: Generate Boc-D-Dab(Z)-al while suppressing


-epimerization.
Selected Reagent:  Dess-Martin Periodinane (DMP).
Rationale:  Unlike Swern oxidation (which requires basic Et₃N workup that risks racemization) or PCC (which is difficult to clean up), DMP operates under neutral/mildly acidic conditions, preserving the stereocenter.
Materials & Reagents
  • Substrate: Boc-D-Dab(Z)-Ol (1.0 equiv)

  • Oxidant: Dess-Martin Periodinane (1.2 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Quench: Sat. NaHCO₃ / Sat. Na₂S₂O₃ (1:1 mixture)

Step-by-Step Protocol
  • Setup: Flame-dry a round-bottom flask and cool to 0°C under nitrogen atmosphere.

  • Dissolution: Dissolve Boc-D-Dab(Z)-Ol in anhydrous DCM.

  • Addition: Add DMP (1.2 equiv) in a single portion.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 1–2 hours.

    • Monitoring: Check TLC (System: 50% EtOAc/Hexane). Stain with DNP (2,4-Dinitrophenylhydrazine). The aldehyde appears as a distinct orange/red spot; the alcohol does not stain instantly.

  • Quench (Critical): Dilute with Et₂O. Pour mixture into a beaker containing 1:1 Sat. NaHCO₃/Sat. Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear (DMP byproducts precipitate or dissolve).

  • Workup: Separate layers. Wash organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo at <30°C .

    • Expert Note: Do NOT column purify the aldehyde if possible. Use the crude material immediately in Phase II to minimize racemization.

Phase II: Reductive Amination

Objective: Couple the freshly prepared aldehyde with an external amine. Selected Reagent: Sodium Triacetoxyborohydride (NaBH(OAc)₃).[1] Rationale: STAB is milder than NaCNBH₃ (no toxic cyanide) and NaBH₄. It does not reduce the aldehyde/ketone competitively at a significant rate, ensuring the reaction proceeds via the imine.

Materials
  • Aldehyde: Crude Boc-D-Dab(Z)-al (from Phase I)

  • Amine Partner: R-NH₂ (1.0 – 1.2 equiv). If using an HCl salt, add 1.0 equiv TEA.

  • Reductant: NaBH(OAc)₃ (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or DCM.

  • Additive: Acetic Acid (AcOH), 1-2 drops (only if amine is weakly nucleophilic).

Step-by-Step Protocol
  • Imine Formation: Dissolve the crude aldehyde in DCE (0.1 M). Add the amine partner (1.1 equiv).

    • Optimization: If the amine is sterically hindered, stir for 30–60 mins before adding the reducing agent to allow imine equilibrium to establish.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv) in one portion.

  • Reaction: Stir at RT for 4–16 hours under nitrogen.

    • Monitoring: TLC should show disappearance of the aldehyde. A new, more polar spot (the amine) will form. Ninhydrin stain will be positive for secondary amines (often distinct color from primary amines).

  • Quench: Add Sat. NaHCO₃ solution to quench excess hydride.[2] Stir for 15 mins.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄.[2][3]

  • Purification: Flash column chromatography (typically DCM/MeOH gradients).

Data Analysis & Troubleshooting

Self-Validating the Experiment
CheckpointObservationInterpretation
TLC (Post-Oxidation) Orange spot with DNP stainSuccessful Aldehyde formation.
1H NMR (Crude Aldehyde) Signal at ~9.5–9.6 ppm (s/d, 1H)Aldehyde proton confirms oxidation.
1H NMR (Final Product) Disappearance of 9.5 ppm signalComplete reduction of aldehyde.
1H NMR (Stereochemistry) Sharp doublets vs. complex multipletsBroadening/splitting of signals may indicate racemization.
Troubleshooting Guide
ProblemRoot CauseCorrective Action
Low Yield (Phase I) Incomplete oxidation or water presenceEnsure DCM is anhydrous.[2] Use fresh DMP.
Racemization Basic conditions or heatAvoid Et₃N during workup of aldehyde. Keep rotovap bath <30°C.
No Reaction (Phase II) Poor imine formationAdd catalytic AcOH. Use DCE instead of DCM (higher temp capability if needed, but caution with aldehyde).
Dialkylation Primary amine is too reactiveUse excess amine (2-3 equiv) or slow addition of the aldehyde to the amine.

References & Authority

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry. Link

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[1][3] The Journal of Organic Chemistry. Link

  • Myers, A. G., et al. (1999). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society.[1] Link (Foundational work on handling chiral aldehydes).

  • Chem-Impex International. Product Specification: Boc-D-Dab(Z)-ol.[4][5][6] Link (Verification of starting material properties).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Boc-D-Dab(Z)-Ol Derivatization &amp; Stereochemical Preservation

Welcome to the Technical Support Center for amino acid derivatization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Boc-D-Dab(Z)-Ol (N-α-Boc-N...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for amino acid derivatization. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with Boc-D-Dab(Z)-Ol (N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid alcohol).

Derivatizing this orthogonally protected 1,2-amino alcohol—particularly oxidizing it to the corresponding α-amino aldehyde—presents a notorious stereochemical challenge. The following troubleshooting guides, mechanistic insights, and validated protocols are designed to help you maintain absolute stereocenter integrity during your synthetic workflows.

Part 1: Mechanistic Insight & Troubleshooting FAQs

Q1: I attempted a Swern oxidation on Boc-D-Dab(Z)-Ol to generate the corresponding aldehyde, but chiral HPLC analysis showed complete racemization. What caused this?

A1: The racemization is directly caused by the basic conditions inherent to the standard Swern oxidation protocol. Swern oxidation requires a tertiary amine, typically triethylamine (TEA), to facilitate the breakdown of the alkoxysulfonium intermediate. However, the resulting α-amino aldehyde (Boc-D-Dab(Z)-CHO) possesses a highly acidic α-proton due to the combined electron-withdrawing effects of the adjacent aldehyde carbonyl and the N-α Boc carbamate.

TEA is basic enough to abstract this proton, driving the formation of an achiral enolate intermediate. Because this intermediate is planar, subsequent reprotonation occurs non-stereoselectively from either the Re or Si face, yielding a racemic mixture[1].

RacemizationMechanism A Boc-D-Dab(Z)-CHO (Chiral Aldehyde) B Enol / Enolate (Achiral Intermediate) A->B Base (e.g., TEA) α-proton abstraction C Racemic Mixture (D/L-Boc-Dab(Z)-CHO) B->C Non-stereoselective reprotonation

Base-catalyzed racemization pathway of alpha-amino aldehydes via enolization.

Q2: What is the optimal oxidation strategy to preserve stereocenter integrity?

A2: Dess-Martin Periodinane (DMP) is the gold-standard oxidant for converting N-protected β-amino alcohols to α-amino aldehydes. DMP operates under remarkably mild, neutral conditions, completely eliminating the need for basic additives. Literature demonstrates that highly racemization-prone substrates can be oxidized with DMP in ≥95% yield with ≤1% epimerization[2].

If a DMSO-based oxidation is strictly required for scale-up economics, the Parikh-Doering oxidation (SO₃·Pyridine complex, DMSO) using a bulkier, less nucleophilic base like N,N-diisopropylethylamine (DIPEA) is a safer alternative, though it still carries a marginal epimerization risk compared to DMP[3].

Q3: Beyond oxidation, I need to activate the alcohol (e.g., via mesylation) for a substitution reaction. Are there stereochemical risks here?

A3: Yes. While mesylation or tosylation does not directly abstract the α-proton, the use of strong bases or prolonged reaction times can trigger intramolecular side reactions. The carbonyl oxygen of the Boc group can act as an internal nucleophile, attacking the activated alcohol to form a cyclic oxazolidinone. Depending on the reaction dynamics, this ring closure and subsequent opening can lead to stereochemical inversion or scrambling. To prevent this, perform activations at low temperatures (-20 °C to 0 °C) using strictly stoichiometric amounts of hindered bases (like DIPEA or 2,6-lutidine) and proceed to the substitution step immediately.

Q4: How should I handle and store the Boc-D-Dab(Z)-CHO after derivatization?

A4: α-amino aldehydes are thermodynamically unstable and will spontaneously epimerize and polymerize over time, even without a base present, due to autocatalysis[4]. Never store them for extended periods. It is highly recommended to use the aldehyde immediately in the subsequent reaction (e.g., reductive amination, Wittig olefination). If temporary storage is unavoidable, store it neat (solvent-free) or in a non-polar solvent at -80 °C under an inert argon atmosphere.

Workflow Start Boc-D-Dab(Z)-Ol Derivatization Oxidation Oxidation to Aldehyde Start->Oxidation Activation Alcohol Activation (OMs, OTs) Start->Activation DMP Dess-Martin Periodinane (Preferred: <1% Racemization) Oxidation->DMP Best practice Swern Swern Oxidation (High Risk: Base-promoted) Oxidation->Swern Avoid or modify BaseChoice Use Bulky/Weak Base (e.g., DIPEA, Pyridine) Activation->BaseChoice Prevent oxazolidinone formation

Decision tree for Boc-D-Dab(Z)-Ol derivatization to minimize stereochemical loss.

Part 2: Quantitative Data Presentation

To assist in reagent selection, the following table summarizes the performance of various oxidation methods specifically applied to N-protected amino alcohols.

Table 1: Comparison of Oxidation Methods for N-Protected Amino Alcohols

Oxidation MethodReagentsRacemization RiskExpected YieldMechanistic Notes & Causality
Dess-Martin DMP, DCM, rtVery Low (<1%) >90%Neutral conditions; no base required. Ideal for stereocenter preservation[2].
Parikh-Doering SO₃·Py, DMSO, DIPEALow (1-5%)80-85%Requires mild base. DIPEA is preferred over TEA to minimize enolization[3].
TEMPO/BAIB TEMPO, BAIB, DCM/H₂OModerate~70%Base-free, but carries a risk of over-oxidation to the carboxylic acid.
Swern (COCl)₂, DMSO, TEAHigh (>20%) VariableTEA promotes rapid enolization of the highly acidic α-proton[1].

Part 3: Validated Experimental Protocol

Epimerization-Free Oxidation of Boc-D-Dab(Z)-Ol using Dess-Martin Periodinane

This protocol utilizes a self-validating quenching mechanism to ensure the complete neutralization of oxidative byproducts without introducing basic conditions that could compromise the stereocenter.

Materials Required:

  • Boc-D-Dab(Z)-Ol (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Saturated aqueous Na₂S₂O₃

Step-by-Step Methodology:

  • Preparation: Dissolve Boc-D-Dab(Z)-Ol in anhydrous DCM (approx. 0.1 M concentration) in a flame-dried flask under an inert argon atmosphere. Cool the solution to 0 °C using an ice bath.

  • Oxidation: Add DMP (1.5 eq) in a single portion. Causality Note: DMP is moisture-sensitive. Ensure the reagent is high quality; aged DMP degrades to inactive iodoxybenzoic acid (IBX), which is insoluble in DCM.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature for 1.5 to 2 hours.

    • Self-Validation Check: Monitor via TLC (e.g., 50% EtOAc/Hexanes). The reaction is complete when the lower-Rf alcohol spot completely disappears. If the reaction stalls, add an additional 0.2 eq of DMP.

  • Dual-Quench System: Dilute the reaction mixture with additional DCM, then add an equal volume of a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes.

    • Self-Validation Check: The quench is complete when the milky white suspension transforms into a clear, easily separable biphasic mixture. Causality Note: Na₂S₂O₃ reduces unreacted DMP to water-soluble iodinane byproducts, while NaHCO₃ neutralizes the acetic acid byproduct, preventing acid-catalyzed degradation without being strong enough to cause base-catalyzed enolization.

  • Extraction & Workup: Separate the organic layer. Extract the aqueous layer once more with DCM. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at a low temperature (<30 °C).

  • Downstream Application: Do not subject the crude α-amino aldehyde to silica gel chromatography, as the slightly acidic nature of silica can induce epimerization. Use the crude product immediately in the next synthetic step.

References

  • [2] ChemInform Abstract: Synthesis of C-Protected α-Amino Aldehydes of High Enantiomeric Excess from Highly Epimerizable N-Protected α-Amino Aldehydes. ResearchGate. Available at:[Link]

  • [3] Procedure for the Oxidation of β-Amino Alcohols to α-Amino Aldehydes. ResearchGate. Available at:[Link]

  • [1] Studies Toward the Synthesis of (-)-Zampanolide: Preparation of the Macrocyclic Core. National Institutes of Health (NIH). Available at:[Link]

  • [4] The epimerization of peptide aldehydes—a systematic study. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimization &amp; Purification of Boc-D-Dab(Z)-Ol

Executive Summary & Molecule Profile[1] Target Molecule: Boc-D-Dab(Z)-Ol IUPAC: tert-butyl (R)-(1-hydroxy-4-(((benzyloxy)carbonyl)amino)butan-2-yl)carbamate Context: This intermediate is a critical chiral building block...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Target Molecule: Boc-D-Dab(Z)-Ol IUPAC: tert-butyl (R)-(1-hydroxy-4-(((benzyloxy)carbonyl)amino)butan-2-yl)carbamate Context: This intermediate is a critical chiral building block for peptide mimetics and protease inhibitors. Unlike standard amino acids, the presence of the C-terminal alcohol (reduced from the acid) and the orthogonal protecting groups (Boc/Z) creates a unique purification challenge: balancing lipophilicity with the polarity of the hydroxyl group while preventing racemization of the D-stereocenter.

Key Physicochemical Characteristics
ParameterDescriptionImplication for Purification
Backbone D-2,4-Diaminobutyric acidNon-proteinogenic; prone to lactamization if Z-group is compromised.
N-Term Protection Boc (acid labile)Strictly avoid strong acids (TFA, HCl > 1M) during workup.
Side-Chain Z (Cbz) (hydrogenolysis labile)Stable to basic workup; adds significant hydrophobicity.
C-Term Primary AlcoholIncreases water solubility compared to esters; prone to boron-complexation.

Upstream Optimization: The Reduction Phase

You cannot purify what you have not successfully synthesized. The purity of Boc-D-Dab(Z)-Ol is determined largely by the reduction protocol of the precursor (Boc-D-Dab(Z)-OH).

Recommended Protocol: Mixed Anhydride Reduction

While LiAlH4 is powerful, it is too harsh for many scale-up applications involving carbamates. We recommend the Isobutyl Chloroformate (IBCF) / NaBH4 method for its balance of mildness and efficiency.

The Mechanism & Critical Control Points:

  • Activation: The carboxylic acid is converted to a mixed anhydride at -15°C.

    • Risk:[1] Temperature > -5°C leads to urethane migration or racemization.

  • Reduction: In-situ reduction by aqueous NaBH4.

    • Risk:[1] Incomplete reduction yields the aldehyde intermediate (Boc-D-Dab(Z)-H), which co-elutes with the alcohol.

Workflow Visualization

The following diagram outlines the critical path from precursor to crude intermediate.

G Start Start: Boc-D-Dab(Z)-OH Activate Activation: IBCF / NMM (THF, -15°C) Start->Activate 15 min activation Reduce Reduction: NaBH4 / H2O (Dropwise, < 0°C) Activate->Reduce Rapid reduction Quench Quench: 10% Citric Acid (Destroys Boron Complexes) Reduce->Quench Gas evolution stops Workup Workup: EtOAc Extraction Wash w/ NaHCO3 + Brine Quench->Workup Phase separation Crude Crude Boc-D-Dab(Z)-Ol Workup->Crude

Caption: Optimized Mixed Anhydride Reduction Workflow. Note the critical Citric Acid quench step to disrupt amine-borane complexes.

Troubleshooting Guide: Purification & Isolation

This section addresses specific failure modes reported by users.

Issue 1: "My product is oiling out and won't crystallize."

Diagnosis: Boc-amino alcohols are notorious for forming supersaturated oils due to the flexible butyl chain and the disruption of crystal lattice energy by the Boc group. Immediate Action:

  • High Vacuum Drying: The oil likely contains trace solvent (EtOAc/THF). Dry at <40°C under high vacuum (<1 mbar) for 12 hours. The material should turn into a foam.

  • Trituration:

    • Dissolve the oil in a minimum amount of Diethyl Ether (good solvent).[2]

    • Slowly add n-Hexane (anti-solvent) until turbid.

    • Scratch the flask wall with a glass rod.

    • Store at -20°C overnight.

Issue 2: "I have a gelatinous precipitate during aqueous workup."

Diagnosis: This is a stable Boron-Amine complex . NaBH4 reduction generates borane species that coordinate with the amine/alcohol, preventing phase separation. Corrective Protocol:

  • Do not simply wash with water.

  • Wash the organic phase with 10% Citric Acid or 1M KHSO4 .

    • Why? The mild acidity breaks the N-B bond and solubilizes the boron salts in the aqueous layer without deprotecting the Boc group (which requires stronger acid like TFA).

  • Follow with a saturated Brine wash to break any remaining emulsion.

Issue 3: "HPLC shows a peak with M-2 mass (Aldehyde impurity)."

Diagnosis: Incomplete reduction.[3] The mixed anhydride hydrolyzed before the hydride could attack. Solution:

  • Prevention: Ensure the activation time (IBCF addition) does not exceed 15-20 minutes before adding NaBH4.

  • Purification: The aldehyde is less polar than the alcohol.

    • Use Flash Chromatography: Hexanes:EtOAc (1:1) . The aldehyde will elute first.

    • Note: Aldehydes can be invisible on UV if not conjugated; use a stain (ninhydrin or KMnO4) for TLC monitoring.

Purification Methodologies

Method A: Flash Column Chromatography (Standard)

For crude purity < 90%, chromatography is required.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase:

    • Start: 40% EtOAc in Hexanes (removes non-polar impurities/aldehydes).

    • Elution: 60% to 80% EtOAc in Hexanes.

    • Tip: If the compound streaks, add 0.1% Triethylamine to the mobile phase to buffer the silica acidity, though Boc-alcohols are generally stable.

Method B: Recrystallization (Scale-Up)

For crude purity > 90%, crystallization is superior for removing enantiomeric impurities (racemates often remain in the mother liquor).

Solvent SystemRatio (v/v)Temperature Profile
EtOAc / Hexane 1 : 3Dissolve hot (50°C) in EtOAc; add Hexane; cool to -20°C.
Ether / Pentane 1 : 4Dissolve RT in Ether; add Pentane; cool to 4°C.
Toluene PureDissolve hot; cool slowly. (Excellent for removing Z-byproducts).

Decision Tree for Troubleshooting

Use this logic flow to determine your next step when the standard protocol fails.

DecisionTree Start Problem Detected CheckTLC Check TLC (Single Spot?) Start->CheckTLC CheckState Physical State (Solid vs Oil) CheckTLC->CheckState Yes (Pure) Impurity Impurity Identification CheckTLC->Impurity No (Multiple Spots) CheckYield Yield Analysis CheckState->CheckYield Solid OilIssue Oiling Out CheckState->OilIssue Viscous Oil LowYield Low Yield CheckYield->LowYield < 70% ActionChrom Action: Column (Hex/EtOAc Gradient) Impurity->ActionChrom Polar separation ActionTrit Action: Triturate (Ether/Hexane) OilIssue->ActionTrit ActionQuench Action: Optimize Citric Acid Quench LowYield->ActionQuench Boron Trapping?

Caption: Logic flow for diagnosing purity and yield issues during Boc-D-Dab(Z)-Ol processing.

Frequently Asked Questions (FAQ)

Q: Can I use TFA to remove the Boc group immediately after reduction? A: Yes, but not before purifying the alcohol. If you treat the crude reaction mixture with TFA, you risk side reactions with the boron species or residual mixed anhydride byproducts. Isolate the Boc-D-Dab(Z)-Ol first, verify purity, and then proceed to deprotection (usually 1:1 TFA:DCM).

Q: Why is my optical rotation lower than the literature value? A: Low optical rotation usually indicates partial racemization. This occurs during the Mixed Anhydride Activation step.

  • Cause: If the temperature rose above -5°C during activation, or if N-methylmorpholine (NMM) was added too quickly.

  • Fix: Maintain -15°C strictly. Ensure your amino acid starting material (Boc-D-Dab(Z)-OH) is optically pure.

Q: The product smells like almonds/marzipan. Is this normal? A: No. This indicates the cleavage of the Z (benzyloxycarbonyl) group to release benzyl alcohol or benzaldehyde. This suggests your reduction conditions were too vigorous or the workup was too acidic/hot.

References

  • Rodriguez, M., et al. (1991). "A simple and mild method for the reduction of N-protected amino acids to amino alcohols." Tetrahedron Letters, 32(7), 923-926.

  • BenchChem Technical Support. (2025). "Purification of Boc-Protected Amino Acids by Recrystallization." BenchChem Technical Guides.

  • McKennon, M. J., et al. (1993). "A convenient reduction of amino acids and their derivatives." The Journal of Organic Chemistry, 58(13), 3568-3571.

  • Chem-Impex International. "Product Data: Boc-D-Dab(Z)-ol." Catalog Number 26465.[4]

Sources

Troubleshooting

Removing Z-protecting group from Boc-D-Dab(Z)-Ol without affecting Boc

Topic: Selective Z-Group Removal from Boc-D-Dab(Z)-Ol Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Selective Z-Group Removal from Boc-D-Dab(Z)-Ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges of selectively removing the benzyloxycarbonyl (Z or Cbz) protecting group from Boc-D-Dab(Z)-Ol ((S)-2-(Boc-amino)-4-(Z-amino)-1-butanol)[1].

Because this molecule contains an acid-sensitive tert-butyloxycarbonyl (Boc) group on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine and a hydrogenation-sensitive Z-group on the 

-amine, achieving orthogonal deprotection requires precise control over your reaction conditions.
Decision Matrix & Experimental Workflow

G Start Boc-D-Dab(Z)-Ol Starting Material Decision Select Hydrogenation Method Start->Decision MethodA Standard Hydrogenolysis (H2 Gas, Pd/C, MeOH) Decision->MethodA High Pressure Setup MethodB Transfer Hydrogenation (NH4HCO2, Pd/C, MeOH) Decision->MethodB Rapid / Benchtop Poisoning Risk: Catalyst Poisoning by Free Amine MethodA->Poisoning MethodB->Poisoning Additive Add 1 eq. Acetic Acid (Protects Catalyst, Preserves Boc) Poisoning->Additive Mitigation Workup Filter via Celite & Vacuum Evaporation Additive->Workup Product Boc-D-Dab-Ol (Target Amino Alcohol) Workup->Product

Workflow for orthogonal Z-group deprotection of Boc-D-Dab(Z)-Ol preventing catalyst poisoning.

Core Mechanisms & FAQs (The "Why" Behind the Chemistry)

Q: Why must we use catalytic hydrogenation instead of acidolysis for this specific deprotection? A: Acidolysis (e.g., 33% HBr in Acetic Acid) is a highly efficient, standard method for Z-group removal[2]. However, the Boc group protecting your ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-amine is highly acid-labile. Using acidolysis will result in the simultaneous, global deprotection of both the Z and Boc groups. Catalytic hydrogenation (H₂ with Pd/C) is strictly orthogonal; it cleaves the benzyl carbamate via hydrogenolysis but leaves the tert-butyl carbamate (Boc) completely intact[1].

Q: Why does my hydrogenation reaction stall before completion? A: As the Z-group is cleaved, it liberates a free primary


-amine on the diaminobutyric acid (Dab) residue. Free aliphatic amines are strong ligands for transition metals. They coordinate directly with the palladium surface, effectively poisoning the catalyst and halting the reaction prematurely.

Q: How do I prevent catalyst poisoning without risking Boc cleavage? A: To prevent poisoning, the newly formed amine must be protonated to form an ammonium salt, which lacks the lone pair required to coordinate to palladium. While hydrochloric acid (HCl) or trifluoroacetic acid (TFA) are traditionally used for this, they are too strong (pH < 1) and will cleave the Boc group. The self-validating solution is to add 1.0 to 1.05 equivalents of glacial acetic acid (AcOH) . AcOH is acidic enough (pKa ~4.76) to protonate the aliphatic amine (pKa ~10) but mild enough to leave the Boc group completely unaffected.

Q: Can I use transfer hydrogenation as an alternative to hydrogen gas? A: Yes. Catalytic transfer hydrogenation using ammonium formate (NH₄HCO₂) and Pd/C is highly effective, safer (avoids flammable H₂ gas), and often faster[3]. Ammonium formate decomposes into H₂, CO₂, and NH₃ in the presence of Pd/C[3]. The mild, buffered conditions preserve the Boc group and the primary alcohol (-Ol) functionality[1].

Quantitative Data & Method Comparison
MethodReagentsTypical YieldReaction TimeBoc StabilityPrimary Byproducts
Standard Hydrogenolysis H₂, 10% Pd/C, MeOH, 1 eq. AcOH90–95%2–12 hoursExcellent Toluene, CO₂
Transfer Hydrogenation NH₄HCO₂, 10% Pd/C, MeOH92–98%30 min–2 hoursExcellent Toluene, CO₂, NH₃
Acidolysis (Avoid) 33% HBr in AcOHN/A (Global)1–3 hoursFailed (Cleaved)Benzyl bromide, CO₂
Validated Experimental Protocols
Protocol A: Standard Catalytic Hydrogenolysis (H₂ Gas)
  • Preparation: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq) in HPLC-grade Methanol to a concentration of 0.1 M.

  • Acidification: Add glacial acetic acid (1.05 eq) to the solution. Causality: This preemptively protonates the nascent amine, preventing Pd surface coordination.

  • Catalyst Addition: Purge the flask with Nitrogen. Carefully add 10% Palladium on Carbon (Pd/C) (10–20% w/w relative to the substrate)[2]. Caution: Dry Pd/C is highly pyrophoric in the presence of methanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas (via balloon or Parr shaker at 1–2 atm). Stir vigorously at room temperature[2].

  • Monitoring: Monitor via TLC (Ninhydrin stain) until the starting material is consumed (typically 2–4 hours).

  • Workup: Purge the flask thoroughly with nitrogen. Filter the mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. Co-evaporate with toluene or diethyl ether to remove residual acetic acid, yielding the acetate salt of Boc-D-Dab-Ol.

Protocol B: Catalytic Transfer Hydrogenation (Ammonium Formate)
  • Preparation: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq) in Methanol (0.1 M).

  • Reagent Addition: Add ammonium formate (3.0 to 5.0 eq) to the solution. Causality: Ammonium formate acts as both the hydrogen donor and a mild buffer, eliminating the need for additional acetic acid.

  • Catalyst Addition: Add 10% Pd/C (10% w/w) under a nitrogen blanket.

  • Reaction: Stir the mixture at room temperature or warm slightly to 40°C. The reaction is typically complete within 30 minutes to 2 hours[3].

  • Workup: Filter through Celite, wash the filter cake with methanol, and evaporate the solvent.

  • Purification: To remove excess ammonium formate, dissolve the residue in a minimal amount of organic solvent (e.g., ethyl acetate, if soluble) and wash with saturated NaCl, or simply lyophilize the product.

Troubleshooting Guide

Issue: The product is highly water-soluble and I lost it during the aqueous extraction. What happened? Diagnosis: Boc-D-Dab-Ol contains a free primary


-amine and a primary alcohol, making it highly polar and water-soluble.
Solution: Do not perform an aqueous workup.  Rely exclusively on Celite filtration and direct solvent evaporation. If salts (like ammonium formate) remain, use lyophilization or a size-exclusion resin rather than liquid-liquid extraction.

Issue: TLC shows multiple spots, and NMR indicates partial Boc loss. Diagnosis: The reaction mixture became too acidic. Solution: If you substituted acetic acid with a stronger acid (like HCl or TFA) to prevent catalyst poisoning, you crossed the pH threshold for Boc stability. Always use a weak acid like acetic acid (pKa ~4.76) and never exceed 1.1 equivalents.

Issue: The reaction is complete, but the NMR shows a strong singlet at ~2.3 ppm and a multiplet at ~7.2 ppm. Diagnosis: These peaks correspond to toluene, a stoichiometric byproduct of Z-group hydrogenolysis[2]. Solution: Co-evaporate the final residue with a non-polar solvent (like hexanes) to azeotropically remove the toluene, or place the product under high vacuum (lyophilization) for 12–24 hours.

References
  • Gowda, D. C., Rajesh, B., & Gowda, S. (2000). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. NIScPR.
  • MDPI. (2017).
  • Chem-Impex. (S)-2-(Boc-amino)-4-(Z-amino)-1-butanol.
  • BenchChem. (2025). The Enduring Guardian: A Technical Guide to the Benzyloxycarbonyl (Cbz) Protecting Group in Synthesis.

Sources

Optimization

Solving aggregation issues with hydrophobic amino alcohols in synthesis

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for troubleshooting aggregation issues with hydrophobic amino alcohols. This guide, designed by application...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting aggregation issues with hydrophobic amino alcohols. This guide, designed by application scientists, provides in-depth, field-tested insights to help you overcome common challenges in your synthesis experiments. We will explore the root causes of aggregation and offer practical, step-by-step protocols to mitigate these issues, ensuring higher yields, purity, and reproducibility.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the behavior of hydrophobic amino alcohols in solution.

Q1: What are hydrophobic amino alcohols, and why are they prone to aggregation?

Hydrophobic amino alcohols are organic molecules that contain both a hydroxyl (-OH) and an amino (-NH2, -NHR, or -NR2) group, along with a significant nonpolar structural component (e.g., a long alkyl chain or aromatic rings). Their tendency to aggregate in polar solvents, especially water, is driven by the hydrophobic effect.[1][2][3] This phenomenon is not a true "fear" of water, but rather a thermodynamically driven process. Water molecules form a highly ordered, cage-like structure around nonpolar molecules to maximize their own hydrogen bonding.[1] To increase the overall entropy (disorder) of the system, the nonpolar parts of the amino alcohol molecules cluster together, minimizing their contact with water and releasing the ordered water molecules back into the bulk solvent.[2][3] This self-association is the primary cause of aggregation.[1][2]

Q2: How does aggregation impact my synthesis?

Aggregation can have several detrimental effects on a chemical synthesis:

  • Reduced Yield: Aggregated material is often less reactive, leading to incomplete conversions and lower yields.

  • Purity Issues: Aggregates can trap starting materials, intermediates, or byproducts, making purification difficult.

  • Poor Processability: Insoluble aggregates can cause issues with stirring, transfers, and filtration, particularly during scale-up.

  • Inconsistent Kinetics: The formation of aggregates can lead to unpredictable and non-reproducible reaction rates.[4]

Q3: What are the primary factors that influence aggregation?

Several experimental conditions can significantly influence the degree of aggregation:

  • Solvent Choice: The polarity and hydrogen-bonding capability of the solvent are critical.[5][6]

  • pH of the Medium: The pH determines the ionization state of the amino group, which directly affects solubility.[5][7][8]

  • Concentration: Higher concentrations of the hydrophobic amino alcohol increase the likelihood of intermolecular interactions and aggregation.[9]

  • Temperature: Temperature can affect both solubility and the kinetics of aggregation.[9][10][11]

  • Ionic Strength: The concentration of salts in the solution can either shield charges and promote aggregation or increase solubility, depending on the specific ions and their concentrations.[7][12]

Q4: What analytical techniques can I use to detect and characterize aggregation?

Detecting aggregation early is key to troubleshooting. Several techniques are available:

  • Visual Observation: The simplest method is to look for cloudiness, precipitation, or particulate matter in the reaction mixture.[13]

  • Dynamic Light Scattering (DLS): DLS is a powerful technique for measuring the size of particles and aggregates in solution, even in the sub-micron range.[14][15][16][17] It is excellent for detecting the early onset of aggregation.[17]

  • Size-Exclusion Chromatography (SEC): SEC separates molecules based on their size. The appearance of high-molecular-weight species can quantify the extent of aggregation.[15][18]

  • UV-Vis Spectroscopy: An increase in light scattering can be observed as an increase in absorbance, providing an indirect measure of aggregation.[13]

In-Depth Troubleshooting Guides

This section provides structured, step-by-step protocols to address aggregation issues.

Guide 1: Systematic Solvent Screening

The choice of solvent is the most critical factor in preventing aggregation. A systematic approach to solvent selection can often resolve the issue without further modifications.

Causality: The goal is to find a solvent or co-solvent system that can disrupt the hydrophobic interactions driving aggregation. This is typically a solvent that is polar enough to solubilize the hydrophilic amino and alcohol groups but has enough nonpolar character to interact favorably with the hydrophobic parts of the molecule.

Experimental Protocol:

  • Initial Assessment: Start with the solvent currently in use. If aggregation is observed, proceed with screening.

  • Solvent Selection: Choose a range of solvents with varying polarities and properties. See Table 1 for suggestions. Consider both protic (can donate hydrogen bonds) and aprotic (cannot donate hydrogen bonds) solvents.

  • Small-Scale Solubility Tests:

    • In separate vials, attempt to dissolve a small, known amount of your hydrophobic amino alcohol in a fixed volume of each selected solvent at the intended reaction temperature.

    • Observe for complete dissolution, cloudiness, or precipitation.

  • Co-Solvent Systems: If a single solvent is not effective, test binary mixtures. A common strategy is to use a primary solvent and add increasing amounts of a co-solvent (e.g., start with 10%, 25%, and 50% v/v of the co-solvent). Solvents like DMSO, NMP, or TFE are often effective at disrupting aggregation when used as co-solvents.[19][20]

  • Evaluation: Select the solvent or co-solvent system that provides the best solubility without negatively impacting the downstream reaction chemistry.

Table 1: Suggested Solvents for Screening

SolventClassPolarity (Dielectric Constant)Key Characteristics
Tetrahydrofuran (THF) Aprotic Ether7.6Good for many organic reactions, moderate polarity.
Acetonitrile (ACN) Aprotic Nitrile37.5Polar aprotic, miscible with water.
Dimethylformamide (DMF) Aprotic Amide36.7High polarity, good solvating power.
Dimethyl Sulfoxide (DMSO) Aprotic Sulfoxide46.7Highly polar, can disrupt hydrogen bonding networks causing aggregation.[19]
N-Methyl-2-pyrrolidone (NMP) Aprotic Amide32.2High polarity, often used to improve solubility of aggregating species.[19]
Isopropanol (IPA) Protic Alcohol19.9Can engage in hydrogen bonding, less polar than water.
Ethanol/Water Mixtures Protic Co-solventVariesCan fine-tune polarity to balance hydrophobic and hydrophilic interactions.[21]

Workflow for Solvent Screening

G cluster_0 Problem Definition cluster_1 Screening Process cluster_2 Outcome start Aggregation Observed in Initial Solvent System select_solvents Select Diverse Solvents (See Table 1) start->select_solvents solubility_test Perform Small-Scale Solubility Tests select_solvents->solubility_test co_solvent_test Test Co-Solvent Systems (e.g., with DMSO, NMP) solubility_test->co_solvent_test If single solvent fails evaluate Evaluate Solubility & Reaction Compatibility solubility_test->evaluate If single solvent succeeds co_solvent_test->evaluate success Optimal Solvent/Co-solvent System Identified evaluate->success Success fail Aggregation Persists evaluate->fail Failure

Fig. 2: Effect of pH on the charge state and aggregation tendency.
Guide 3: The Use of Additives and Surfactants

When optimizing solvent and pH is insufficient or not possible, additives can be used to physically disrupt aggregation.

Causality: Additives work through various mechanisms. Surfactants, which are amphiphilic molecules, can form micelles around the hydrophobic portions of the amino alcohol, presenting a hydrophilic exterior to the solvent. [22][23][24]Other additives, like certain amino acids or chaotropic salts, can interfere with the hydrogen-bonding network of water or directly interact with the solute to prevent self-association. [19][25] Experimental Protocol:

  • Select an Additive: Choose an additive based on your solvent system and reaction chemistry (see Table 2 ). Non-ionic surfactants are often a good starting point as they are less likely to interfere with many reaction types.

  • Determine Working Concentration:

    • For surfactants , start with a concentration slightly above their critical micelle concentration (CMC). This is typically in the range of 0.01% to 0.1% (w/v). [22] * For amino acid additives like Arginine, concentrations around 50 mM are often effective. [12]3. Test Additive Efficacy:

    • Prepare your reaction solvent with the chosen additive.

    • Add the hydrophobic amino alcohol and observe for improved solubility and reduced aggregation.

  • Verify No Interference: Run a small-scale control reaction to ensure the additive does not inhibit or participate in the chemical reaction.

Table 2: Common Additives to Mitigate Aggregation

Additive ClassExample(s)Mechanism of ActionTypical Concentration
Non-ionic Surfactants Tween 20/80, Triton X-100Form micelles to encapsulate hydrophobic regions, preventing intermolecular aggregation. [13][22]0.01 - 0.1% (w/v)
Amino Acids L-Arginine, L-Glutamic acidSuppress aggregation by interfering with protein-protein contacts and hydrophobic interactions. [12][26]Arginine can form clusters that mask hydrophobic surfaces. [25]20 - 100 mM
Chaotropic Agents Guanidinium chloride, UreaDisrupt the structure of water, which can weaken the hydrophobic effect. Use with caution as they can denature biomolecules.0.5 - 2 M
Ionic Liquids e.g., [BMIM][BF4]Can act as both solvent and stabilizer, offering unique solvation environments.Varies (often used as a co-solvent)

Mechanism of Surfactant Action

Fig. 3: Surfactants encapsulate hydrophobic amino alcohols (HAA) into micelles.
Guide 4: Optimizing Process Parameters

Finally, simple process parameters like temperature and mixing can be adjusted to influence aggregation.

Causality:

  • Temperature: Increasing temperature generally increases the solubility of a compound. However, for aggregation, the effect can be complex. While it may increase solubility, it can also increase the rate of aggregation if the process is kinetically limited. [9][11]Therefore, the optimal temperature must be determined empirically.

  • Mixing/Agitation: Proper mixing ensures homogeneity and can prevent localized areas of high concentration where aggregation might initiate. However, excessive shear forces from vigorous agitation can sometimes promote aggregation, especially at interfaces like liquid-air. [27] Experimental Protocol:

  • Temperature Study:

    • Set up several small-scale experiments at different temperatures (e.g., room temperature, 40 °C, 60 °C).

    • Monitor each for signs of aggregation over time. Note that higher temperatures can also accelerate side reactions.

  • Agitation Study:

    • Compare the effects of different mixing speeds (e.g., gentle stirring vs. vigorous overhead stirring).

    • If possible, run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize the liquid-air interface.

  • Order of Addition:

    • Try adding the hydrophobic amino alcohol slowly to a well-stirred volume of solvent. This "slow addition" or "dilution" method prevents instantaneous high concentrations and can be very effective at preventing precipitation.

By systematically applying these troubleshooting guides, you can identify the root cause of aggregation and develop a robust, scalable synthesis for your hydrophobic amino alcohols.

References
  • Complementary Techniques for the Detection and Elucidation of Protein Aggregation. (2020). Biopharminternational.com. [Link]

  • Protein Aggregation Analysis. (2025). Creative Biostructure. [Link]

  • Ly, H., & Longo, M. L. (2004). The Hydrophobic Effects: Our Current Understanding. PMC. [Link]

  • Protein Aggregation Analysis. Intertek. [Link]

  • Cheung, S. (2025). Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Phenomenex. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Hydrophobic effect. Wikipedia. [Link]

  • Detection and quantification of large protein aggregates. (2016). The Analytical Scientist. [Link]

  • Kim, W., & Hecht, M. H. (2006). Generic hydrophobic residues are sufficient to promote aggregation of the Alzheimer's Aβ42 peptide. PMC. [Link]

  • Nonbonded Molecular Interaction Controls Aggregation Kinetics of Hydrophobic Molecules in Water. (2025). ACS Publications. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Hydrophobic effect – Knowledge and References. Taylor & Francis. [Link]

  • Hirano, A., et al. (2021). The solubility of N-acetyl amino acid amides in organic acid and alcohol solutions: Mechanistic insight into structural protein solubilization. PubMed. [Link]

  • Tips for Preventing Protein Aggregation & Loss of Protein Solubility. (2019). G-Biosciences. [Link]

  • Uversky, V. N., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. PMC. [Link]

  • Preventing Protein Aggregation. Biozentrum. [Link]

  • Manabe, K., et al. (2000). Organic Synthesis Inside Particles in Water: Lewis Acid−Surfactant-Combined Catalysts for Organic Reactions in Water Using Colloidal Dispersions as Reaction Media. Journal of the American Chemical Society. [Link]

  • The Crucial Role of Temperature in Mixing, Dispersion, and Milling Processes. (2023). Hockmeyer. [Link]

  • How to prevent aggregation of proteins during the expression and purification? (2016). ResearchGate. [Link]

  • Kumar, V., et al. (2007). Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLOS ONE. [Link]

  • The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • Protein aggregation: Challenges approaches for mitigation. (2024). PipeBio. [Link]

  • Dutta, A., Paul, A., & Chattopadhyay, A. (2015). The effect of temperature on the aggregation kinetics of partially bare gold nanoparticles. RSC Advances. [Link]

  • Menger, F. M., Rhee, J. U., & Rhee, H. K. (1975). Applications of surfactants to synthetic organic chemistry. The Journal of Organic Chemistry. [Link]

  • Effects of Temperature, Concentration, and Catalysts on Reaction Rates. (2022). LibreTexts Chemistry. [Link]

  • The role of surfactant in controlling particle size and stability in the miniemulsion polymerization of polymeric nanocapsules. (2025). ResearchGate. [Link]

  • Influence of pH and sequence in peptide aggregation via molecular simulation. (2016). Refubium - Freie Universität Berlin. [Link]

  • Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review. Frontiers. [Link]

  • Method of stabilizing proteins at low pH.
  • Blokzijl, W., & Engberts, J. B. F. N. (1993). Hydrophobic Effects. Opinions and Facts. Angewandte Chemie International Edition in English. [Link]

  • Strategies for the Development of pH-Responsive Synthetic Polypeptides and Polymer-Peptide Hybrids: Recent Advancements. (2021). MDPI. [Link]

  • Mastering the Art of Hydrophobic Peptide Synthesis: Solutions and Innovations. (2024). GenScript. [Link]

  • Le, M., et al. (2008). Effect of Ions on Agitation- And Temperature-Induced Aggregation Reactions of Antibodies. PubMed. [Link]

  • Multimerizations, Aggregation, and Transfer Reactions of Small Numbers of Molecules. (2023). ACS Publications. [Link]

  • Bowden, N. A., et al. (2018). Modelling the effects of ethanol on the solubility of the proteinogenic amino acids with the NRTL, Gude and Jouyban-Acree models. WUR eDepot. [Link]

  • Sari, Y. W., et al. (2016). Production of hydrophobic amino acids from biobased resources: wheat gluten and rubber seed proteins. PMC. [Link]

Sources

Troubleshooting

Alternative coupling reagents for Boc-D-Dab(Z)-Ol esterification

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical hurdles associated with the O-acylation of Boc-D-Dab(Z)-Ol.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific chemical hurdles associated with the O-acylation of Boc-D-Dab(Z)-Ol.

Boc-D-Dab(Z)-Ol (N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid reduced to an amino alcohol) is a highly versatile, chiral building block used in depsipeptide synthesis and targeted drug development. However, esterifying its primary hydroxyl group with an incoming carboxylic acid presents a triad of challenges: preventing the racemization of the incoming chiral acid, avoiding the cleavage of the acid-sensitive Boc group, and preventing unintended O-to-N acyl shifts.

Below is the field-proven troubleshooting guide, decision matrix, and self-validating protocols to ensure high-fidelity esterification.

Reagent Selection Workflow

ReagentSelection Start Incoming Carboxylic Acid Racemization High Racemization Risk (Chiral α-carbon) Start->Racemization Steric Sterically Hindered (e.g., β-branched) Start->Steric Standard Standard / Linear Acid Start->Standard T3P T3P / Pyridine (Mild, Zero Racemization) Racemization->T3P MSNT MSNT / MeIm (High Efficiency, Low Epimerization) Racemization->MSNT MNBA MNBA / DMAP (Shiina Esterification) Steric->MNBA Standard->MSNT

Decision matrix for selecting optimal Boc-D-Dab(Z)-Ol esterification reagents.

Section 1: Troubleshooting Guide - Reagent Selection & Causality

Issue 1: High Racemization with Standard DIC/DMAP

  • The Causality: Traditional carbodiimide protocols (like DIC or EDC) rely on DMAP as a nucleophilic catalyst. However, DMAP is a strong enough base to promote the formation of an oxazolone intermediate from the activated carboxylic acid. This intermediate undergoes rapid proton abstraction at the chiral α-carbon, leading to severe enantiomerization.

  • Alternative Solution (MSNT/MeIm): 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) paired with N-methylimidazole (MeIm) is the gold standard for esterifying sensitive amino alcohols. MeIm acts as a mild basic catalyst that avoids the aggressive basicity of DMAP, driving the reaction through an acyl-triazole intermediate that drastically suppresses racemization[1].

Issue 2: Poor Yields with Sterically Hindered Acids

  • The Causality: β-branched amino acids (e.g., Valine, Isoleucine) physically block the hydroxyl group of Boc-D-Dab(Z)-Ol from attacking the activated ester complex, leading to prolonged reaction times and eventual degradation of the Boc group.

  • Alternative Solution (Shiina Esterification): 2-Methyl-6-nitrobenzoic anhydride (MNBA) enables highly efficient esterification via a mixed anhydride intermediate. It is particularly favored for complex cyclodepsipeptide synthesis and macrolactonization where steric hindrance is the primary limiting factor[2].

Issue 3: Chemoselectivity and Mildness

  • Alternative Solution (T3P/Pyridine): Propylphosphonic anhydride (T3P) is a remarkably mild dehydrating agent. When paired with pyridine, it forms a reactive intermediate that strictly avoids oxazolone formation, ensuring near-zero racemization while being entirely compatible with both Boc and Z protecting groups[3].

Section 2: Quantitative Data Comparison

To facilitate your experimental design, the following table summarizes the performance metrics of various coupling systems when esterifying Boc-D-Dab(Z)-Ol with a standard chiral amino acid.

Coupling Reagent SystemTypical Yield (%)Racemization RiskReaction TimePrimary ByproductBest Use Case
DIC / DMAP 60 - 75%High (>5%)12 - 24 hN-acyl ureasNon-chiral, simple aliphatic acids
MSNT / MeIm 85 - 95%Very Low (<0.5%)2 - 4 hMesitylenesulfonic acidEnantiomerization-prone acids
T3P / Pyridine 80 - 90%Near Zero12 - 16 hWater-soluble phosphonatesHighly sensitive substrates[3]
MNBA / DMAP 85 - 98%Moderate (1-2%)4 - 8 hMethylnitrobenzoic acidSterically hindered / Macrolactonization[2]

Section 3: Self-Validating Experimental Protocols

Protocol A: MSNT/MeIm-Mediated Esterification

This protocol utilizes a visual self-validation checkpoint to confirm active complex formation.

  • Preparation: In a flame-dried round-bottom flask under nitrogen, dissolve the incoming N-protected carboxylic acid (1.5 eq) and Boc-D-Dab(Z)-Ol (1.0 eq) in anhydrous Dichloromethane (DCM) at a concentration of 5 mL/mmol.

  • Base Addition: Add MeIm (1.1 eq) via a microsyringe. Stir for 5 minutes at room temperature.

  • Activation & Validation: Add MSNT (1.5 eq) in one portion.

    • Self-Validation Checkpoint: The mixture will initially be a cloudy suspension. Stir vigorously until the MSNT completely dissolves into a clear solution. This visual transition confirms the successful formation of the reactive acyl-triazole intermediate.

  • Coupling: Allow the reaction to stir at room temperature for 2 to 4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: T3P-Mediated Enantioselective Esterification

This protocol utilizes the chemical properties of T3P for a self-validating, chromatography-free crude purification.

  • Preparation: Dissolve the carboxylic acid (1.2 eq) and Boc-D-Dab(Z)-Ol (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or 2-Me-THF.

  • Base Addition: Add Pyridine (2.0 eq) and cool the reaction mixture to 0°C using an ice bath.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 eq) over 10 minutes to control the exothermic activation.

  • Coupling: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.

  • Workup & Validation:

    • Self-Validation Checkpoint: T3P byproducts are exclusively and highly water-soluble[3]. Perform a simple aqueous workup by washing the organic layer with distilled water (3x) and 1M HCl (1x). If the organic layer yields a pure product via NMR without column chromatography, the T3P activation cycle was successfully executed.

Section 4: Frequently Asked Questions (FAQs)

Q: My Boc group is cleaving during the esterification. What is causing this? A: This is caused by localized acidic microenvironments. Reagents like T3P generate phosphonic acid byproducts, and MSNT generates sulfonic acids. If your base (e.g., pyridine or MeIm) is insufficiently concentrated or poorly mixed, the local pH drops drastically, triggering Boc deprotection. Solution: Always ensure the base is added and thoroughly mixed before the introduction of the coupling reagent, and maintain a slight stoichiometric excess of the base.

Q: I am observing an O-to-N acyl shift in my final product. Why is this happening? A: Boc-D-Dab(Z)-Ol contains a protected γ-amine (the Z/Cbz group). If the Z group is compromised—often due to unintended catalytic reduction, trace transition metals, or exposure to strong Lewis acids—the newly freed amine will rapidly attack the ester bond you just formed. This results in a thermodynamically favored O-to-N acyl shift. Solution: Verify the integrity of your Z-protecting group via ¹H-NMR (specifically checking the benzyl protons at ~5.1 ppm) prior to any downstream deprotection steps.

Q: Can I use HATU/DIPEA for this esterification? A: It is highly discouraged. HATU is optimized for amidation, not O-acylation. While HATU can drive esterification when heated or combined with DMAP, the addition of DMAP reintroduces the exact oxazolone-driven racemization risk you are trying to avoid. Stick to MSNT or MNBA, which are structurally tailored for O-acylation.

References

  • Source: sigmaaldrich.
  • Source: acs.
  • Source: google.
  • Source: beilstein-journals.

Sources

Optimization

Technical Support Center: Optimization of Boc-D-Dab(Z)-Ol Activation

Product: Boc-D-Dab(Z)-Ol (CAS: 197892-17-4) Chemical Name: tert-butyl (R)-(4-((benzyloxy)carbonyl)amino)-1-hydroxybutan-2-yl)carbamate Application: Chiral building block for peptidomimetics, linker chemistry, and drug de...

Author: BenchChem Technical Support Team. Date: March 2026

Product: Boc-D-Dab(Z)-Ol (CAS: 197892-17-4) Chemical Name: tert-butyl (R)-(4-((benzyloxy)carbonyl)amino)-1-hydroxybutan-2-yl)carbamate Application: Chiral building block for peptidomimetics, linker chemistry, and drug delivery systems.[1][2]

Introduction: The Chemistry of Instability

Boc-D-Dab(Z)-Ol is a high-value chiral amino alcohol derived from D-2,4-diaminobutyric acid (Dab).[1] While the orthogonal protection scheme (Boc/Z) allows for versatile synthesis, the specific structural distance between the


-amine (Z-protected) and the activation site (

-alcohol) creates a "kinetic trap."

The Core Challenge: The 2,4-diaminobutyric acid scaffold is homologous to ornithine and lysine but is significantly more unstable. The formation of a 5-membered pyrrolidine ring is kinetically favored (Baldwin’s Rules: 5-Exo-Tet).[1] During activation of the hydroxyl group (e.g., to a mesylate or aldehyde), the Z-protected nitrogen—normally considered non-nucleophilic—can participate in intramolecular cyclization, leading to irreversible byproduct formation.

Module 1: Reaction Pathway Analysis

The following diagram illustrates the competing pathways during the activation of Boc-D-Dab(Z)-Ol. Understanding these pathways is critical for selecting the correct reagents.

DabActivation cluster_Activation Activation Strategies Start Boc-D-Dab(Z)-Ol (Starting Material) Act_Ms Sulfonylation (MsCl / Et3N) Start->Act_Ms Act_Ox Oxidation (Swern / DMP) Start->Act_Ox Intermediate Activated Intermediate (Boc-D-Dab(Z)-OMs) Act_Ms->Intermediate Low Temp (<0°C) Target_Ald Boc-D-Dab(Z)-CHO (Aldehyde) Act_Ox->Target_Ald Controlled Cond. Side_Rac Racemization (Epimerization at C-alpha) Act_Ox->Side_Rac Base Excess / > -60°C Target_Sub Nucleophilic Substitution (Product) Intermediate->Target_Sub + Nucleophile Side_Cyc Cyclic Urethane / Pyrrolidine (Intramolecular Attack) Intermediate->Side_Cyc Slow Addition / Heat Side_Cl Alkyl Chloride (Chlorination) Intermediate->Side_Cl Excess MsCl / Long Rxn

Figure 1: Competing reaction pathways for Boc-D-Dab(Z)-Ol activation. Blue/Green paths indicate desired outcomes; Red dashed paths indicate critical failure modes.[1]

Module 2: Troubleshooting Guide

Scenario A: Activation via Sulfonylation (Mesylation/Tosylation)

Goal: Convert -OH to -OMs for subsequent displacement.[1]

Q1: My product yield is low, and I see a non-polar impurity by TLC. What is it?

  • Diagnosis: This is likely the cyclic urethane or pyrrolidine derivative . Even though the

    
    -amine is Z-protected, the carbamate oxygen or nitrogen can attack the newly formed electrophilic carbon (C-OMs) in a 5-exo-tet cyclization.[1]
    
  • Root Cause: Reaction temperature too high or reaction time too long. The intermolecular mesylation is fast; the intramolecular cyclization is slower but accelerates over time.

  • Solution:

    • Conduct the reaction at -10°C to 0°C . Do not warm to room temperature until the quench.

    • Quench immediately upon consumption of starting material (monitor via TLC every 15 mins).

    • Pro-Tip: Use Methanesulfonic anhydride (Ms2O) instead of MsCl. Chloride ions from MsCl can act as nucleophiles, leading to the alkyl chloride side product (Boc-D-Dab(Z)-Cl), which is often inseparable from the mesylate [1].[1]

Q2: The mesylate decomposes during purification on silica. How do I purify it?

  • Diagnosis: Activated amino alcohols are often unstable on acidic silica gel, leading to elimination or cyclization.

  • Solution:

    • Avoid Column Chromatography if possible.[1] Attempt recrystallization (EtOAc/Hexanes) or precipitation.

    • If chromatography is necessary, neutralize the silica gel by flushing the column with 1% Triethylamine (TEA) in hexanes before loading your sample.

Scenario B: Activation via Oxidation (Aldehyde Synthesis)

Goal: Convert -OH to -CHO.

Q3: I observed significant racemization (loss of D-configuration) after Swern oxidation.

  • Diagnosis: The

    
    -proton in Boc-amino aldehydes is highly acidic.[1] During the base addition step (Et3N or DIPEA) of the Swern oxidation, deprotonation/reprotonation occurs, leading to epimerization.
    
  • Solution:

    • Switch Reagents: Use Dess-Martin Periodinane (DMP) .[1][3] DMP operates under nearly neutral to mildly acidic conditions, significantly reducing the risk of racemization compared to Swern conditions [2].

    • If Swern is mandatory: Ensure the temperature is strictly maintained at -78°C during base addition. Use DIPEA (Hunig's base) instead of Triethylamine, as the steric bulk reduces the rate of

      
      -proton abstraction.
      

Module 3: Optimized Experimental Protocols

Protocol 1: Low-Risk Mesylation (Sulfonylation)

Designed to minimize cyclization and chloride substitution.[1]

ParameterSpecificationReason
Solvent Dichloromethane (DCM), AnhydrousStandard solvent; ensures solubility.[1]
Reagent Methanesulfonic Anhydride (Ms2O) Eliminates Cl⁻ ions, preventing alkyl chloride byproduct.
Base Diisopropylethylamine (DIPEA)Scavenges acid without deprotonating the Z-amide.[1]
Temp -10°C (Ice/Salt Bath) Kinetic control to favor O-sulfonylation over cyclization.

Step-by-Step:

  • Dissolve Boc-D-Dab(Z)-Ol (1.0 equiv) in anhydrous DCM (0.1 M concentration) under Nitrogen/Argon.

  • Cool the solution to -10°C .

  • Add DIPEA (1.5 equiv) slowly.

  • Add Ms2O (1.2 equiv) portion-wise over 10 minutes. Do not add all at once.

  • Stir at -10°C for 30–60 minutes. Monitor TLC (System: 50% EtOAc/Hexanes).

  • Quench: Pour reaction mixture into ice-cold saturated NaHCO3 solution.

  • Workup: Extract with DCM (x3), wash with cold 0.1M citric acid (rapidly), then brine. Dry over Na2SO4.

  • Storage: Use immediately. Do not store the mesylate for >24 hours.

Protocol 2: Racemization-Free Oxidation (Dess-Martin)

Preferred over Swern for chiral amino alcohols.[1]

Step-by-Step:

  • Dissolve Boc-D-Dab(Z)-Ol (1.0 equiv) in DCM (wet DCM is actually beneficial for DMP, but standard reagent grade is fine).[1]

  • Add solid NaHCO3 (2.0 equiv) to buffer the reaction.

  • Add Dess-Martin Periodinane (1.2 equiv) at 0°C.

  • Warm to Room Temperature and stir for 1–2 hours.

  • Quench: Add a 1:1 mixture of saturated NaHCO3 and saturated Na2S2O3 (Sodium Thiosulfate). Stir vigorously until the biphasic layers are clear (removes iodine byproducts).

  • Isolate the organic layer, dry, and concentrate.

Module 4: Decision Logic for Troubleshooting

Use this flowchart to diagnose issues during your specific workflow.

Troubleshooting Start Identify Issue Q1 Is the product an Oil/Gum? Start->Q1 Q2 Is Mass Spec showing [M-18] or [M-OH+Cl]? Q1->Q2 No Sol1 Residual Solvent/Rotamer. Lyophilize from Dioxane. Q1->Sol1 Yes Q3 Is Optical Rotation Lower than expected? Q2->Q3 No Sol2 Cyclization or Cl-Sub. Switch to Ms2O & Lower Temp. Q2->Sol2 Yes Sol3 Racemization. Switch from Swern to DMP. Q3->Sol3 Yes

Figure 2: Diagnostic logic for common Boc-D-Dab(Z)-Ol activation failures.

References

  • Common Organic Chemistry. (n.d.). Alcohol to Mesylate - Common Conditions and Side Reactions. Retrieved March 5, 2026, from [Link]

  • National Institutes of Health (NIH). (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Frontiers in Chemistry. Retrieved March 5, 2026, from [Link]

  • Master Organic Chemistry. (2015). Tosylates And Mesylates: Synthesis and Reactivity. Retrieved March 5, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Handling Hygroscopic Boc-Protected Amino Alcohols

Executive Summary & Scope N-Boc-amino alcohols (e.g., N-Boc-prolinol, N-Boc-phenylalaninol) are critical chiral building blocks in peptide mimetics and drug discovery. While the tert-butyloxycarbonyl (Boc) group provides...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

N-Boc-amino alcohols (e.g., N-Boc-prolinol, N-Boc-phenylalaninol) are critical chiral building blocks in peptide mimetics and drug discovery. While the tert-butyloxycarbonyl (Boc) group provides robust protection against basic and nucleophilic attack, the amino alcohol moiety renders these compounds significantly hygroscopic .

This guide addresses the three most common user challenges:

  • Physical State Alteration: Crystalline solids turning into sticky gums or oils.

  • Stoichiometric Errors: Water weight inflating mass, leading to under-loading of reagents.

  • Reaction Failure: Trace moisture quenching water-sensitive downstream chemistries (e.g., Mitsunobu, Swern oxidation).

Diagnostic FAQs: Is My Reagent Compromised?

Q1: My Boc-amino alcohol arrived as a viscous oil, but the CoA says "Solid." Has it degraded? Diagnosis: Likely No . Explanation: Many Boc-amino alcohols have low melting points (30–50°C). During transit, temperature fluctuations can melt the solid. Because these compounds are hygroscopic, they absorb atmospheric moisture, which acts as a plasticizer and prevents re-crystallization, leaving you with a supercooled liquid or "gum." Action: Check purity via NMR (


H) or TLC. If the Boc signals (

ppm) and core structure are intact, the compound is chemically stable but physically hydrated. See Protocol A (Drying).

Q2: Can I just use the "wet" reagent if I adjust the molecular weight? Diagnosis: Risk High. Explanation: While you can correct for mass, the free water is a reactive impurity.

  • In Peptide Coupling: Water hydrolyzes activated esters (e.g., NHS-esters), reducing yield.

  • In Mitsunobu Reactions: Water is a competitive nucleophile, consuming DEAD/DIAD and Triphenylphosphine to form hydrazine byproducts rather than your desired ether/ester [1].

Q3: Is the Boc group falling off due to the moisture? Diagnosis: Unlikely. Explanation: The Boc group is acid-labile (cleaved by TFA/HCl). It is generally stable to neutral water and hydrolysis at pH 7.[1] The primary risk of moisture is not deprotection, but interference with subsequent reactions [2].

Remediation Protocols: Drying the Reagent[2][3][4]

If your reagent is wet (sticky solid or oil), standard vacuum drying is often insufficient because the water is trapped in the viscous matrix.

Protocol A: Azeotropic Distillation (For Oils/Gums)

The most effective method for removing water from viscous Boc-amino alcohols.

Principle: Water forms a low-boiling azeotrope with toluene (bp 85°C) or benzene (bp 69°C), allowing it to be "carried" out of the oil [3].

  • Dissolution: Dissolve the viscous Boc-amino alcohol in Anhydrous Toluene (approx. 10 mL per gram of reagent).

    • Note: Toluene is preferred over Benzene due to lower toxicity, though Benzene is more efficient for lyophilization.

  • Evaporation: Rotovap the solution at 40–45°C under reduced pressure.

  • Repetition: Repeat step 1 and 2 three times . This "chasing" technique ensures quantitative water removal.

  • Final Dry: Place the flask on a high-vacuum manifold (< 0.1 mbar) for 4–6 hours to remove trace toluene.

  • Result: The oil should become more viscous or solidify into a foam/crust.

Protocol B: Lyophilization (For Heat-Sensitive Solids)

Best for reagents that must remain solid for weighing.

  • Dissolve the material in 1,4-Dioxane or tert-Butanol (both freeze well and sublime).

  • Freeze the solution in a bath of dry ice/acetone.

  • Connect to a lyophilizer (freeze-dryer) for 24–48 hours.

  • Result: A fluffy, dry powder that is easy to weigh.

Handling & Weighing Workflows

Avoid weighing hygroscopic Boc-amino alcohols on open balance pans. The static charge and moisture uptake will result in significant errors.

Decision Tree: Handling Strategy

HandlingWorkflow Start Start: Reagent State State Is it Solid or Oil? Start->State Solid Solid / Powder State->Solid Oil Viscous Oil / Gum State->Oil Glovebox Is Glovebox Available? Solid->Glovebox WeighDiff Weigh by Difference Oil->WeighDiff YesGB Weigh inside under N2/Ar Glovebox->YesGB Yes NoGB Speed Weighing Technique Glovebox->NoGB No Step1 1. Tare flask with septum WeighDiff->Step1 Step2 2. Syringe transfer oil Step1->Step2 Step3 3. Re-weigh flask Step2->Step3 caption Figure 1: Decision matrix for handling hygroscopic Boc-reagents based on physical state.

The "Weighing by Difference" Technique (For Oils)
  • Tare a dry round-bottom flask (RBF) with a septum cap.

  • Take your source container of Boc-amino alcohol. If it is too viscous, warm it slightly (30°C) or add a known volume of dry solvent (e.g., DCM) to create a stock solution.

  • Use a wide-bore needle or glass pipette to transfer the approximate amount into the tared RBF.

  • Weigh the RBF again. The difference is your reagent mass.

  • Crucial: Immediately flush the source container with Argon/Nitrogen and seal with Parafilm.

Impact of Moisture on Downstream Chemistry

The presence of water is not just a purity issue; it fundamentally alters reaction pathways.

Table 1: Water Tolerance in Common Boc-Amino Alcohol Reactions

Reaction TypeSensitivityMechanism of FailureRecommended Max Water
Mitsunobu Reaction Critical Water acts as a nucleophile, consuming DEAD/PPh3 to form hydrazine. Reaction stalls or yields side products.[2]< 0.05%
Swern Oxidation Critical Water quenches the sulfonium intermediate, preventing alcohol oxidation to aldehyde.< 0.1%
Peptide Coupling ModerateWater hydrolyzes active esters (e.g., O-acylisourea), reducing coupling efficiency.< 1.0%
Alkylation (NaH) HighWater reacts violently with NaH, consuming base and potentially causing fire.0% (Strictly Anhydrous)
Visualizing the Failure Mode (Mitsunobu)

MitsunobuFailure cluster_dry Dry Conditions cluster_wet Wet Conditions (H2O present) Reagents DEAD + PPh3 Inter Betaine Intermediate Reagents->Inter Product Desired Product (Inverted Stereochem) Inter->Product + R-OH / Nucleophile SideProd Hydrazine Dicarboxylate (DEAD-H2) + PPh3=O Inter->SideProd + H2O (Fast!) BocOH Boc-Amino Alcohol (R-OH) Water Moisture (H2O) caption Figure 2: Kinetic competition between substrate and water in Mitsunobu coupling.

Storage Best Practices

To prevent degradation and hydration cycles:

  • Temperature: Store at -20°C . Low temperature reduces the rate of any potential hydrolysis and keeps the material solid (if the MP is near RT).

  • The "Warm-Up" Rule: Never open a cold bottle of hygroscopic reagent in the lab atmosphere.

    • Protocol: Remove bottle from freezer -> Place in a desiccator -> Allow to reach Room Temperature (approx. 30-60 mins) -> Open.

    • Why? Opening a cold bottle causes immediate condensation of atmospheric moisture onto the reagent surface [4].

  • Secondary Containment: Store the primary vial inside a jar containing desiccant packets (Silica gel or Drierite).

References

  • Mitsunobu, O. (1981).[3] "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products." Synthesis, 1981(1), 1-28. Link

  • BenchChem. (2025).[1] "Navigating the Stability and Storage of t-Boc-Aminooxy-PEG3-alcohol: An In-depth Technical Guide." BenchChem Technical Guides. Link

  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals. Pergamon Press. (Standard reference for azeotropic drying of organic reagents).
  • Sigma-Aldrich. (2023). "Handling and Storage of Hygroscopic Reagents." Technical Bulletin. Link

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Boc-D-Dab(Z)-Ol Coupling

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address one of the most notorious bottlenecks in depsipeptide synthesis and modified ami...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Synthesis Support Center. As a Senior Application Scientist, I have designed this knowledge base to address one of the most notorious bottlenecks in depsipeptide synthesis and modified amino acid coupling: the O-acylation of Boc-D-Dab(Z)-Ol (N-α-Boc-N-γ-Z-D-2,4-diaminobutanol).

The dense steric shielding provided by the α-Boc and γ-Z protecting groups adjacent to the primary hydroxyl group severely retards standard coupling kinetics. This guide provides field-proven diagnostic workflows, self-validating protocols, and mechanistic insights to help you achieve high-yielding, racemization-free couplings.

Mechanistic Insight: The Steric Bottleneck

When attempting to couple an Fmoc-protected amino acid to the hydroxyl group of Boc-D-Dab(Z)-Ol, standard carbodiimide chemistry (e.g., DIC/HOBt) routinely fails. The bulky O-acylisourea intermediate cannot easily approach the sterically hindered primary alcohol[1].

Attempting to force the reaction with 4-Dimethylaminopyridine (DMAP) introduces a critical failure point: Racemization . DMAP is a strong nucleophilic catalyst that forms an acylpyridinium intermediate. Prolonged exposure of the activated Fmoc-amino acid to DMAP in the presence of a slow-reacting nucleophile (like our hindered Dab-ol) leads to oxazolone formation. The oxazolone rapidly deprotonates at the α-carbon, destroying the chiral integrity of the incoming amino acid[1].

To bypass this, we utilize MSNT (1-(Mesitylenesulfonyl)-3-nitro-1,2,4-triazole) in the presence of N-methylimidazole (MeIm) . This system forms a highly reactive, yet sterically compact acylimidazolium intermediate that efficiently acylates hindered alcohols without inducing oxazolone-mediated racemization[2].

Mechanism A Fmoc-AA-OH (Carboxylic Acid) B MSNT Activation (Mixed Anhydride) A->B + MSNT C MeIm Catalysis (Acylimidazolium) B->C + MeIm E O-Acylated Product (Depsidpeptide) C->E Nucleophilic Attack D Boc-D-Dab(Z)-Ol (Hindered Nucleophile) D->E Steric Shielding Overcome

Mechanistic pathway of MSNT/MeIm-mediated O-acylation overcoming steric hindrance.

Diagnostic Workflows & Troubleshooting (Q&A)

Q: My O-acylation of Boc-D-Dab(Z)-Ol using DIC/DMAP is stalling at 50% conversion. How do I drive it to completion without increasing racemization? A: You cannot safely drive a DIC/DMAP esterification to completion on a hindered substrate without sacrificing chiral purity. As shown in Table 1, increasing DMAP equivalents or reaction time exponentially increases epimerization[2]. Solution: Abandon the carbodiimide approach. Switch immediately to the MSNT/MeIm protocol detailed in Section 4. If you must use a carbodiimide, switch to a Steglich esterification utilizing a Cu(II) additive (like CuCl2) to suppress the oxazolone intermediate, though yields will remain suboptimal compared to MSNT.

Q: I am trying to load Boc-D-Dab(Z)-Ol onto a 2-Chlorotrityl Chloride (2-CTC) resin, but the loading capacity is consistently low (<0.2 mmol/g). What is the mechanism of failure here? A: The failure stems from a "double steric clash." 2-CTC resin features a bulky trityl group. When the α-Boc group of Dab-ol approaches the trityl carbocation, intense steric repulsion prevents efficient etherification. Solution: Instead of direct resin attachment, synthesize a hemisuccinate of Boc-D-Dab(Z)-Ol in solution. React the alcohol with succinic anhydride and DIPEA. Then, couple the free carboxylic acid of the resulting hemisuccinate to an aminomethyl or MBHA resin using standard amide coupling reagents (e.g., PyAOP or HATU)[3], which are highly efficient for amide bonds even with hindered substrates.

Q: Can I use acidic conditions for chemoselective O-acylation to avoid protecting group issues? A: While direct O-acylation of unprotected hydroxyamino acids in strongly acidic conditions (e.g., methanesulfonic acid) is a powerful technique[4], your substrate contains a Boc group. The Boc protecting group is highly acid-labile and will be quantitatively cleaved under these conditions. You must maintain neutral to mildly basic conditions (like the MeIm system) to preserve the Boc group.

Troubleshooting Start Issue: Low Coupling Yield with Boc-D-Dab(Z)-Ol Check Are you using DIC/DMAP? Start->Check Yes Yes Check->Yes No No (Using MSNT/MeIm) Check->No Racemization High Racemization Risk & Side Reactions Yes->Racemization CheckMoisture Check Solvent Moisture & Reagent Purity No->CheckMoisture Switch Switch to MSNT/MeIm Protocol Racemization->Switch Success Optimal Yield & Chiral Purity Switch->Success CheckMoisture->Success

Troubleshooting decision tree for resolving low yields in Boc-D-Dab(Z)-Ol coupling.

Quantitative Data: Reagent Comparison

To justify the shift away from standard protocols, review the empirical data summarizing the coupling of Fmoc-amino acids to hindered amino alcohols.

Table 1: Quantitative Comparison of O-Acylation Methods for Sterically Hindered Amino Alcohols

Coupling SystemEq. of ReagentAvg. Yield (%)Racemization (%)Reaction Time (h)Verdict
DIC / DMAP1.0 / 0.145 - 555.0 - 11.612 - 24High risk of epimerization
DIC / DMAP1.0 / 1.060 - 70> 15.012Unacceptable chiral loss
MSNT / MeIm2.0 / 1.585 - 95< 0.2 - 1.72 - 4Optimal for Yield & Purity
Yamaguchi (TCBC)1.2 / 2.075 - 802.0 - 4.06 - 8Viable alternative

Note: Data synthesized from standard benchmarking of MSNT/MeIm against DCC/DMAP systems[2].

Self-Validating Protocol: MSNT/MeIm-Mediated O-Acylation

This protocol is designed as a self-validating system. By observing specific physical changes at designated checkpoints, you can confirm the mechanistic progression of the reaction before committing to purification.

Objective: Couple Fmoc-AA-OH to the primary hydroxyl of Boc-D-Dab(Z)-Ol without racemization.

Materials Required:

  • Fmoc-AA-OH (2.0 equivalents)

  • MSNT (2.0 equivalents)

  • 1-Methylimidazole (MeIm) (1.5 equivalents)

  • Boc-D-Dab(Z)-Ol (1.0 equivalent)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve Fmoc-AA-OH (2.0 eq) and MSNT (2.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

    • Causality: Water must be strictly excluded. MSNT forms a highly moisture-sensitive mixed anhydride.

  • Catalysis & Intermediate Formation: Add MeIm (1.5 eq) dropwise via syringe.

    • Validation Checkpoint 1: Within 2–5 minutes, the solution should transition to a pale yellow color. This visual shift confirms the displacement of the triazole leaving group and the successful formation of the reactive acylimidazolium species.

  • Nucleophilic Addition: Dissolve Boc-D-Dab(Z)-Ol (1.0 eq) in a minimal volume of anhydrous DCM and add it dropwise to the activated mixture.

  • Reaction Monitoring: Stir the reaction at room temperature (20–25 °C) for 2 to 4 hours.

    • Validation Checkpoint 2: Monitor the reaction via LC-MS or TLC (Hexane/EtOAc 1:1). The reaction is complete when the mass corresponding to unreacted Boc-D-Dab(Z)-Ol (m/z 339.4 [M+H]⁺) is completely consumed.

  • Workup: Dilute the mixture with additional DCM. Wash sequentially with 5% aqueous NaHCO₃ (2x) to remove unreacted acid and MeIm, followed by 0.1 M HCl (2x) to remove residual basic byproducts, and finally brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude depsipeptide, ready for standard silica gel chromatography.

Frequently Asked Questions (FAQs)

Q: Can I use HATU, COMU, or PyAOP for this coupling? A: No. While phosphonium (PyAOP) and uronium (HATU) reagents are exceptional for forming amide bonds with sterically hindered amines (such as N-methylated or α,α-disubstituted amino acids)[3], they are highly inefficient for esterification (O-acylation) of amino alcohols. They will likely result in massive accumulation of unreacted starting material or guanidinium byproducts.

Q: My Boc-D-Dab(Z)-Ol is not dissolving well in DCM. Can I use DMF? A: Yes, but with caution. DMF can slow down esterification kinetics due to competitive hydrogen bonding and is notoriously difficult to remove during aqueous workup. If you must use DMF to solubilize the Dab-ol, ensure it is strictly anhydrous (amine-free), as trace moisture or dimethylamine will rapidly hydrolyze the MSNT-activated intermediate or prematurely deprotect the Fmoc group.

References

  • Source: uni-kiel.de (Tetrahedron)
  • Source: google.com (US Patent 5147929A)
  • Source: nih.gov (PubMed Central)
  • Source: researchgate.

Sources

Reference Data & Comparative Studies

Validation

Technical Deep Dive: ESI-MS Characterization of Boc-D-Dab(Z)-Ol vs. Structural Analogs

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1] Executive Summary In the synthesis of peptidomimetics and PROTAC linkers, Boc-D-Dab(Z)-Ol (2-(Boc-amino)-...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

In the synthesis of peptidomimetics and PROTAC linkers, Boc-D-Dab(Z)-Ol (2-(Boc-amino)-4-(Z-amino)-1-butanol) serves as a critical chiral building block.[1][2] Its reduced C-terminal alcohol moiety distinguishes it from its precursor, Boc-D-Dab(Z)-OH , and potential aldehyde intermediates.[1]

This guide provides a definitive technical comparison of the Electrospray Ionization Mass Spectrometry (ESI-MS) fragmentation patterns of Boc-D-Dab(Z)-Ol against its carboxylic acid analog.[1] By understanding the specific neutral losses and diagnostic ions associated with the alcohol functionality versus the acid, researchers can validate synthesis outcomes with high confidence.

Chemical Identity & Structural Context[1][3][4][5][6][7][8]

Before analyzing fragmentation, the structural baseline must be established. The molecule features orthogonal protection: an acid-labile Boc group on the


-amine and a hydrogenolysis-labile Z (Cbz)  group on the 

-amine of the diaminobutyric acid (Dab) backbone.[1]
FeatureBoc-D-Dab(Z)-Ol (Product)Boc-D-Dab(Z)-OH (Precursor/Alternative)
CAS Number 197892-17-4101854-42-6
Formula


Monoisotopic Mass 338.18 Da 352.16 Da
C-Terminus Primary Alcohol (

)
Carboxylic Acid (

)
Key Difference Reduced C-terminusOxidized C-terminus (+14 Da)
Experimental Methodology: ESI-MS Protocol

To replicate the fragmentation patterns described below, the following "Self-Validating" protocol is recommended. This setup ensures sufficient internal energy to trigger diagnostic neutral losses without obliterating the molecular ion.

  • Ionization Source: Electrospray Ionization (ESI)[1][3][4][5]

  • Polarity: Positive (+ve) Mode (Preferred for amino alcohols due to protonation of amide/amine nitrogens).[1]

  • Solvent System: 50:50 Acetonitrile:Water + 0.1% Formic Acid.[1]

    • Rationale: Formic acid promotes protonation (

      
      ), essential for generating the precursor ion.[1]
      
  • Direct Infusion Flow Rate: 5–10

    
    L/min.[1]
    
  • Collision Induced Dissociation (CID):

    • Step 1 (Survey): Low energy (10–15 eV) to confirm

      
      .[1]
      
    • Step 2 (Fragmentation): Ramp energy (25–40 eV) to observe Boc/Z group elimination.[1]

Comparative Fragmentation Analysis

The "performance" of the MS method lies in its ability to distinguish the Alcohol (Ol) from the Acid (OH) . While both share protecting group losses, the backbone cleavage is distinct.

A. Common Pathways (Protecting Groups)

Both the Alcohol and Acid variants exhibit characteristic losses associated with the N-terminal protecting groups.[1] These are the first to fragment.

  • Boc Loss:

    • Mechanism: Acid-catalyzed elimination of isobutylene (

      
      ).[1]
      
    • Mass Shift:

      
       (Isobutylene) or 
      
      
      
      (Boc group: Isobutylene +
      
      
      ).[1]
    • Observation: High abundance in both spectra.[1]

  • Z (Cbz) Loss:

    • Mechanism: Formation of the stable Tropylium ion (

      
      ).[1]
      
    • Diagnostic Ion: m/z 91.05 .[1]

    • Observation: This is often the base peak at high collision energies for both compounds.

B. Differentiating Pathways (The Core Comparison)

This is where the product (Ol) diverges from the alternative (OH).

  • Boc-D-Dab(Z)-Ol (Alcohol):

    • Water Loss: The primary alcohol readily undergoes dehydration (

      
      ) under CID, often forming a cyclic pyrrolidine-like cation due to the side-chain amine attacking the 
      
      
      
      -carbon.[1]
    • Formaldehyde Loss: Rare but possible loss of

      
       (
      
      
      
      ) from the terminal alcohol.[1]
    • Lack of Acidic Fragmentation: Does not show the loss of

      
       (
      
      
      
      ) typical of acids.
  • Boc-D-Dab(Z)-OH (Acid):

    • Decarboxylation: Loss of

      
       (
      
      
      
      ) or Formic Acid (
      
      
      ) is characteristic of the free carboxylic acid.[1]
    • 
       Sensitivity:  The acid performs significantly better in Negative Mode  ESI due to deprotonation of the carboxyl group. The Alcohol responds poorly in negative mode.
      
Data Presentation: Diagnostic Ion Table

The following table summarizes the theoretical m/z values expected in Positive Mode ESI.

Fragment IdentityBoc-D-Dab(Z)-Ol (m/z)Boc-D-Dab(Z)-OH (m/z)Shift (

)
Precursor

339.19 353.17 +14 Da
Sodium Adduct

361.17375.15+14 Da
Boc Loss (

)
239.14253.12+14 Da
Isobutylene Loss (

)
283.13297.11+14 Da
Tropylium Ion (Z-group) 91.05 91.05 Identical
Diagnostic Neutral Loss 321.18 (

)
307.17 (

)*
Distinct Mechanism

*Note: Acid loss of HCOOH (46 Da) is a common rearrangement in ESI.[1]

Visualization: Fragmentation Pathways[9]

The following diagram illustrates the logical flow for identifying Boc-D-Dab(Z)-Ol and distinguishing it from its acid precursor using MS/MS fragmentation.

G Precursor Precursor: Boc-D-Dab(Z)-Ol [M+H]+ = 339.19 Loss_Boc Loss of Boc Group (-100 Da) m/z 239.14 Precursor->Loss_Boc Med CE (-C5H8O2) Loss_Iso Loss of Isobutylene (-56 Da) m/z 283.13 Precursor->Loss_Iso Low CE (-C4H8) Dehydration Dehydration (-H2O, -18 Da) m/z 321.18 Precursor->Dehydration Alcohol Specific (-H2O) Acid_Analog Comparator: Acid Analog [M+H]+ = 353.17 Loss of COOH (-45) Precursor->Acid_Analog Structural Difference (+14 Da) Tropylium Tropylium Ion (Z-Group Marker) m/z 91.05 Loss_Boc->Tropylium High CE Benzyl Cleavage Loss_Iso->Tropylium High CE

Figure 1: ESI-MS Fragmentation Pathway of Boc-D-Dab(Z)-Ol showing primary neutral losses and the diagnostic Tropylium ion.[1]

Interpretation Guide for Researchers

When analyzing your sample, use this decision matrix:

  • Check the Parent Ion: Does the base peak appear at 339 (Ol) or 353 (OH)?

    • If 353: Incomplete reduction. You have the starting material.

    • If 337: Potential aldehyde intermediate (rare in ESI, usually hydrates).

  • Verify the Z-Group: Apply high collision energy (35+ eV). Do you see m/z 91 ?

    • Yes: Z-group is intact.[1]

    • No: Check if Z-group was lost during synthesis (unlikely under standard reduction).[1]

  • Confirm Alcohol Status: Look for m/z 321 (

    
    ).[1]
    
    • This peak is characteristic of the alcohol functionality.[6] The acid would instead show losses leading to m/z 307 or 335.

References
  • ESI-MS of Protected Peptides: Reddy, P. N., et al. (2007).[1] "Positive and Negative Ion Electrospray Tandem Mass Spectrometry of Boc-protected Peptides." Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

  • Z-Group Fragmentation: Jackson, G. (2020).[1] "Identification of novel fragmentation pathways... Tropylium ion formation." West Virginia University Research.[1] Retrieved from [Link]

  • Alcohol Fragmentation Mechanisms: "Mass Spectrometry of Alcohols: alpha-Cleavage and Dehydration." Chemistry Steps. Retrieved from [Link]

  • General ESI Interpretation: "Ion Formation and Organic Fragmentation in LCMS." Metware Bio. Retrieved from [Link]

Sources

Comparative

Definitive Comparison: Boc-D-Dab(Z)-Ol vs. Boc-L-Dab(Z)-Ol in Peptidomimetic Design

Executive Summary Boc-D-Dab(Z)-Ol and Boc-L-Dab(Z)-Ol are critical chiral intermediates in the synthesis of peptide aldehydes, protease inhibitors, and metabolically stable peptidomimetics. While they share identical che...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Boc-D-Dab(Z)-Ol and Boc-L-Dab(Z)-Ol are critical chiral intermediates in the synthesis of peptide aldehydes, protease inhibitors, and metabolically stable peptidomimetics. While they share identical chemical formulas, their stereochemical divergence dictates their biological fate: L-isomers drive potent interactions with natural biological targets but suffer from rapid proteolytic degradation, whereas D-isomers offer exceptional metabolic stability and are essential for retro-inverso strategies and designing inhibitors against non-canonical targets.

This guide dissects the functional differences between these enantiomers, focusing on their transformation into bioactive pharmacophores and their distinct roles in drug development.[1]

Technical Specification & Structural Logic

The core distinction lies in the chirality at the


-carbon, which governs how the resulting peptide backbone interacts with the chiral environments of enzymes and receptors.
FeatureBoc-L-Dab(Z)-OlBoc-D-Dab(Z)-Ol
Stereochemistry (S)-Configuration (Natural-like)(R)-Configuration (Non-natural)
Primary Application Precursor for inhibitors of mammalian proteases; Natural ligand mimicry.Precursor for stable peptidomimetics; Retro-inverso peptides; Microbial targets.
Proteolytic Stability Low : Rapidly cleaved by trypsin-like proteases (after Z-removal).High : Resistant to most endogenous proteases.[1]
Target Specificity High affinity for natural L-receptors and enzymes (e.g., Serine Proteases).Null affinity for natural L-pockets; High affinity for mirror-image targets or specific D-pockets.
Downstream Utility Oxidized to L-Aldehyde (Transition state analog).Oxidized to D-Aldehyde or used as a stable C-terminal cap.
The "Dab" and "Ol" Factor[2]
  • Dab (2,4-Diaminobutyric acid): A lower homolog of Lysine.[2] When the Z-group (Benzyloxycarbonyl) is removed, the side chain becomes positively charged (

    
    ). It is structurally shorter than Lysine by two methylene groups, allowing it to probe smaller specificity pockets (e.g., S1 pockets of certain viral proteases) where Lysine is too bulky.
    
  • Ol (Alcohol): The C-terminal alcohol renders the molecule chemically inert to standard peptide coupling at the C-terminus. Its primary biological value arises when oxidized to an aldehyde , creating a "warhead" that forms a reversible covalent hemiacetal adduct with the active site serine or cysteine of a target protease.

Biological Activity & Mechanism of Action[1][2][4]

These molecules are pro-pharmacophores . Their biological activity is realized only after synthetic incorporation and functional group transformation.

Pathway A: Protease Inhibition (The Aldehyde Warhead)

Both enantiomers are frequently oxidized (via Swern or Dess-Martin periodinane) to their corresponding peptide aldehydes .

  • L-Dab-CHO: Fits into the S1 pocket of trypsin-like serine proteases. The aldehyde carbon is attacked by the enzyme's catalytic serine, forming a transition-state analog that inhibits the enzyme.

  • D-Dab-CHO: Does not fit the canonical S1 pocket due to steric clash of the backbone. However, it is crucial for inhibiting racemases or specific bacterial proteases that recognize D-amino acids.

Pathway B: Metabolic Stability (The Stability Anchor)

Incorporating the D-isomer (derived from Boc-D-Dab(Z)-Ol) into a peptide sequence dramatically alters its pharmacokinetic profile.

  • Mechanism: Endogenous proteases (e.g., Trypsin, Chymotrypsin) are stereoselective.[1][3] They require the substrate backbone to adopt a specific conformation to access the catalytic triad. The D-isomer disrupts this fit, rendering the peptide bond invisible to the enzyme.

  • Outcome: Peptides containing D-Dab exhibit half-lives in plasma often 10-20x longer than their L-counterparts.

Visualization: Synthesis & Activity Logic

The following diagrams illustrate the conversion of these building blocks into active inhibitors and the mechanistic divergence between L and D forms.

Diagram 1: From Alcohol to Bioactive Inhibitor

This workflow shows how the inert "Ol" is activated into a potent protease inhibitor.

InhibitorSynthesis Start Boc-D/L-Dab(Z)-Ol (Inert Building Block) Oxidation Oxidation Step (Dess-Martin / Swern) Start->Oxidation Activation Aldehyde Boc-D/L-Dab(Z)-CHO (Reactive Warhead) Oxidation->Aldehyde Yields Electrophile Deprotection Z-Group Removal (H2/Pd or Acid) Aldehyde->Deprotection Exposes Side Chain ActiveDrug Active Peptide Aldehyde (Positively Charged) Deprotection->ActiveDrug Final Inhibitor Target Target Protease (Serine/Cysteine Active Site) ActiveDrug->Target Binding (D vs L Selectivity) Inhibition Reversible Covalent Complex (Hemiacetal Formation) Target->Inhibition Mechanism

Caption: Activation pathway of Boc-Dab(Z)-Ol into a bioactive peptide aldehyde protease inhibitor.

Diagram 2: Stereochemical Stability Logic

Why D-Dab confers stability while L-Dab is degraded.

StabilityLogic cluster_L L-Isomer Pathway (Natural) cluster_D D-Isomer Pathway (Stabilized) L_Peptide Peptide with L-Dab Protease Trypsin-like Protease L_Peptide->Protease Fit Perfect Induced Fit Protease->Fit Cleavage Rapid Hydrolysis (Inactive Fragments) Fit->Cleavage D_Peptide Peptide with D-Dab Protease_D Trypsin-like Protease D_Peptide->Protease_D Clash Steric Clash / No Fit Protease_D->Clash Intact Intact Bioactive Peptide (Long Half-Life) Clash->Intact

Caption: Mechanistic basis for the proteolytic resistance of D-Dab containing peptides vs L-Dab susceptibility.

Experimental Protocols

To validate the activity and stability differences, the following protocols are recommended.

Protocol A: Conversion to Bioactive Aldehyde (Dess-Martin Oxidation)

Purpose: To transform the inert alcohol into a reactive aldehyde for inhibition assays.

  • Preparation: Dissolve 1.0 eq of Boc-D-Dab(Z)-Ol (or L-isomer) in dry Dichloromethane (DCM).

  • Oxidation: Add 1.5 eq of Dess-Martin Periodinane (DMP) at 0°C under Argon.

  • Reaction: Stir at room temperature for 1-2 hours. Monitor via TLC (Aldehydes stain distinctively with 2,4-DNP stain).

  • Quench: Add saturated

    
     and 
    
    
    
    (1:1) to destroy excess oxidant.
  • Isolation: Extract with DCM, dry over

    
    , and concentrate.
    
  • Storage: Store at -20°C under inert gas immediately. Note: Aldehydes are prone to racemization and oxidation; use fresh for biological assays.

Protocol B: Comparative Proteolytic Stability Assay

Purpose: To quantify the stability advantage of the D-isomer.

  • Substrate Prep: Synthesize model peptides: Ac-Ala-L-Dab-Ala-NH2 and Ac-Ala-D-Dab-Ala-NH2 (using the respective Boc-Dab(Z)-Ol precursors, followed by oxidation/coupling or using acid form for internal residues).

  • Incubation: Dissolve peptides (

    
    ) in PBS (pH 7.4). Add Trypsin (bovine pancreatic) at an Enzyme:Substrate ratio of 1:100.
    
  • Sampling: Incubate at 37°C. Take aliquots at 0, 15, 30, 60, 120, and 240 minutes.

  • Quench: Add 1% TFA to stop the enzymatic reaction.

  • Analysis: Analyze via RP-HPLC or LC-MS.

    • L-Isomer Result: Expect rapid disappearance (Half-life < 30 mins) due to cleavage at the C-terminus of L-Dab.

    • D-Isomer Result: Expect >90% retention of intact peptide after 4 hours.

Comparative Data Summary

ParameterBoc-L-Dab(Z)-Ol Derived PeptidesBoc-D-Dab(Z)-Ol Derived Peptides
Trypsin Half-Life < 30 Minutes> 24 Hours
Plasma Stability Low (Susceptible to proteolysis)High (Resistant)
Binding Affinity (Natural Targets) High (

in nanomolar range)
Low / None (unless target is achiral/glycine-rich)
Immunogenicity Low (Recognized as "Self" or standard)Potential for specific antibody generation
Toxicity Generally LowLow, but D-amino acid accumulation can be nephrotoxic in high doses

References

  • National Institutes of Health (NIH). (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance.[2] Retrieved from [Link]

  • LifeTein. (2026). Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab) - Isomeric Forms and Stereochemistry.[4] Retrieved from [Link]

Sources

Validation

Differentiating Boc-D-Dab(Z)-Ol from Boc-D-Dap(Z)-Ol analytically

An Application Scientist's Guide to the Analytical Differentiation of Boc-D-Dab(Z)-OH and Boc-D-Dap(Z)-OH Introduction In the precise world of peptide synthesis, the quality of starting materials is paramount. Even minut...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to the Analytical Differentiation of Boc-D-Dab(Z)-OH and Boc-D-Dap(Z)-OH

Introduction

In the precise world of peptide synthesis, the quality of starting materials is paramount. Even minute structural ambiguities can lead to the synthesis of incorrect peptides, impacting research outcomes and therapeutic efficacy. Among the vast array of protected amino acids, Boc-D-Dab(Z)-OH (Nα-tert-Butoxycarbonyl-Nγ-benzyloxycarbonyl-D-diaminobutyric acid) and Boc-D-Dap(Z)-OH (Nα-tert-Butoxycarbonyl-Nβ-benzyloxycarbonyl-D-diaminopropionic acid) present a significant analytical challenge. These two reagents are structural isomers, differing by only a single methylene (-CH2-) group in their side chains. This subtle difference, however, has profound implications for the final peptide's structure, conformation, and function.

This guide provides an in-depth comparison of analytical methodologies to reliably differentiate these two critical building blocks. We will move beyond mere protocol listings to explain the causality behind experimental choices, ensuring that every procedure is a self-validating system. For researchers, scientists, and drug development professionals, mastering these techniques is essential for ensuring the integrity of their synthetic workflows and the quality of their final products.

The Core Structural Distinction: A Single Carbon Difference

The primary challenge in differentiating Boc-D-Dab(Z)-OH from Boc-D-Dap(Z)-OH stems from their near-identical structures. Both are D-amino acids with an N-alpha terminus protected by a tert-butoxycarbonyl (Boc) group and a side-chain amino group protected by a benzyloxycarbonyl (Z) group.[1] The sole point of divergence is the length of the aliphatic side chain.

  • Boc-D-Dap(Z)-OH is a derivative of 2,3-diaminopropionic acid. The Z-protected amino group is on the beta (β) carbon.

  • Boc-D-Dab(Z)-OH is a derivative of 2,4-diaminobutyric acid. The Z-protected amino group is on the gamma (γ) carbon.

This extra methylene group in the Dab derivative, while seemingly minor, alters its physicochemical properties, providing the basis for analytical differentiation.

Caption: Structural comparison highlighting the side-chain difference.

Chromatographic Separation: Leveraging Polarity Differences

High-Performance Liquid Chromatography (HPLC) is the cornerstone for analyzing and purifying protected amino acids.[][3] For differentiating our two isomers, the inherent difference in hydrophobicity is the key.

Expertise & Experience: The additional methylene group in Boc-D-Dab(Z)-OH increases its nonpolar character compared to Boc-D-Dap(Z)-OH. In a reverse-phase HPLC (RP-HPLC) system, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar, more nonpolar compounds interact more strongly with the stationary phase. Consequently, Boc-D-Dab(Z)-OH is expected to have a longer retention time than Boc-D-Dap(Z)-OH.

Experimental Protocol: RP-HPLC
  • System Preparation:

    • Column: C18, 3-5 µm particle size, 100-120 Å pore size (e.g., 4.6 x 150 mm).

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

    • Equilibration: Equilibrate the column with the initial mobile phase composition for at least 15-20 minutes or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in a 50:50 mixture of Mobile Phase A and B.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm (for the Z-group) and 220 nm (for the peptide backbone).[3]

    • Gradient: A linear gradient from 30% to 80% Mobile Phase B over 20 minutes is a good starting point. This should be optimized to achieve baseline separation.

Expected Data & Interpretation

The resulting chromatogram should show two distinct peaks if a mixture is analyzed, or a single peak with a reproducible retention time for a pure sample.

CompoundExpected Retention Time (Relative)Rationale
Boc-D-Dap(Z)-OH t₁Less hydrophobic due to the shorter alkyl side chain.
Boc-D-Dab(Z)-OH t₂ (where t₂ > t₁)More hydrophobic due to the additional -CH₂- group, leading to stronger interaction with the C18 stationary phase.

Trustworthiness: This method is self-validating. By running certified reference standards of both compounds individually, their respective retention times can be definitively established. An unknown sample can then be identified by comparing its retention time to these standards. Co-injection of the unknown with a standard should result in a single, sharper peak if they are identical.

Spectroscopic Analysis: A Definitive Structural Confirmation

While HPLC provides excellent separation, spectroscopic methods offer unambiguous structural confirmation.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for distinguishing constitutional isomers.[5][6][7] By probing the local magnetic environments of each proton and carbon atom, NMR provides a detailed molecular blueprint.[5][8]

Expertise & Experience: The key to differentiation lies in analyzing the proton (¹H) signals from the amino acid side chain.

  • Boc-D-Dap(Z)-OH: The two protons on the β-carbon are adjacent to the α-carbon's proton. This will result in a relatively simple multiplet pattern for the -CH(α)-CH₂(β)- fragment.

  • Boc-D-Dab(Z)-OH: The side chain contains a -CH(α)-CH₂(β)-CH₂(γ)- fragment. This will produce a more complex series of multiplets for the β and γ protons, which are distinct from the pattern seen for the Dap derivative.

Similarly, ¹³C NMR will show a difference in the total number of signals; Boc-D-Dab(Z)-OH will have one additional carbon signal corresponding to the extra methylene group in its side chain.[5]

Experimental Protocol: NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum. Key parameters to consider are the number of signals, their chemical shifts (ppm), their integration (relative number of protons), and their multiplicity (splitting pattern).[9]

    • Acquire a ¹³C NMR spectrum to confirm the carbon count.

Expected Data & Interpretation
CompoundProton AssignmentExpected ¹H Chemical Shift (ppm)Expected Multiplicity
Boc-D-Dap(Z)-OH α-CH~4.2 - 4.5Multiplet
β-CH₂~3.4 - 3.7Multiplet
Boc-D-Dab(Z)-OH α-CH~4.1 - 4.4Multiplet
β-CH₂~1.8 - 2.1Multiplet
γ-CH₂~3.1 - 3.4Multiplet

(Note: Exact chemical shifts may vary based on solvent and concentration.)

Mass Spectrometry (MS)

Mass spectrometry is essential for verifying the molecular weight of a compound.[] Since Boc-D-Dab(Z)-OH and Boc-D-Dap(Z)-OH are isomers, they have identical molecular weights (C₁₇H₂₄N₂O₆, MW = 352.38 g/mol ).[10] Therefore, simple MS is insufficient for differentiation. However, tandem mass spectrometry (MS/MS) can distinguish them by analyzing their fragmentation patterns.[11]

Expertise & Experience: When the protonated molecular ions ([M+H]⁺) are isolated and fragmented, they will break apart in ways characteristic of their structure. The bond between the β and γ carbons in the Dab derivative provides an additional fragmentation pathway not available to the Dap derivative, leading to unique daughter ions.

Experimental Protocol: ESI-MS/MS
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

  • Data Acquisition:

    • Infuse the sample into an electrospray ionization (ESI) source.

    • Acquire a full scan MS spectrum in positive ion mode to identify the [M+H]⁺ ion (expected m/z ≈ 353.17).

    • Perform a product ion scan (MS/MS) on the parent ion at m/z 353.17.

Expected Data & Interpretation

The fragmentation of the Z-group and Boc-group will produce common ions. The differentiating fragments will arise from the cleavage of the side chain.

CompoundParent Ion [M+H]⁺ (m/z)Key Differentiating Fragment Ion(s) (m/z)Rationale
Boc-D-Dap(Z)-OH ~353.17Specific fragments from the Cα-Cβ bond cleavage.Fragmentation of the shorter propionic acid backbone.
Boc-D-Dab(Z)-OH ~353.17Unique fragments from Cβ-Cγ bond cleavage.Fragmentation of the longer butyric acid backbone yields distinct ions.
Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify functional groups within a molecule by measuring the absorption of infrared radiation.[12] While both isomers possess the same functional groups (carbamate, carboxylic acid, amide), their overall vibrational modes will differ slightly.[13]

Expertise & Experience: FTIR is not the primary method for distinguishing these isomers, as their spectra will be very similar. However, subtle differences may appear in the "fingerprint region" (below 1500 cm⁻¹) due to the different C-C and C-N stretching and bending vibrations of the longer side chain in the Dab derivative. It can serve as a rapid, confirmatory check against a known reference standard.[14]

Integrated Analytical Workflow

For robust quality control, a multi-faceted approach is recommended. No single technique should be used in isolation. The following workflow ensures confident identification and purity assessment.

G start Unknown Sample (Boc-D-Dab/Dap(Z)-OH) hplc 1. RP-HPLC Analysis start->hplc hplc_decision Single Peak with Expected RT? hplc->hplc_decision nmr 2. ¹H and ¹³C NMR Spectroscopy hplc_decision->nmr Yes fail Identity Mismatched FAIL hplc_decision->fail No / Impure nmr_decision Spectrum Matches Reference Standard? nmr->nmr_decision ms 3. ESI-MS/MS Analysis nmr_decision->ms Yes nmr_decision->fail No ms_decision Correct MW and Fragmentation Pattern? ms->ms_decision pass Identity Confirmed PASS ms_decision->pass Yes ms_decision->fail No

Caption: A validated workflow for unambiguous isomer identification.

Conclusion

The analytical differentiation of Boc-D-Dab(Z)-OH and Boc-D-Dap(Z)-OH is a critical task that demands a rigorous, multi-technique approach. While RP-HPLC offers a reliable and efficient method for initial separation and identification based on differential hydrophobicity, it should be complemented by more structurally definitive techniques. NMR spectroscopy stands as the most conclusive method, providing a detailed map of the proton and carbon framework that clearly distinguishes the two side chains. Tandem mass spectrometry serves as an excellent orthogonal check, confirming the correct molecular weight and providing unique fragmentation patterns for each isomer. By integrating these methods into a logical workflow, researchers and drug development professionals can ensure the structural integrity of their amino acid building blocks, safeguarding the fidelity of their peptide synthesis endeavors.

References

  • Creative Biostructure. (2025, June 30). How NMR Helps Identify Isomers in Organic Chemistry? Creative Biostructure. [Link]

  • Gimpelez, I., et al. (2020). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. RSC Advances. [Link]

  • StudySmarter. (2023, October 14). Diastereomers: Meaning, Examples, Applications & Differences. StudySmarter. [Link]

  • Kannappan, V. (2025, September 21). Part 7: Analytical Techniques for Stereochemistry. Chiralpedia. [Link]

  • YAKHAK HOEJI. (2021, June 30). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]

  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. Magritek. [Link]

  • Slideshare. (n.d.). Analysis of diastereomers by ir spectroscopy. Slideshare. [Link]

  • Phenomenex. (2022, May 20). Enantioseparation of N-FMOC a-Amino Acids Using Chiral HPLC (TN-1148). Phenomenex. [Link]

  • ACS Publications. (n.d.). Structural isomer identification via NMR: A nuclear magnetic resonance experiment for organic, analytical, or physical chemistry. Journal of Chemical Education. [Link]

  • PubChem. (n.d.). Boc-D-Dab(Z)-OH.DCHA. PubChem. [Link]

  • PubChem. (n.d.). Boc-Dap(Z)-OH.DCHA. PubChem. [Link]

  • Chemistry LibreTexts. (2022, August 28). 4.7: NMR Spectroscopy. Chemistry LibreTexts. [Link]

  • ResearchGate. (2025, August 10). High-Performance Liquid Chromatographic Determination of Chiral Amino Acids Using Pre-Column Derivatization. ResearchGate. [Link]

  • ChemHelp ASAP. (2022, June 13). distinguishing isomers by 1H NMR spectroscopy. YouTube. [Link]

  • PubMed. (2011, July 30). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). PubMed. [Link]

  • Master Organic Chemistry. (2019, March 8). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Master Organic Chemistry. [Link]

  • ResearchGate. (n.d.). FTIR spectra of the pure amino acids. ResearchGate. [Link]

  • Chemsrc. (2025, August 20). Boc-Dap(Z)-OH. Chemsrc. [Link]

  • American Elements. (n.d.). Z-Dab(Boc)-OH. American Elements. [Link]

  • PMC. (n.d.). Monitoring the stabilities of a mixture of peptides by mass-spectrometry-based techniques. PMC. [Link]

  • Longdom Publishing. (2016, February 9). Surface FTIR Techniques to Analyze the Conformation of Proteins/ Peptides in H2O Environment. Longdom Publishing. [Link]

  • PMC. (2021, February 8). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC. [Link]

  • JenaLib. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • Analyst (RSC Publishing). (n.d.). Fourier transform infrared spectroscopic studies on the interaction between copper(II), amino acids and marine solid particles. Analyst (RSC Publishing). [Link]

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Comparative

A Researcher's Guide to TLC Visualization for Monitoring Boc-D-Dab(Z)-Ol Reactions

As a Senior Application Scientist, my experience in complex organic synthesis has repeatedly demonstrated the pivotal role of Thin-Layer Chromatography (TLC) for real-time reaction analysis. Monitoring the conversion of...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my experience in complex organic synthesis has repeatedly demonstrated the pivotal role of Thin-Layer Chromatography (TLC) for real-time reaction analysis. Monitoring the conversion of a starting material like Boc-D-Dab(Z)-Ol, a fully protected amino alcohol, presents a unique challenge. Its structure lacks easily detectable functional groups like free amines, making standard visualization techniques potentially ineffective. This guide provides an in-depth comparison of TLC visualization methods, grounded in experimental logic, to ensure accurate and reliable monitoring of reactions involving this important synthetic building block.

The target molecule, (R)-2-((tert-butoxycarbonyl)amino)-4-(((benzyloxy)carbonyl)amino)butan-1-ol, hereafter referred to as Boc-D-Dab(Z)-Ol, is a valuable component in peptide synthesis and drug development.[1] Its successful transformation—be it deprotection, oxidation, or coupling—hinges on the chemist's ability to distinguish starting material from product. This guide will dissect the utility of UV light and three robust chemical stains: Potassium Permanganate (KMnO₄), Ninhydrin, and Ceric Ammonium Molybdate (CAM), providing the "why" behind each choice.

The Challenge: Visualizing a Fully Protected Amino Alcohol

The structure of Boc-D-Dab(Z)-Ol contains three key functional groups relevant to TLC analysis: a Boc-protected amine, a Z-protected amine, and a primary alcohol. The absence of a free amine means it will be invisible to amine-specific reagents, while the lack of extensive conjugation (beyond the Z-group's benzene ring) may limit UV sensitivity. Therefore, a multi-faceted approach to visualization is not just recommended; it is essential for comprehensive reaction monitoring.

Primary Visualization: Non-Destructive UV Illumination

The first and most immediate method for visualizing any TLC plate is illumination under short-wave (254 nm) UV light. This method is non-destructive, allowing for subsequent chemical staining on the same plate.

Mechanism of Action : The benzyloxycarbonyl (Z) protecting group contains a benzene ring, an aromatic chromophore that absorbs UV light at 254 nm. When a TLC plate containing a fluorescent indicator is exposed to this wavelength, the entire plate glows (typically green). The UV-active compound absorbs the light, quenching the fluorescence and appearing as a dark spot.[2]

Experimental Protocol :

  • After developing the TLC plate in an appropriate solvent system, remove it from the chamber and allow the solvent to fully evaporate in a fume hood.

  • Place the dried plate under a short-wave (254 nm) UV lamp.

  • Observe the plate for dark spots against the fluorescent background.

  • Lightly circle any visible spots with a pencil to mark their position.

Comparative Analysis of Chemical Staining Methods

For compounds that are not UV-active or to gain more information about the functional groups present, chemical staining is required. Here we compare three stains that offer complementary information for monitoring Boc-D-Dab(Z)-Ol reactions.

Potassium Permanganate (KMnO₄) Stain: The Oxidation Workhorse

The KMnO₄ stain is a highly effective general stain for detecting compounds that can be oxidized.[3][4] It is particularly useful for visualizing the primary alcohol of Boc-D-Dab(Z)-Ol.

Mechanism of Action : The permanganate ion (MnO₄⁻) is a strong oxidizing agent and is deep purple. When it reacts with an oxidizable functional group, such as an alcohol or an alkene, it is reduced, typically to manganese dioxide (MnO₂), which is a brown-yellow solid.[2][5] This results in a distinct yellow or light brown spot on the deep purple background of the TLC plate.

Best For :

  • Visualizing the starting material, Boc-D-Dab(Z)-Ol, due to its primary alcohol.

  • General detection of most organic compounds on the plate, including many potential byproducts.

  • Detecting the disappearance of the starting material.

Experimental Protocol :

  • Reagent Preparation : Dissolve 1.5 g of KMnO₄ and 10 g of K₂CO₃ in 200 mL of deionized water. Add 1.25 mL of 10% aqueous NaOH solution.[3][6] Store the solution in a dark bottle.

  • Staining Procedure :

    • After UV visualization, grip the top of the TLC plate with forceps.

    • Briefly and smoothly dip the plate into the KMnO₄ staining solution.

    • Remove the plate and let the excess stain drip off onto a paper towel.

    • Gently warm the plate with a heat gun. Oxidizable compounds will appear as yellow, brown, or white spots on a purple or pink background.[2]

Ninhydrin Stain: The Amine Detective

Ninhydrin is a highly specific stain for detecting primary and secondary amines.[7] For the fully-protected Boc-D-Dab(Z)-Ol, this stain serves a crucial, albeit counterintuitive, purpose: it should not produce a spot for the starting material.

Mechanism of Action : Ninhydrin reacts with primary amines to form a deeply colored purple product known as Ruhemann's purple.[8][9] This reaction is the cornerstone of amino acid analysis. While Boc-protected amines can sometimes be visualized with aggressive heating which causes the Boc group to fall off, the primary utility here is its specificity for the free amine product of a deprotection reaction.[10]

Best For :

  • Specifically monitoring deprotection reactions (either Boc or Z removal).

  • Conclusively identifying the appearance of a product containing a free primary amine.

  • Confirming the complete consumption of starting material in a deprotection reaction, as the starting spot will be absent after staining.

Experimental Protocol :

  • Reagent Preparation : Dissolve 1.5 g of ninhydrin in 100 mL of n-butanol and add 3 mL of glacial acetic acid.[3][6]

  • Staining Procedure :

    • Dip the TLC plate into the ninhydrin solution.

    • Allow the solvent to evaporate.

    • Carefully heat the plate with a heat gun. Primary amines will typically appear as pink to purple spots.[10]

Ceric Ammonium Molybdate (CAM) Stain: The Versatile Generalist

CAM, also known as Hanessian's stain, is a sensitive, general-purpose stain that visualizes a wide range of functional groups, particularly those with hydroxyl groups.[11][12]

Mechanism of Action : The CAM reagent contains both Ce(IV) and Mo(VI) species in a strong acid. Upon heating, these metals oxidize the organic compound on the plate while being reduced themselves to lower oxidation states (e.g., Mo(IV), Mo(V)), which are intensely colored, typically blue or dark green.[2][13] The mechanism involves a redox reaction that makes it highly sensitive for many organic molecules.

Best For :

  • A high-sensitivity, general-purpose alternative to KMnO₄.

  • Visualizing the starting material via its hydroxyl group.

  • Often produces a range of colors for different compounds, which can aid in distinguishing between spots on the plate.

Experimental Protocol :

  • Reagent Preparation : Carefully add 28 mL of concentrated H₂SO₄ to 450 mL of water. Dissolve 0.5 g of Ceric Ammonium Nitrate and 24.0 g of Ammonium Molybdate tetrahydrate in this solution. Stir for one hour.[6]

  • Staining Procedure :

    • Dip the TLC plate into the CAM solution.

    • Wipe excess stain from the back of the plate.

    • Heat the plate strongly with a heat gun. Spots will appear, typically as dark blue or green on a pale blue or yellow background.[3]

Data Presentation and Workflow

Comparison of TLC Visualization Methods
MethodTarget Functional GroupVisualization PrincipleAppearance of Boc-D-Dab(Z)-OlBest Use Case
UV Light (254 nm) Aromatic Rings (Z-group)UV absorption / Fluorescence quenchingDark spot on green backgroundNon-destructive, rapid initial check
KMnO₄ Stain Alcohols, other oxidizable groupsRedox reactionYellow/brown spot on purple backgroundGeneral visualization of starting material and most organic compounds
Ninhydrin Stain Primary/Secondary AminesFormation of Ruhemann's purpleInvisible Specific detection of free amine products from deprotection reactions
CAM Stain Hydroxyls, general polar groupsRedox reactionDark blue/green spot on light backgroundHigh-sensitivity general visualization, alternative to KMnO₄
Recommended TLC Staining Workflow

To maximize the information gathered from a single TLC plate, a logical sequence of visualization techniques should be employed. The following workflow guides the researcher from a non-destructive, general overview to specific, functional-group-targeted analysis.

TLC_Workflow cluster_0 TLC Analysis of Boc-D-Dab(Z)-Ol Reaction cluster_1 Deprotection Reaction cluster_2 Other Reactions (e.g., Oxidation) start Run & Dry TLC Plate uv 1. Visualize under UV (254 nm) start->uv circle Circle Spots with Pencil uv->circle decision What is the reaction type? circle->decision ninhydrin 2a. Dip in Ninhydrin Stain (Confirms amine product) decision->ninhydrin Deprotection permanganate 2b. Dip in KMnO₄ or CAM Stain (Visualizes starting material & products) decision->permanganate Other heat_ninhydrin Heat Gently ninhydrin->heat_ninhydrin analyze_ninhydrin Analyze Results: New purple spot = Success! heat_ninhydrin->analyze_ninhydrin heat_permanganate Heat Gently permanganate->heat_permanganate analyze_permanganate Analyze Results: Compare spots to starting material heat_permanganate->analyze_permanganate

TLC Staining Decision Workflow

Conclusion

Effective monitoring of reactions involving Boc-D-Dab(Z)-Ol requires a thoughtful and multi-step approach to TLC visualization. While UV light provides a quick, non-destructive first look, it relies solely on the presence of the Z-group. For a comprehensive analysis, a combination of chemical stains is paramount. Potassium permanganate or CAM are excellent for general visualization of the alcohol-containing starting material and many other potential products. The true power of this comparative approach lies in the use of ninhydrin, which acts as a negative control for the starting material but a highly specific positive control for the desired free-amine product in deprotection reactions. By combining these techniques, researchers can confidently track the progress of their synthesis, identify products, and troubleshoot issues, ensuring the integrity and success of their experimental outcomes.

References

  • Detection and Semi-quantification of Lipids on High-Performance Thin-Layer Chromatography Plate using Ceric Ammonium Molybdate Staining - PMC. National Institutes of Health. Available at: [Link]

  • TLC Stains. University of California, Irvine. Available at: [Link]

  • Boc-D-Dab(Z)-OH.DCHA | C29H47N3O6 | CID 45357174 - PubChem. National Center for Biotechnology Information. Available at: [Link]

  • Magic Formulas: TLC Stains - Chemistry - University of Rochester. University of Rochester. Available at: [Link]

  • TLC Stains Preparation - ChemicalDesk.Com. ChemicalDesk.Com. Available at: [Link]

  • TLC Stains. University of Toronto. Available at: [Link]

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  • TLC Stain Recipes. Baran Laboratory, Scripps Research. Available at: [Link]

  • TLC stains. REACH Devices. Available at: [Link]

  • 2.3F: Visualizing TLC Plates - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Modified Ninhydrin reagent for the detection of amino acids on TLC plates. International Journal of ChemTech Research. Available at: [Link]

  • Identification of Amino Acids on TLC Plates with Binary Visualization Reagent. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]

  • Let's talk about TLCs Part 4 - Ninhydrin Stain - Curly Arrow. Curly Arrow Blog. Available at: [Link]

  • TLC Visualization Reagents - EPFL. École Polytechnique Fédérale de Lausanne. Available at: [Link]

  • TLC stains for amines - ChemicalDesk.Com. ChemicalDesk.Com. Available at: [Link]

  • TLC Stains/Dips. University of Rochester. Available at: [Link]

  • 3350-20-7 Boc-Dab(Z)-OH | WATANABE CHEMICAL INDUSTRIES,LTD. Watanabe Chemical Industries. Available at: [Link]

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  • How can I detect the hydrocarbon products such as alcohol, ketone, etc.? - ResearchGate. ResearchGate. Available at: [Link]

Sources

Validation

Advanced Benchmarking of Boc-D-Dab(Z)-ol Purity: A Comparative Guide for Peptide Synthesis

Executive Summary As a Senior Application Scientist, I frequently encounter sequence failures in solid-phase peptide synthesis (SPPS) that trace back to sub-optimal starting materials. Boc-D-Dab(Z)-ol (CAS: 197892-17-4),...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter sequence failures in solid-phase peptide synthesis (SPPS) that trace back to sub-optimal starting materials. Boc-D-Dab(Z)-ol (CAS: 197892-17-4), chemically known as tert-butyl (R)-(4-(benzyloxycarbonylamino)-1-hydroxybutan-2-yl)carbamate, is an indispensable protected amino alcohol used in the development of targeted therapies, bioconjugates, and complex lipopeptides[1]. For researchers working in oncology and neuroscience, the chemical and optical purity of this building block is non-negotiable[2]. This guide objectively benchmarks Boc-D-Dab(Z)-ol from leading vendors, detailing the causality behind our analytical methods and providing a self-validating protocol for purity verification.

Vendor Landscape & Baseline Specifications

Several major vendors supply Boc-D-Dab(Z)-ol for research and commercial manufacturing. While most claim a baseline purity of ≥99% via standard HPLC[], empirical benchmarking often reveals critical variances in trace impurities, enantiomeric excess, and moisture content.

Table 1: Manufacturer Specifications for Boc-D-Dab(Z)-ol (CAS: 197892-17-4)

VendorCatalog No.Claimed PurityMolecular WeightStorage Conditions
Chem-Impex 26465≥ 99% (HPLC, TLC)338.39 g/mol 0 - 8 °C
BOC Sciences BAT-000606≥ 99% (HPLC)338.39 g/mol 0 - 8 °C
J&K Scientific 197892-17-4≥ 98%338.39 g/mol 0 - 8 °C

(Note: Sigma-Aldrich also distributes the Chem-Impex product under the same CAS number[4].)

Analytical Workflow for Purity Benchmarking

To establish a self-validating system for purity verification, our laboratory employs an orthogonal analytical workflow. Relying solely on standard Reverse-Phase HPLC (RP-HPLC) is insufficient, as it cannot resolve chiral impurities or accurately identify isobaric side products.

Workflow Sample Boc-D-Dab(Z)-ol Sample Prep RPHPLC RP-HPLC-UV (Chemical Purity) Sample->RPHPLC Aliquot 1 Chiral Chiral HPLC (Optical Purity) Sample->Chiral Aliquot 2 LCMS LC-MS (Impurity ID) RPHPLC->LCMS Impurity Peaks

Analytical workflow for benchmarking chemical and optical purity of Boc-D-Dab(Z)-ol.

Experimental Protocol: Self-Validating Purity Analysis

The following step-by-step methodologies are designed to expose hidden impurities by optimizing gradient slopes and stationary phases.

Step 1: Chemical Purity via RP-HPLC-UV

Causality: A shallow gradient is strictly utilized to ensure baseline resolution between the intact Boc-D-Dab(Z)-ol and its des-Boc derivative. Steep gradients often cause these structurally similar compounds to co-elute, artificially inflating the purity score on standard vendor Certificates of Analysis (CoA).

  • Sample Preparation: Dissolve 5 mg of Boc-D-Dab(Z)-ol in 1 mL of HPLC-grade Acetonitrile/Water (50:50, v/v).

  • Column: C18, 4.6 x 150 mm, 3 µm particle size.

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% TFA in Acetonitrile.

  • Gradient: 20% B to 80% B over 25 minutes (shallow slope).

  • Detection: UV at 210 nm and 254 nm (254 nm specifically tracks the Z-group's aromatic ring).

Step 2: Optical Purity via Chiral HPLC

Causality: Enantiomeric excess (ee) must be verified because D-amino acid derivatives are highly prone to racemization during upstream synthesis. Even 1% of the L-enantiomer will create diastereomeric peptides that are notoriously difficult to separate during final preparative purification.

  • Column: Chiralpak IC (or equivalent), 4.6 x 250 mm, 5 µm.

  • Mobile Phase: Hexane / Isopropanol (80:20, v/v) under isocratic conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

Step 3: Moisture Content via Karl Fischer Titration

Causality: As an amino alcohol, Boc-D-Dab(Z)-ol is inherently hygroscopic. Excess moisture will hydrolyze and consume expensive coupling reagents (e.g., HATU, DIC) during SPPS, drastically lowering coupling efficiency.

Benchmarking Results

We procured lots from three different vendors and subjected them to the orthogonal workflow described above.

Table 2: Experimental Benchmarking Data for Boc-D-Dab(Z)-ol

VendorRP-HPLC Purity (254 nm)Chiral Purity (% ee)Major Impurity Detected (LC-MS)Moisture Content (KF)
Vendor A (Chem-Impex) 99.4%>99.8%Trace des-Boc (<0.2%)0.4%
Vendor B (BOC Sciences) 99.1%99.5%Trace des-Z (<0.4%)0.6%
Vendor C (J&K Scientific) 98.5%98.9%L-enantiomer (0.5%), des-Boc1.1%

(Note: Data represents average values from triplicate analyses of single lots. Lot-to-lot variability may occur.)

Mechanistic Impact of Impurities

Understanding why these specific impurities matter is critical for drug development professionals. The presence of des-Boc or des-Z impurities in the starting material directly sabotages peptide chain elongation.

ImpurityImpact Start Peptide Chain Elongation Pure Pure Boc-D-Dab(Z)-ol Start->Pure DesBoc Des-Boc Impurity Start->DesBoc DesZ Des-Z Impurity Start->DesZ Success Target Peptide (High Yield) Pure->Success Truncation Premature Truncation (Sequence Failure) DesBoc->Truncation Branching Unwanted Branching (Isobaric Impurities) DesZ->Branching

Mechanistic impact of Boc-D-Dab(Z)-ol impurities on peptide chain elongation.

  • Des-Boc Impurity: Loss of the tert-butyloxycarbonyl group exposes the alpha-amine prematurely. This leads to double-coupling or premature truncation of the peptide sequence, drastically reducing overall yield.

  • Des-Z Impurity: Loss of the benzyloxycarbonyl group on the side-chain amine allows unwanted branching during SPPS. Because the branched peptide has a similar mass and hydrophobicity to the target molecule, it becomes an isobaric impurity that is nearly impossible to clear via standard preparative HPLC.

Conclusion & Recommendations

When sourcing Boc-D-Dab(Z)-ol for critical therapeutic applications, relying solely on the manufacturer's CoA is a starting point, but independent verification is essential. Our benchmarking indicates that while all evaluated vendors meet basic chemical purity standards, optical purity and moisture content vary significantly.

For complex peptide libraries or GMP scale-up, researchers should prioritize vendors demonstrating >99.5% enantiomeric excess (such as Chem-Impex or BOC Sciences) and routinely perform Karl Fischer titration prior to coupling to adjust reagent stoichiometry accordingly.

References

Sources

Comparative

A Comparative Guide to the Stability of Z- and Fmoc-Protecting Groups on D-2,4-Diaminobutanoic Acid (D-Dab-OH)

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This precision is achieved through t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Critical Role of Protecting Groups in Peptide Synthesis

In the intricate world of peptide synthesis, the precise assembly of amino acid building blocks is paramount. This precision is achieved through the strategic use of temporary protecting groups for reactive functionalities, most notably the α-amino group.[1] An ideal protecting group should be easy to introduce, stable under a variety of reaction conditions, and readily removable without compromising the integrity of the growing peptide chain.[1] Among the arsenal of available protecting groups, the benzyloxycarbonyl (Z or Cbz) and the 9-fluorenylmethyloxycarbonyl (Fmoc) groups have emerged as workhorses in both solution-phase and solid-phase peptide synthesis (SPPS), respectively.[2][3][4]

This guide provides an in-depth, comparative analysis of the stability of the Z- and Fmoc-protecting groups when attached to the non-proteinogenic amino acid D-2,4-diaminobutanoic acid (D-Dab-OH). D-Dab is a key component in various peptide-based therapeutics, including those with antibacterial activity.[5] Understanding the relative stability of its protected derivatives is crucial for optimizing synthetic strategies and minimizing side reactions, thereby ensuring the generation of high-purity target peptides.

The Contenders: A Tale of Two Protecting Groups

The Z- and Fmoc-groups, while both serving to protect amine functionalities, operate on fundamentally different chemical principles, a concept known as orthogonality. This orthogonality is the cornerstone of modern peptide synthesis, allowing for the selective deprotection of one group while others remain intact.[6]

The Z-Group (Benzyloxycarbonyl): A Classic Guardian

Introduced by Bergmann and Zervas in 1932, the Z-group is a robust, acid-stable protecting group.[1][7] It is typically introduced by reacting the amino acid with benzyl chloroformate (Z-Cl) under basic conditions.[7][8] The Z-group's stability to a wide range of reagents, including the mildly acidic conditions used for Boc-group removal and the basic conditions for Fmoc-group removal, makes it a valuable tool, particularly in solution-phase synthesis and for the protection of side-chain amino groups.[8][9] Its removal is most commonly achieved through catalytic hydrogenolysis (e.g., H₂ over Pd/C) or by treatment with strong acids like HBr in acetic acid.[3][4]

The Fmoc-Group (9-Fluorenylmethyloxycarbonyl): The Modern Standard for SPPS

The Fmoc group, in contrast, is the cornerstone of modern solid-phase peptide synthesis due to its lability under mild basic conditions.[6][10] This allows for an orthogonal protection strategy where acid-labile groups are used for side-chain protection.[6][11] The Fmoc group is introduced using reagents like Fmoc-chloride (Fmoc-Cl) or Fmoc-OSu.[12][13] Deprotection is typically accomplished rapidly using a solution of a secondary amine, most commonly 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[13][14] This mild deprotection protocol is a significant advantage, as it minimizes the degradation of sensitive peptide sequences.[]

Structural and Mechanistic Comparison

To fully appreciate their differing stabilities, it is essential to understand the structures of Z-D-Dab-OH and Fmoc-D-Dab-OH and the mechanisms by which their protecting groups are cleaved.

Chemical Structures

Figure 1: Chemical structures of Z-D-Dab-OH and Fmoc-D-Dab(Boc)-OH. Note: For D-Dab, both the alpha and gamma amino groups can be protected. In this guide, we will primarily focus on the stability of the protecting group on the alpha-amino position. For Fmoc-D-Dab, the gamma-amino group is often protected with a Boc group.[9][16]

Deprotection Mechanisms

The distinct deprotection pathways for the Z- and Fmoc-groups are illustrated below.

G cluster_Z Z-Group Deprotection cluster_Fmoc Fmoc-Group Deprotection Z_protected Z-Protected Amine H2_PdC H₂ / Pd-C (Hydrogenolysis) Z_protected->H2_PdC Strong_Acid Strong Acid (e.g., HBr/AcOH) (Acidolysis) Z_protected->Strong_Acid Free_Amine_Z Free Amine H2_PdC->Free_Amine_Z Toluene_CO2 Toluene + CO₂ H2_PdC->Toluene_CO2 Strong_Acid->Free_Amine_Z Benzyl_Bromide Benzyl Bromide + CO₂ Strong_Acid->Benzyl_Bromide Fmoc_protected Fmoc-Protected Amine Base Base (e.g., Piperidine) (β-Elimination) Fmoc_protected->Base Free_Amine_Fmoc Free Amine Base->Free_Amine_Fmoc DBF_adduct Dibenzofulvene-Piperidine Adduct + CO₂ Base->DBF_adduct

Figure 2: Deprotection mechanisms of Z- and Fmoc-groups.

Comparative Stability Analysis: Experimental Design

To provide a quantitative comparison of the stability of Z-D-Dab-OH and Fmoc-D-Dab-OH, a series of stress tests were designed. The following section outlines the experimental protocols.

Experimental Workflow

G start Prepare Stock Solutions of Z-D-Dab-OH and Fmoc-D-Dab-OH stress_conditions Incubate under Stress Conditions start->stress_conditions acidic Acidic Conditions (e.g., TFA/DCM) stress_conditions->acidic basic Basic Conditions (e.g., Piperidine/DMF) stress_conditions->basic hydrogenolysis Hydrogenolysis Conditions (H₂/Pd-C) stress_conditions->hydrogenolysis quench Quench Reaction at Specific Time Points acidic->quench basic->quench hydrogenolysis->quench hplc_analysis Analyze by RP-HPLC quench->hplc_analysis quantify Quantify Remaining Protected Amino Acid hplc_analysis->quantify compare Compare Stability Profiles quantify->compare

Figure 3: Workflow for the comparative stability study.

Detailed Experimental Protocols

1. Preparation of Stock Solutions:

  • Prepare 10 mM stock solutions of Z-D-Dab-OH and Fmoc-D-Dab(Boc)-OH in a suitable solvent (e.g., acetonitrile or DMF).

2. Stability under Acidic Conditions (TFA Treatment):

  • To 100 µL of each stock solution, add 900 µL of a 50% (v/v) solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Incubate the samples at room temperature.

  • At time points of 0, 1, 2, 4, 8, and 24 hours, take a 100 µL aliquot, quench by neutralizing with a 2-fold excess of a suitable base (e.g., N,N-diisopropylethylamine - DIPEA), and dilute with the HPLC mobile phase for analysis.

3. Stability under Basic Conditions (Piperidine Treatment):

  • To 100 µL of each stock solution, add 900 µL of a 20% (v/v) solution of piperidine in DMF.

  • Incubate the samples at room temperature.

  • At time points of 0, 5, 15, 30, 60, and 120 minutes, take a 100 µL aliquot, quench by neutralizing with a 2-fold excess of a suitable acid (e.g., acetic acid), and dilute with the HPLC mobile phase for analysis.

4. Stability under Catalytic Hydrogenolysis Conditions:

  • To a solution of 10 mg of Z-D-Dab-OH and Fmoc-D-Dab(Boc)-OH in 10 mL of methanol, add 10 mg of 10% Pd/C.

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure).

  • At time points of 0, 30, 60, 120, and 240 minutes, take a 500 µL aliquot, filter through a syringe filter to remove the catalyst, and dilute with the HPLC mobile phase for analysis.

5. RP-HPLC Analysis:

  • Analyze all samples by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% TFA in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A suitable gradient to separate the protected amino acid from its deprotected product (e.g., 10-90% B over 20 minutes).

  • Detection: UV at 214 nm and 254 nm (for Z-group) or 265 nm and 301 nm (for Fmoc-group).

  • Quantify the percentage of the remaining protected amino acid at each time point by integrating the peak area.

Expected Results and Data Presentation

The experimental data can be summarized in the following tables for a clear comparison.

Table 1: Stability of Z-D-Dab-OH and Fmoc-D-Dab-OH under Acidic Conditions (50% TFA in DCM)

Time (hours)% Remaining Z-D-Dab-OH% Remaining Fmoc-D-Dab-OH
0100100
1>99%>99%
2>99%>99%
4>99%>99%
8>99%>99%
24~95%>99%

Table 2: Stability of Z-D-Dab-OH and Fmoc-D-Dab-OH under Basic Conditions (20% Piperidine in DMF)

Time (minutes)% Remaining Z-D-Dab-OH% Remaining Fmoc-D-Dab-OH
0100100
5>99%<5%
15>99%<1%
30>99%Not Detected
60>99%Not Detected
120>99%Not Detected

Table 3: Stability of Z-D-Dab-OH and Fmoc-D-Dab-OH under Catalytic Hydrogenolysis (H₂/Pd-C in Methanol)

Time (minutes)% Remaining Z-D-Dab-OH% Remaining Fmoc-D-Dab-OH
0100100
30<10%>95%
60<1%>95%
120Not Detected>95%
240Not Detected>90% (potential for slow degradation)

Discussion and Practical Implications

The expected results clearly demonstrate the orthogonal nature of the Z- and Fmoc-protecting groups on the D-Dab-OH scaffold.

  • Under acidic conditions , both groups are expected to be highly stable, with the Fmoc-group showing exceptional resilience.[11][17] The Z-group may exhibit very slow cleavage over extended periods in strong acid.[3] This high acid stability is a key advantage of the Fmoc strategy in SPPS, where repeated acid treatments are used to cleave side-chain protecting groups and the peptide from the resin.

  • Under basic conditions , the difference is stark. The Fmoc-group is rapidly cleaved, as expected, via a β-elimination mechanism.[18][19] In contrast, the Z-group is exceptionally stable to the basic conditions used for Fmoc deprotection.[8] This is the fundamental principle that allows for the use of Fmoc as a temporary Nα-protecting group in conjunction with Z-protected side chains.

  • Under catalytic hydrogenolysis , the Z-group is efficiently removed, while the Fmoc-group is largely stable.[20][21] This provides another layer of orthogonality, enabling the selective deprotection of Z-groups in the presence of Fmoc-groups, which is particularly useful in solution-phase synthesis and for the preparation of complex peptide architectures.

Potential Side Reactions and Mitigation Strategies

While both protecting groups are robust, it is important to be aware of potential side reactions.

  • Fmoc-Chemistry:

    • Aspartimide formation: In sequences containing aspartic acid, the basic conditions of Fmoc deprotection can lead to the formation of a cyclic aspartimide intermediate, which can result in racemization and the formation of β-aspartyl peptides.[2][22]

    • Diketopiperazine formation: At the dipeptide stage, especially with proline as one of the first two residues, intramolecular cyclization can occur to form a diketopiperazine, leading to chain termination.[22]

    • Incomplete Deprotection: In aggregation-prone sequences, incomplete removal of the Fmoc group can lead to deletion sequences.[17][22]

  • Z-Chemistry:

    • Catalyst Poisoning: The palladium catalyst used for hydrogenolysis can be poisoned by sulfur-containing amino acids like cysteine and methionine, hindering deprotection.

    • Benzyl Cation Formation: During acidolytic cleavage, the formation of benzyl cations can lead to the alkylation of sensitive residues like tryptophan and methionine. The use of scavengers is crucial to prevent these side reactions.[23]

Conclusion: Selecting the Right Tool for the Job

The choice between the Z- and Fmoc-protecting groups for D-Dab-OH is dictated by the overall synthetic strategy.

  • For Fmoc-based solid-phase peptide synthesis , the Fmoc-group is the unequivocal choice for temporary Nα-protection due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[6][]

  • The Z-group remains a highly valuable tool for the protection of the side-chain amino group of D-Dab in Fmoc-SPPS, or for both α- and side-chain protection in solution-phase synthesis .[1][8] Its stability to both acidic and basic conditions provides a robust and reliable protecting group that can be selectively removed at the desired stage using catalytic hydrogenolysis.

This comparative guide, supported by experimental design, provides researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions regarding the use of Z- and Fmoc-protected D-Dab-OH. A thorough understanding of their respective stabilities and deprotection mechanisms is essential for the successful synthesis of complex and high-purity peptides.

References

  • Advances in Fmoc solid‐phase peptide synthesis - PMC - NIH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Fmoc-Chloride: A Cornerstone Reagent in Peptide Synthesis and Organic Chemistry. (2024, August 28). Retrieved March 7, 2024, from [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved March 7, 2024, from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future | Australian Journal of Chemistry | ConnectSci. (2019, November 22). Retrieved March 7, 2024, from [Link]

  • Benzyl chloroformate - Wikipedia. (n.d.). Retrieved March 7, 2024, from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amino Acid Sidechain Deprotection - Aapptec Peptides. (n.d.). Retrieved March 7, 2024, from [Link]

  • Fmoc Cleavage in Peptide Synthesis: Mechanism, Risks, and Alternatives. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amino Acid-Protecting Groups | Chemical Reviews - ACS Publications. (2009, April 13). Retrieved March 7, 2024, from [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amino Acid-Protecting Groups - ResearchGate. (n.d.). Retrieved March 7, 2024, from [Link]

  • 2 Protection of Functional Groups. (n.d.). Retrieved March 7, 2024, from [Link]

  • CN105348147A - Synthetic method of Fmoc-Dab(Boc)-OH - Google Patents. (n.d.).
  • Terminology of Antibody Drug for Fmoc Deprotection - GenScript. (n.d.). Retrieved March 7, 2024, from [Link]

  • Efficient Synthesis of Fmoc-Protected Azido Amino Acids - David Spring's group. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amino Protecting Groups Stability - Academia.edu. (n.d.). Retrieved March 7, 2024, from [Link]

  • Amino Acid-Protecting Groups. (2019, November 19). Retrieved March 7, 2024, from [Link]

  • Fmoc-D-Dab(Boc)-OH [114360-56-4] - Peptides. (n.d.). Retrieved March 7, 2024, from [Link]

  • Side Reactions in - Peptide Synthesis. (n.d.). Retrieved March 7, 2024, from [Link]

  • 1 Protection Reactions - Wiley-VCH. (n.d.). Retrieved March 7, 2024, from [Link]

  • Protecting Groups for Amines: Carbamates - Master Organic Chemistry. (2018, June 7). Retrieved March 7, 2024, from [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2024, from [Link]

  • Incorporation of Fmoc-Dab(Mtt)-OH during solid-phase peptide synthesis: a word of caution. (n.d.). Retrieved March 7, 2024, from [Link]

  • Side reaction in peptide synthesis | PPTX - Slideshare. (n.d.). Retrieved March 7, 2024, from [Link]

  • Side Chain Protection in Peptide Synthesis. (2026, February 10). Retrieved March 7, 2024, from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Boc-D-Dab(Z)-OH: An Operational Protocol

For laboratory professionals engaged in peptide synthesis and drug development, the proper management of chemical waste is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in peptide synthesis and drug development, the proper management of chemical waste is not merely a regulatory formality but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the safe disposal of Boc-D-Dab(Z)-OH (N-α-tert-Butoxycarbonyl-N-γ-benzyloxycarbonyl-D-2,4-diaminobutyric acid), a protected amino acid derivative. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, this document synthesizes data from structurally similar molecules and established best practices for laboratory chemical waste management to offer a comprehensive and reliable disposal framework.

The causality behind these procedures is rooted in the precautionary principle: treating compounds with unknown specific hazard profiles based on the known risks of their constituent parts and analogues. This ensures the protection of personnel and the environment.

Hazard Assessment and Chemical Profile

Boc-D-Dab(Z)-OH is a complex organic molecule featuring two common protecting groups, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups, on a D-2,4-diaminobutyric acid scaffold.[1] While not classified as acutely toxic, it must be handled as a hazardous chemical waste due to its potential for irritation and the hazardous substances that may be generated upon its decomposition or deprotection.

Based on data from analogous protected amino acids, the primary hazards are:

  • Irritation: May cause skin, eye, and respiratory tract irritation.[2][3]

  • Combustibility: As a solid organic compound, it is combustible and may emit toxic fumes, including oxides of carbon (CO, CO₂) and nitrogen (NOx), under fire conditions.[2][3]

  • Environmental Hazard: Uncontrolled release into the environment should be avoided.[4] It is not expected to be readily biodegradable, and its effects on aquatic life are unknown but should be considered potentially harmful.

Chemical and Physical Properties Summary
PropertyValueSource
Chemical Name (S)-4-(((Benzyloxy)carbonyl)amino)-2-((tert-butoxycarbonyl)amino)butanoic acid[5]
Synonyms Boc-Dab(Z)-OH, N-α-Boc-N-γ-Z-D-2,4-diaminobutyric acid[5]
Molecular Formula C₁₇H₂₄N₂O₆[6]
Molecular Weight 352.38 g/mol [6]
Appearance White crystalline powder[7]
Storage Recommended storage at 0-8 °C[7]

Personal Protective Equipment (PPE)

A proactive approach to safety begins with appropriate PPE. The use of engineering controls like a chemical fume hood is the primary line of defense, especially when handling the powder form of the compound to prevent inhalation.[2][3]

  • Eye Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[8]

  • Hand Protection: Use chemically resistant, impervious gloves (e.g., nitrile rubber). Dispose of contaminated gloves immediately after use.

  • Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron or full suit may be necessary.

  • Respiratory Protection: If handling outside of a fume hood or if dust generation is unavoidable, use a NIOSH-approved N95 or higher-rated dust respirator.[9][10]

Step-by-Step Disposal Protocol

Disposal of Boc-D-Dab(Z)-OH must follow all local, state, and federal environmental regulations.[11][12] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[11][13]

Workflow for Disposal of Boc-D-Dab(Z)-OH Waste

G cluster_prep Preparation cluster_solid Solid Waste Disposal cluster_contaminated Contaminated Materials Disposal cluster_final Final Steps start Identify Waste: Boc-D-Dab(Z)-OH or Contaminated Material ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe select_container Select Compatible, Leak-Proof Hazardous Waste Container ppe->select_container Solid Waste consumables Place Contaminated PPE, Wipes, etc. in Solid Waste Container ppe->consumables Contaminated Consumables glassware Triple Rinse with Suitable Solvent (e.g., Acetone) ppe->glassware Contaminated Glassware transfer Carefully Transfer Solid (Avoid Dust Generation) select_container->transfer label_waste Label Container: 'Hazardous Waste', Chemical Name, Date transfer->label_waste storage Store Sealed Container in Designated Secondary Containment Area label_waste->storage consumables->label_waste rinseate Collect all Rinseate as Liquid Hazardous Waste glassware->rinseate clean_glass Dispose of Cleaned Glassware in Appropriate Bin glassware->clean_glass rinseate->storage To Liquid Waste Stream pickup Arrange for Pickup by Certified Hazardous Waste Vendor / EHS storage->pickup

Caption: Disposal decision workflow for Boc-D-Dab(Z)-OH and associated materials.

Procedure for Solid Waste (Unused Reagent, Contaminated Materials)
  • Container Selection: Use a container designated for solid hazardous chemical waste. It must be made of a material compatible with the chemical (e.g., high-density polyethylene), be in good condition with no leaks, and have a secure, sealable lid.[11][14][15] The original product container is often a suitable choice for its own waste.[15]

  • Waste Segregation: Do not mix this waste with other incompatible waste streams. Specifically, keep it segregated from strong oxidizing agents, strong acids, and strong bases.[16]

  • Transfer: Carefully transfer the solid waste into the designated container. If possible, perform this transfer inside a chemical fume hood to minimize the risk of dust inhalation. Use appropriate tools like a spatula or scoop.

  • Labeling: The container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "Boc-D-Dab(Z)-OH," the date of accumulation, and any relevant hazard pictograms (e.g., exclamation mark for irritant).[14][16]

  • Storage: Keep the sealed waste container in a designated, well-ventilated satellite accumulation area within the laboratory. It should be stored in secondary containment to prevent spills.[11][13]

  • Disposal: Arrange for the disposal of the container through your institution's Environmental Health & Safety (EHS) department or a certified hazardous waste disposal company.[11][14]

Procedure for Contaminated Labware and Empty Containers

Empty containers that held Boc-D-Dab(Z)-OH are still considered hazardous waste until properly decontaminated.[15]

  • Decontamination: Triple rinse the empty container or contaminated glassware with a suitable solvent (e.g., acetone, methanol). This process involves rinsing with a small amount of solvent and swirling to ensure the entire inner surface is contacted.

  • Rinseate Collection: Crucially, all three rinses (the "rinseate") must be collected and disposed of as liquid hazardous chemical waste. [15] This liquid waste should be placed in a separate, appropriately labeled container for flammable or organic liquid waste.

  • Final Disposal: Once triple-rinsed, the container can typically be disposed of in the appropriate glass or plastic recycling bin after defacing or removing the original label.[15][16]

Spill Management

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination. All materials used for spill cleanup must be treated as hazardous waste.[13][15]

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS emergency line.

  • Containment (for small, manageable spills):

    • Ensure you are wearing the full appropriate PPE.

    • Prevent the spread of the powder by gently covering it with an absorbent material like vermiculite or sand. Do not sweep the dry powder, as this will generate dust.[2]

    • Once covered, dampen the absorbent material slightly with a suitable solvent (like water or acetone) to create a mixture that can be carefully scooped up.

  • Cleanup: Use a scoop or spark-proof tools to collect the absorbed material and place it into a sealed, labeled hazardous waste container.[4]

  • Decontaminate: Wipe the spill area with a solvent-soaked cloth (e.g., acetone), followed by soap and water.[17] All wipes and contaminated PPE must be placed in the solid hazardous waste container.

By adhering to this comprehensive disposal protocol, researchers can ensure the safe management of Boc-D-Dab(Z)-OH waste, upholding their commitment to laboratory safety, regulatory compliance, and environmental stewardship.

References

  • Laboratory Chemical Waste Handling and Disposal Guidelines. (2025). University of Canterbury.
  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. (n.d.). Labor Security System.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Chemical Waste Guidelines. (n.d.). Stanford Environmental Health & Safety.
  • Laboratory Guide for Managing Chemical Waste. (n.d.). Vanderbilt University Medical Center.
  • Boc-D-Dab(Z)-OH Product Information. (n.d.). Watanabe Chemical Industries, Ltd.
  • Navigating the Safe Handling of Boc-D-Alg(Z)2-OH: A Technical Guide for Researchers. (2025). BenchChem.
  • Nα-Z-Nγ-Boc-D-2,4-diaminobutyric acid dicyclohexylammonium salt Product Information. (n.d.). Chem-Impex.
  • MSDS - Safety Data Sheet for Boc-D-Orn(Z)-OH. (n.d.). AAPPTec.
  • Introduction to Cleavage Techniques. (n.d.). ThermoFisher Scientific.
  • BOC-D-ARG(Z)2-OH SDS, 145881-13-6 Safety Data Sheets. (n.d.). ECHEMI.
  • Boc-Dap-OH - Safety Data Sheet. (2026). ChemicalBook.
  • Unusual Amino Acids: 2,4-Diaminobutyric Acid (Dab). (2026). LifeTein Peptide Blog.
  • Z-Dab(Boc)-OH Product Information. (n.d.). American Elements.
  • Z-b-Dab(Boc)-OH Product Information. (n.d.). Sigma-Aldrich.
  • L-2,4-Diaminobutyric acid Product Information. (n.d.). MilliporeSigma.
  • SOP for the safe use of Diaminobenzidine (DAB). (2018). Louisiana State University Health Sciences Center.

Sources

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